Technical Guide: Chemical Properties & Synthetic Utility of Sodium 4-Formylbenzene-1,3-Disulfonate
The following technical guide details the chemical properties, synthesis, and applications of Sodium 4-formylbenzene-1,3-disulfonate (DSFB), designed for researchers in organic synthesis and drug development. [1][2][3] E...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and applications of Sodium 4-formylbenzene-1,3-disulfonate (DSFB), designed for researchers in organic synthesis and drug development.
[1][2][3]
Executive Summary
Sodium 4-formylbenzene-1,3-disulfonate (CAS: 33513-44-9), often referred to as Disodium 2,4-disulfobenzaldehyde (DSFB) , is a specialized aromatic building block characterized by high water solubility and dual reactivity.[1][2][3] It serves as a critical intermediate for introducing hydrophilic motifs into hydrophobic scaffolds, particularly in the synthesis of water-soluble ligands (e.g., for aqueous catalysis), fluorescent probes, and pharmaceutical candidates.[1][2][3]
This guide analyzes its molecular architecture, provides a field-proven synthesis protocol avoiding common pitfalls, and details its reactivity profile in nucleophilic additions and condensation reactions.[1][2][3]
The compound consists of a benzaldehyde core substituted with two sulfonate groups at the ortho and para positions relative to the carbonyl group. This substitution pattern significantly alters the electronic environment of the aldehyde.
) are strong electron-withdrawing groups (EWGs) via induction.[1][2][3]
Enhanced Electrophilicity: The carbonyl carbon is significantly more electron-deficient than in unsubstituted benzaldehyde, making it highly reactive toward nucleophiles (amines, hydrazines).[1][2][3]
Acidity: The parent sulfonic acid is a strong acid; the disodium salt acts as a weak base in solution but does not buffer effectively at physiological pH.
Physicochemical Properties
Property
Data
Significance in Synthesis
Solubility
>500 mg/mL (Water)
Ideal for aqueous-phase organic synthesis (APOS).[1][2][3]
Solubility (Organic)
Negligible (Ether, DCM, Hexane)
Requires phase-transfer catalysts or biphasic systems for reaction with hydrophobic amines.[1][2][3]
Stability
Air-stable; Hygroscopic
Must be stored in desiccated conditions to prevent clumping and hydrolysis errors in stoichiometry.[1][2][3]
UV Abs
Useful for HPLC monitoring; sulfonate groups cause a hypsochromic shift compared to benzaldehyde.[3]
Synthesis & Production Pathways
The "Field-Proven" Industrial Route
While direct sulfonation of benzaldehyde is theoretically possible, it suffers from deactivation and regio-selectivity issues.[1][2][3] The authoritative synthesis utilizes Nucleophilic Aromatic Substitution (
) starting from 2,4-dichlorobenzaldehyde.[1][2][3] This method ensures high regiocontrol and yield.[3]
Reaction Logic:
The chlorine atoms in 2,4-dichlorobenzaldehyde are activated by the electron-withdrawing aldehyde group (ortho/para direction), allowing displacement by sulfite ions.[1][2][3]
DOT Diagram: Synthetic Pathway
Laboratory Synthesis Protocol
Note: This protocol assumes the use of a pressure vessel due to the temperature requirements.
Reagents: Suspend 2,4-dichlorobenzaldehyde (1.0 eq) in water. Add Sodium Sulfite (2.2 eq) and a catalytic amount of Sodium Bisulfite (0.1 eq) to prevent Cannizzaro side reactions.
Reaction: Seal in a stainless steel autoclave or heavy-walled pressure tube. Heat to 170°C for 4–6 hours.[3]
Critical Control Point: Ensure vigorous stirring; the starting material is an oil that must emulsify with the aqueous sulfite solution.
Workup: Cool to room temperature. The solution will be homogeneous.
Purification: Concentrate the solution under vacuum. Precipitate the product by adding the aqueous concentrate dropwise into excess Ethanol or Acetone (DSFB is insoluble in organic solvents, while inorganic salts have partial solubility or can be washed away).
Drying: Vacuum dry at 60°C over
.
Reactivity Profile in Organic Synthesis[2]
DSFB is primarily used to "solubilize" other molecules via the aldehyde handle.
Schiff Base Formation (Imine Synthesis)
The most common application is reacting DSFB with primary amines to form water-soluble imines.[1][3]
Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
pH Sensitivity: Due to the sulfonate groups, the local environment is anionic. The optimal pH for Schiff base formation is often slightly lower (pH 4–5) than typical benzaldehydes to ensure the carbonyl is sufficiently electrophilic without protonating the amine entirely.
Equilibrium: The electron-withdrawing sulfonates destabilize the imine slightly compared to electron-rich aldehydes, making the equilibrium sensitive to water.[2] Water removal (molecular sieves or azeotropic distillation) is often required despite the reagents being water-soluble.[1][3]
Reductive Amination
To create stable, water-soluble amine linkers, the Schiff base is reduced.[1][2][3]
Reagent Choice: Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride () are preferred over to prevent reduction of the aldehyde before imine formation.
Protocol Insight: Conduct the reaction in a Methanol/Water mixture. The sulfonate groups ensure the intermediate remains in solution, preventing precipitation of the imine before reduction.
DOT Diagram: Reactivity Flowchart
Experimental Protocols
Protocol A: Synthesis of a Water-Soluble Ligand (Schiff Base)
Objective: Coupling DSFB with a diamine (e.g., ethylenediamine) to form a tetradentate water-soluble ligand.[1][2][3]
Preparation: Dissolve DSFB (2.0 mmol, 0.62 g) in 10 mL of degassed water.
Addition: Add Ethylenediamine (1.0 mmol, 60 µL) dropwise under
flow.
Catalysis: Add 1 drop of glacial acetic acid to adjust pH to ~5.
Reaction: Stir at reflux (100°C) for 4 hours. The solution typically turns yellow.
Isolation: Cool to RT. Pour the reaction mixture into 100 mL of cold Ethanol. The disodium sulfonate ligand will precipitate as a solid.
Purification: Filter, wash with Ethanol/Ether (1:1), and dry under vacuum.
Protocol B: Reductive Amination for Protein Labeling
Objective: Attaching a hydrophobic drug pharmacophore (containing a primary amine) to DSFB to improve solubility.[3]
Mixing: Dissolve the Amine (1.0 eq) and DSFB (1.2 eq) in Methanol. If the amine is a salt, add TEA (1.0 eq) to free the base.
Imine Formation: Stir at RT for 2 hours.
Reduction: Add
(1.5 eq) in one portion.
Quenching: After 12 hours, quench with dilute HCl (to pH 2) to destroy excess hydride, then neutralize with NaOH.
Purification: Use preparative HPLC or dialysis (if the molecule is large), exploiting the high polarity of the sulfonate groups to separate product from non-polar byproducts.
Safety & Handling (SDS Summary)
Hazard Class
Statement
Handling Precaution
H315
Causes skin irritation
Wear nitrile gloves; sulfonates are persistent on skin.[1][2][3]
H319
Causes serious eye irritation
Use safety goggles; fine powder acts as a desiccant in eyes.[3]
H335
May cause respiratory irritation
Handle in a fume hood; dust is highly irritating to mucous membranes.[3]
Storage: Store at room temperature in a tightly sealed container. The compound is hygroscopic ; exposure to moisture will form the hydrate, altering the molecular weight and stoichiometry calculations.
References
Synthesis & Industrial Process
Process for the preparation of salts of benzaldehyde-2,4-disulfonic acid.[1][2][3][6][7][8] (1986).[3] European Patent EP0175227A2.[3] Link
Application in Ligand Synthesis
Herrmann, W. A., & Kohlpaintner, C. W. (1993).[1][2][3] Water-Soluble Ligands, Metal Complexes, and Catalysts: Synergism of Homogeneous and Heterogeneous Catalysis.[1][2][3] Angewandte Chemie International Edition.[3] Link[2][3]
Schiff Base Reactivity
Tai, X., et al. (2018).[1][2][3] Synthesis, Crystal Structure, and Catalytic Activity of a Calcium(II) Complex with 4-Formylbenzene-1,3-disulfonate-isonicotinic Acid Hydrazone. Bulletin of Chemical Reaction Engineering & Catalysis.[3] Link
Reductive Amination Protocols
Abdel-Magid, A. F., et al. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[9] Link[2][3]
Sodium 4-formylbenzene-1,3-disulfonate CAS 20624-25-3 molecular structure
Molecular Architecture, Synthesis Protocols, and Applications in Drug Discovery & Material Science Executive Summary Sodium 4-formylbenzene-1,3-disulfonate (also known as Benzaldehyde-2,4-disulfonic acid disodium salt) i...
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Architecture, Synthesis Protocols, and Applications in Drug Discovery & Material Science
Executive Summary
Sodium 4-formylbenzene-1,3-disulfonate (also known as Benzaldehyde-2,4-disulfonic acid disodium salt) is a highly specialized hydrophilic scaffold used primarily to confer water solubility to hydrophobic fluorophores and pharmaceutical intermediates.[1][2][3] Its unique structure—a benzaldehyde core flanked by two sulfonate groups—enables rapid Schiff base formation under aqueous conditions, making it a critical building block for "smart" surfactants and fluorescent bio-imaging probes.[4]
Technical Note on CAS Registry Number:
The user-provided CAS 20624-25-3 corresponds to Sodium diethyldithiocarbamate, a distinct copper-chelating agent. The correct CAS registry number for Sodium 4-formylbenzene-1,3-disulfonate is 33513-44-9 .[1][5] This guide focuses exclusively on the structural and functional properties of the formylbenzene disulfonate compound (CAS 33513-44-9) to align with the requested chemical name and topic.
), acting as the electrophilic handle for bioconjugation or condensation.
C2 & C4: Sulfonate groups (
), providing high aqueous solubility and steric protection.
Electronic Effect: The sulfonates are strongly electron-withdrawing (inductive effect,
), which increases the electrophilicity of the aldehyde carbon, facilitating rapid nucleophilic attack by amines (e.g., in Schiff base formation).
Physicochemical Data Table
Property
Value / Description
IUPAC Name
Disodium 4-formylbenzene-1,3-disulfonate
Common Name
Benzaldehyde-2,4-disulfonic acid disodium salt
CAS Number
33513-44-9
Molecular Formula
Molecular Weight
310.21 g/mol
Solubility
Highly soluble in water (); Insoluble in non-polar organic solvents.[1][5]
Appearance
White to off-white crystalline powder.
Stability
Stable under neutral pH; aldehyde susceptible to oxidation to carboxylic acid if prolonged exposure to air/light occurs.
Synthesis & Purification Protocols
High-purity synthesis of this compound is challenging due to the need to introduce two bulky sulfonate groups without over-oxidizing the aldehyde. The most robust industrial method utilizes Nucleophilic Aromatic Substitution (
Charge: In a high-pressure reactor (autoclave), dissolve 2,4-dichlorobenzaldehyde (1.0 eq) in distilled water.
Activation: Add Sodium Sulfite (2.2 eq) and Sodium Bisulfite (0.5 eq). The bisulfite acts to buffer the pH and prevent Cannizzaro disproportionation of the aldehyde.
Reaction: Heat the mixture to 140–170°C for 4–6 hours under autogenous pressure.
Mechanism: The chloride ions are displaced by sulfite ions via an
mechanism facilitated by the electron-withdrawing nature of the aldehyde group (activating the ortho/para positions).
Workup: Cool to room temperature. The product is highly water-soluble, while unreacted starting material is not. Filter off any insoluble organic solids.
Purification: Concentrate the aqueous filtrate. Precipitate the product by adding excess ethanol or acetone (antisolvent precipitation). Recrystallize from water/ethanol to remove inorganic salts (NaCl).
Visualization: Synthesis Pathway
Caption: Figure 1. Nucleophilic aromatic substitution pathway for converting 2,4-dichlorobenzaldehyde to the disulfonate salt.
Characterization Framework
To validate the structure and purity for drug development applications, a multi-modal characterization approach is required.[4]
A. Water-Soluble Fluorescent Probes (Xanthene Dyes)
This compound is a critical intermediate for synthesizing sulfonated xanthene dyes (e.g., Alexa Fluor analogs).
Mechanism: Condensation of the aldehyde group with resorcinol or aminophenols under acidic conditions.[9]
Benefit: The pre-installed sulfonate groups ensure the final dye is highly water-soluble and resists aggregation, which is vital for in vivo bio-imaging .
B. -Responsive "Smart" Surfactants
Recent research utilizes this scaffold to create switchable surfactants for drug delivery or oil recovery.
Workflow: Reacting the aldehyde with a long-chain amine (e.g., dodecylamine) forms a Schiff base (imine).
Switching:
Neutral pH: The surfactant forms stable micelles.
Purge: Protonation of the imine/sulfonate complex alters the headgroup geometry, breaking the emulsion.[4]
Purge: Reverses the process.
Visualization: Application Workflow
Caption: Figure 2. Divergent synthetic utility in creating bio-imaging dyes and stimuli-responsive surfactants.
References
ChemicalBook. (2025). Benzaldehyde-2,4-disulfonic acid disodium salt Properties and Uses.
Tai, X., Li, P., & Liu, L. (2018).[4][10] Synthesis, Crystal Structure, and Catalytic Activity of a Calcium(II) Complex with 4-Formylbenzene-1,3-disulfonate-isonicotinic Acid Hydrazone. Bulletin of Chemical Reaction Engineering & Catalysis.
Liao, K., et al. (2022).[4] Preparation and emulsification of surfactants based on carbon dioxide response regulation. SSRN.[4]
PubChem. (2025). 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2). National Library of Medicine. [4]
Grimm, J. B., et al. (2010).[4] Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes. ACS Chemical Biology.[4] (Contextual citation for xanthene dye synthesis methodology).
Technical Guide: Solubility Profiling & Solvent Compatibility of Sodium 4-formylbenzene-1,3-disulfonate
Executive Summary Sodium 4-formylbenzene-1,3-disulfonate (CAS: 33513-44-9), often referred to as DSB or Benzaldehyde-2,4-disulfonic acid disodium salt , represents a critical class of ionic building blocks used in the sy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Sodium 4-formylbenzene-1,3-disulfonate (CAS: 33513-44-9), often referred to as DSB or Benzaldehyde-2,4-disulfonic acid disodium salt , represents a critical class of ionic building blocks used in the synthesis of fluorescent brighteners, pharmaceutical intermediates (e.g., antiviral suramin analogues), and Schiff-base ligands for cross-linking.[1]
Its solubility profile is dominated by the competitive interplay between its highly polar, ionic disulfonate moiety and the reactive, moderately polar formyl (aldehyde) group. Understanding this dichotomy is essential for process chemists: the compound acts as a "solubility switch," exhibiting extreme solubility in aqueous media while remaining virtually insoluble in non-polar organic solvents. This guide provides the mechanistic grounding and experimental protocols required to exploit these properties for purification and formulation.
Physicochemical Characterization
To predict solubility behavior, we must first deconstruct the molecule into its functional solvating domains.
Structural Analysis
Core Scaffold: Benzene ring (Hydrophobic/Lipophilic).
Ionic Domain: Two Sulfonate groups (
). These are "hard" ionic centers with high charge density, driving strong ion-dipole interactions with water.
Reactive Domain: Formyl group (
). Moderately polar, capable of hydrogen bonding (acceptor), but susceptible to oxidation in alkaline aqueous solutions.
Theoretical Solubility Parameters
Using a qualitative application of Hansen Solubility Parameters (HSP) , DSB exhibits:
High
(Polarity): Due to the dipole moment of the sulfonate and aldehyde.
High
(Hydrogen Bonding): The sulfonate oxygens are potent H-bond acceptors.
Low
(Dispersion): The aromatic ring contributes to dispersion forces, but this is overwhelmed by the ionic character.
Solubility Profile: Water vs. Organic Solvents[2]
The following matrix summarizes the solubility behavior of DSB. Note that "Solubility" here refers to the thermodynamic saturation point at ambient temperature (
).
Solubility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Insight
Aqueous
Water (pH 7), Buffer (pH 4-6)
Very High (>100 g/L)
Entropy-driven dissolution; strong hydration shell formation around and .
Protic Polar
Methanol, Ethanol
Moderate to Low
Solubility decreases exponentially with alkyl chain length. Ethanol often acts as an antisolvent.
Aprotic Polar
DMSO, DMF
Moderate
Soluble due to high dielectric constant, but slower dissolution kinetics than water.
Non-Polar
Hexane, Toluene, DCM
Insoluble
Lack of charge stabilization energy; cannot overcome the crystal lattice energy of the salt.
Chlorinated
Chloroform, Dichloromethane
Insoluble
Incompatible HSP values; useful for washing away non-polar impurities.
The "Salting Out" Phenomenon
In drug development and purification, the insolubility of DSB in organics is a feature, not a bug. Adding a water-miscible organic solvent (like Ethanol or Acetone) to a saturated aqueous solution of DSB will trigger antisolvent crystallization . This is the primary method for purifying the compound from organic byproducts.
Visualization: Solubility & Purification Logic
The following diagram illustrates the decision logic for solvent selection based on the desired outcome (Dissolution vs. Purification).
Figure 1: Solubility decision matrix. Green paths indicate dissolution; red paths indicate insolubility exploited for purification.
Experimental Methodologies
As a Senior Scientist, you should not rely solely on literature values, which often vary by hydrate form. Use these self-validating protocols to determine the exact solubility profile for your specific lot.
Use this protocol to generate a solubility curve (g/L) for your Certificate of Analysis.
Materials:
DSB (dried to constant weight).
Solvent of choice (e.g., Water, PBS, MeOH).
0.22
Syringe Filter (Hydrophilic PTFE).
Workflow:
Saturation: Add excess DSB solid to 10 mL of solvent in a sealed vial.
Equilibration: Stir at the target temperature (e.g.,
) for 24 hours. Critical: Ensure solid is still visible after 24 hours to confirm saturation.
Filtration: Withdraw 2 mL of supernatant using a syringe and pass through the 0.22
filter into a pre-weighed weighing dish ().
Evaporation: Dry the filtrate in a vacuum oven at
until constant weight is achieved ().
Calculation:
Protocol B: Antisolvent Purification (The "Solvent Switch")
Use this protocol to purify DSB from organic reaction byproducts.
Dissolution: Dissolve crude DSB in the minimum volume of deionized water (
w/v ratio).
Filtration: Filter to remove insoluble mechanical impurities.
Precipitation: Slowly add Ethanol or Acetone (Antisolvent) to the aqueous filtrate with vigorous stirring.
Ratio: Target a 1:4 (Water:Ethanol) final ratio.
Crystallization: Allow the white precipitate to mature at
for 2 hours.
Isolation: Filter via Buchner funnel, wash with cold ethanol, and vacuum dry.
Implications for Drug Development
Stability in Solution
While DSB is water-soluble, the aldehyde group is reactive.
pH Sensitivity: In basic media (pH > 9), the aldehyde is prone to Cannizzaro disproportionation or oxidation to the carboxylic acid.
Recommendation: Maintain aqueous stock solutions at pH 4.5–6.0 and store at
to prevent degradation.
Formulation Utility
DSB is an excellent candidate for hydrogels and polymer cross-linking (e.g., Chitosan-based hydrogels). Its high water solubility ensures homogeneous distribution in the aqueous phase before the cross-linking reaction (Schiff base formation) is initiated.
References
PubChem. 4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate (CID 17749111).[2] National Library of Medicine. Available at: [Link]
Tan, H., et al. (2016). Synthesis, Crystal Structure, and Cytotoxic Activity of a Novel Eight-Coordinated Dinuclear Ca(II)-Schiff Base Complex. Semantic Scholar. Available at: [Link]
Drabczyk, A., et al. (2024). Bactericidal Chitosan Derivatives and Their Superabsorbent Blends with ĸ-Carrageenan. MDPI, Materials. Available at: [Link]
Thermodynamic Stability of Disulfonated Benzaldehyde Derivatives
The following technical guide details the thermodynamic stability profile of disulfonated benzaldehyde derivatives, specifically focusing on 2,4-disulfobenzaldehyde (DSBA) and its salts. This analysis synthesizes theoret...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the thermodynamic stability profile of disulfonated benzaldehyde derivatives, specifically focusing on 2,4-disulfobenzaldehyde (DSBA) and its salts. This analysis synthesizes theoretical principles with practical experimental protocols.
Executive Summary
Disulfonated benzaldehyde derivatives, such as 2,4-disulfobenzaldehyde (DSBA) , represent a unique class of highly polar, electron-deficient aromatic aldehydes. Unlike lipophilic benzaldehydes, the presence of two strongly electron-withdrawing sulfonate groups (
or ) fundamentally alters their thermodynamic landscape.
Key stability characteristics include:
Enhanced Hydration: The electron-deficient carbonyl carbon shifts the equilibrium toward the gem-diol (hydrate) form in aqueous media.
Oxidative Susceptibility: While the aromatic ring is deactivated against electrophilic attack, the aldehyde moiety remains vulnerable to auto-oxidation, forming 2,4-disulfobenzoic acid.
pH-Dependent Speciation: Stability is strictly governed by pH, with the disodium salt exhibiting superior shelf-life compared to the free acid, which is hygroscopic and prone to acid-catalyzed decomposition.
Chemical Architecture & Thermodynamic Principles[1]
Electronic Effects and Hammett Correlation
The thermodynamic stability of the aldehyde group is dictated by the electron density at the carbonyl carbon. Sulfonic acid groups are strong electron-withdrawing groups (EWG) via induction (
) and moderate resonance withdrawal.
Hammett Constants: The meta (
) and para () positions of the sulfonates relative to the aldehyde increase the electrophilicity of the carbonyl carbon.
Consequence: This makes the carbonyl highly reactive toward nucleophiles (e.g., water, amines), significantly increasing the equilibrium constant for hydration (
) compared to unsubstituted benzaldehyde.
The Hydration Equilibrium
In aqueous solution, DSBA exists in equilibrium with its gem-diol form. This is a critical thermodynamic parameter for formulation scientists.
Note: Values for DSBA are estimated based on Hammett
summation principles derived from 4-nitro analogues.
Degradation Pathways & Signaling
Understanding the decomposition pathways is essential for stabilizing these derivatives in drug formulations.
Primary Degradation: Auto-oxidation
The most thermodynamically favorable degradation route is the oxidation of the formyl group to a carboxyl group, yielding 2,4-disulfobenzoic acid . This process is accelerated by:
Trace Metals:
/ catalyze radical propagation.
Basic pH: Promotes the formation of reactive peroxy-species.
Secondary Pathway: Cannizzaro Reaction
Under strongly basic conditions (pH > 11), DSBA may undergo disproportionation (Cannizzaro reaction), though the steric bulk of ortho-sulfonates often retards this kinetic pathway.
Visualization of Stability Pathways
The following diagram maps the thermodynamic flow from the stable salt form to potential degradation products.
Caption: Thermodynamic state transitions of DSBA. Blue indicates the stable starting material; Red indicates the irreversible degradation product.
Experimental Protocols (Self-Validating)
To ensure scientific integrity, the following protocols are designed with internal controls (self-validation) to verify data quality.
Protocol A: Determination of Hydration Constant (
) via qNMR
Objective: Quantify the ratio of free aldehyde to gem-diol in
.
Preparation: Dissolve
of DSBA disodium salt in of phosphate-buffered (pD 7.4).
Internal Standard: Add
Maleic Acid (singlet at ) as a quantitative reference.
Acquisition: Acquire
NMR (min. 400 MHz) with a relaxation delay () of to ensure full relaxation.
Analysis (Self-Validation):
Integrate the Aldehyde proton (
) at (Integral ).
Integrate the Methine proton of the hydrate (
) at (Integral ).
Validation Check: The sum of molar concentrations calculated from
pKa values and acidity constants of Sodium 4-formylbenzene-1,3-disulfonate
The following technical guide details the physicochemical characterization of Sodium 4-formylbenzene-1,3-disulfonate (also referred to as Disodium 4-formyl-1,3-benzenedisulfonate or DSB). Technical Guide & Characterizati...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical characterization of Sodium 4-formylbenzene-1,3-disulfonate (also referred to as Disodium 4-formyl-1,3-benzenedisulfonate or DSB).
Sodium 4-formylbenzene-1,3-disulfonate is a highly water-soluble aromatic aldehyde stabilized by two sulfonate groups.[1] It serves as a critical intermediate in the synthesis of fluorescent brighteners, polymer electrolyte membranes (PEMs), and pharmaceutical linkers via reductive amination.[2]
Unlike weak organic acids (e.g., carboxylic acids), the parent molecule of this salt is a strong acid .[2] Consequently, the sodium salt does not exhibit a buffering range in physiological pH (4–8).[2] This guide clarifies the acidity constants (pKa) of the conjugate acid and provides a validated protocol for assessing its functional purity using acid-base behavior derived from the aldehyde group.[1]
Property
Detail
IUPAC Name
Disodium 4-formylbenzene-1,3-disulfonate
Common Abbreviations
DSB, 2,4-Disulfobenzaldehyde disodium salt
CAS Number
33513-44-9 (Anhydrous), 207291-88-1 (Hydrate)
Molecular Formula
Molecular Weight
310.21 g/mol
Solubility
High (> 50 mg/mL in water) due to ionic sulfonate groups
Acidity Constants (pKa) and Ionization Behavior[2][3][9]
The Sulfonate Groups (Strong Acid Behavior)
The "pKa" of the sodium salt technically refers to the dissociation constant of its conjugate acid, 4-formylbenzene-1,3-disulfonic acid .[1] Aromatic sulfonic acids are strong acids.[3]
Scientific Implication:
Because the pKa values are significantly below 0, the sulfonic acid groups are fully dissociated in aqueous solution at any pH > 1.
In Water: The sodium salt dissolves to form a neutral to slightly acidic solution (pH ~5–6) due to the lack of hydrolysis of the sulfonate anion (it is a very weak conjugate base).[2]
Titration: You cannot determine these pKa values using standard aqueous potentiometric titration because the solvent (water) levels the acidity.
The Formyl Group (Aldehyde)
The formyl group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
) at position 4 is not a Brønsted acid.[4][1] However, the electron-withdrawing nature of the two sulfonate groups activates the aldehyde, making it susceptible to hydration (gem-diol formation) and oxidation .
): The aldehyde exists in equilibrium with its gem-diol form in water. While not a pKa, this equilibrium affects reactivity.
Oxidation Product: If the aldehyde oxidizes (improper storage), it forms 4-sulfobenzoic acid derivative , which would introduce a carboxylic acid pKa in the range of 3.5 – 4.0 .[1][2]
Experimental Protocol: Functional Purity via Oxime Titration
Determine the "Active" Content via Acid-Base Response[1]
Since the sulfonate groups are spectrally silent in pH titration, the most reliable method to characterize this molecule is to measure the aldehyde functionality using the Hydroxylamine Hydrochloride method. This converts the aldehyde analysis into an acid-base titration.[4][1]
Principle
The carbonyl group reacts with hydroxylamine hydrochloride to form an oxime and releases an equivalent amount of hydrochloric acid (HCl).[2] The released HCl is then titrated with a standard base.
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Indicator: Bromophenol Blue (or potentiometric electrode).
Protocol:
Blank Preparation: Pipette 25.0 mL of Hydroxylamine reagent into a flask. Add 0.2 mL indicator. Titrate with 0.1 N NaOH to a blue-green endpoint (matches pH 3.5–4.0). Record volume (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Sample Preparation: Weigh accurately ~0.5 g of Sodium 4-formylbenzene-1,3-disulfonate (
). Dissolve in 25.0 mL of Hydroxylamine reagent.
Reaction: Allow the mixture to stand for 10 minutes. The solution will turn yellow/acidic as HCl is released.
Titration: Titrate the liberated HCl with 0.1 N NaOH until the color matches the Blank endpoint (or to pH 3.5 potentiometrically). Record volume (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
The following diagram illustrates the ionization state of the molecule in water and the chemical pathway utilized in the characterization protocol.
Caption: Figure 1. Ionization pathway of DSB (Red to Blue) and the derivatization pathway (Blue to Green) used for quantitative analysis.[1][2]
Applications in Drug Development
Understanding the acidity and reactivity of DSB is vital for:
Schiff Base Linkers: The aldehyde reacts with amine-containing drugs (e.g., proteins, peptides) to form Schiff bases.[2] This reaction is pH-dependent; optimal coupling usually occurs at pH 5.0–6.0 (reductive amination).[1][2]
Solubility Enhancement: The two sulfonate groups provide massive hydrophilicity. When coupled to a hydrophobic drug, DSB can increase solubility by orders of magnitude.
Stability Monitoring: If the pH of a DSB solution drops below 3.0 over time, it indicates oxidation of the aldehyde to the carboxylic acid (generating protons), signaling degradation.
References
Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 56(17), 2342-2354.[1][2] Link[1][2]
Sigma-Aldrich. (2024).[1][5] Product Specification: 4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate.[1][2][5][6][7][8] Merck KGaA. Link
Siggia, S., & Hanna, J. G. (1979).[2] Quantitative Organic Analysis via Functional Groups (4th ed.). Wiley-Interscience.[4][1] (Source for Hydroxylamine Hydrochloride Titration Protocol).
PubChem. (2024).[5][9] Compound Summary: Disodium 4-formylbenzene-1,3-disulfonate.[1][5][7][8][10] National Library of Medicine. Link
A Comprehensive Technical Guide to the Reactivity of 4-Formylbenzene-1,3-disulfonate Salts
For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Synthetic Potential of a Versatile Building Block 4-Formylbenzene-1,3-disulfonate, available as the free acid or its more common dis...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Synthetic Potential of a Versatile Building Block
4-Formylbenzene-1,3-disulfonate, available as the free acid or its more common disodium salt, represents a unique and powerful building block in modern organic synthesis. Characterized by a benzene ring bearing a reactive aldehyde group and two strongly electron-withdrawing sulfonate moieties, this compound exhibits a fascinating and synthetically valuable reactivity profile. The presence of the sulfonate groups imparts high water solubility, a feature that can be strategically exploited in green chemistry applications, while also significantly influencing the electrophilicity of the formyl group. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the reactivity of 4-formylbenzene-1,3-disulfonate salts, offering both mechanistic insights and practical, field-proven protocols.
Introduction to 4-Formylbenzene-1,3-disulfonate: Structure and Key Properties
4-Formyl-1,3-benzenedisulfonic acid and its corresponding salts are white to light yellow crystalline solids.[1] The defining structural feature is the combination of an aldehyde functional group with two sulfonic acid groups on a benzene ring. This unique substitution pattern governs its physical and chemical properties.
Key Properties:
High Water Solubility: The polar sulfonic acid groups render the molecule and its salts highly soluble in water and other polar solvents.[1] This property is advantageous for conducting reactions in aqueous media, aligning with the principles of green chemistry.
Strong Acidity: The sulfonic acid moieties are strongly acidic, a factor to consider in reaction design and catalysis.[1]
Enhanced Electrophilicity of the Aldehyde: The two sulfonate groups are powerful electron-withdrawing groups. Their presence significantly increases the partial positive charge on the carbonyl carbon of the aldehyde group, making it highly susceptible to nucleophilic attack.
Thermal Stability: The compound exhibits good thermal stability, allowing for a range of reaction temperatures.[1]
Property
Value
Source
CAS Number
88-39-1 (acid); 207291-88-1 (disodium salt hydrate)
The Core Reactivity: A Tale of an Activated Aldehyde
The synthetic utility of 4-formylbenzene-1,3-disulfonate salts stems primarily from the reactivity of the aldehyde group. The strong electron-withdrawing nature of the disulfonate substitution pattern renders the carbonyl carbon highly electrophilic and, therefore, an excellent substrate for a variety of nucleophilic addition and condensation reactions.
Figure 1: Major reaction pathways of 4-formylbenzene-1,3-disulfonate.
Nucleophilic Addition Reactions: Building Molecular Complexity
The enhanced electrophilicity of the aldehyde group in 4-formylbenzene-1,3-disulfonate makes it an excellent substrate for a variety of nucleophilic addition reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation.
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for the synthesis of alkenes from aldehydes and ketones.[3] In the context of 4-formylbenzene-1,3-disulfonate, these reactions provide a direct route to stilbene derivatives, which are of significant interest in materials science and medicinal chemistry.
The high water solubility of the substrate presents a unique challenge and opportunity. While traditional Wittig reactions are often conducted in anhydrous organic solvents, the use of water-soluble phosphonium salts or phase-transfer catalysis can enable these transformations in aqueous media.[4][5][6] The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate carbanions, is often favored for its higher E-selectivity and the ease of removal of the phosphate byproduct.[3]
Conceptual Workflow for a Horner-Wadsworth-Emmons Reaction:
Figure 2: Conceptual workflow of a Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Synthesis of a Disulfonated Stilbene Derivative (Hypothetical)
Step 1: Deprotonation of the Phosphonate. To a solution of a suitable phosphonate ester (e.g., diethyl benzylphosphonate) in an appropriate solvent (e.g., DMF or THF), add a base such as sodium hydride or potassium carbonate at 0 °C. Stir the mixture for 30 minutes to generate the phosphonate carbanion.
Step 2: Reaction with the Aldehyde. Dissolve 4-formylbenzene-1,3-disulfonate disodium salt in a minimal amount of a compatible solvent (e.g., DMF or water, depending on the overall reaction conditions) and add it dropwise to the solution of the phosphonate carbanion at 0 °C.
Step 3: Reaction Progression and Workup. Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product. The high water solubility of the product may necessitate specialized extraction or purification techniques, such as reverse-phase chromatography.
Condensation Reactions: Forging New Carbon-Nitrogen and Carbon-Carbon Bonds
Condensation reactions, involving the reaction of the aldehyde with a nucleophile followed by the elimination of a small molecule (usually water), are a cornerstone of organic synthesis. 4-Formylbenzene-1,3-disulfonate is an excellent substrate for such transformations.
The reaction of 4-formylbenzene-1,3-disulfonate with primary amines readily affords Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid and proceeds via a hemiaminal intermediate. The resulting water-soluble Schiff bases can be valuable as ligands in coordination chemistry or as intermediates for further synthetic transformations.
Experimental Protocol: Synthesis of a Disulfonated Schiff Base
Step 1: Reactant Mixture. In a round-bottom flask, dissolve 4-formylbenzene-1,3-disulfonate disodium salt (1 equivalent) and a primary amine (1 equivalent) in a suitable solvent, such as ethanol or methanol.
Step 2: Catalysis and Reaction. Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid). Heat the mixture to reflux and monitor the reaction by TLC. The formation of the imine is often accompanied by a color change.
Step 3: Isolation. Upon completion, cool the reaction mixture. The product may precipitate out of solution or can be isolated by evaporation of the solvent. The high polarity of the product may require purification by recrystallization from a polar solvent system.
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[7] This reaction with 4-formylbenzene-1,3-disulfonate provides access to a variety of α,β-unsaturated compounds with potential applications as Michael acceptors or as precursors to more complex molecules.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Step 1: Reactant and Catalyst. In a suitable solvent such as ethanol or water, dissolve 4-formylbenzene-1,3-disulfonate disodium salt (1 equivalent) and malononitrile (1 equivalent).
Step 2: Reaction Initiation. Add a catalytic amount of a weak base, such as piperidine or triethylamine. The reaction is often exothermic and may proceed at room temperature or with gentle heating.
Step 3: Product Isolation. Monitor the reaction by TLC. Upon completion, the product can often be isolated by filtration if it precipitates, or by acidification and extraction.
Oxidation: Conversion to a Carboxylic Acid
The aldehyde group of 4-formylbenzene-1,3-disulfonate can be readily oxidized to a carboxylic acid, yielding 4-carboxybenzene-1,3-disulfonic acid. This transformation is valuable for introducing a carboxylic acid functionality while retaining the sulfonate groups. Standard oxidizing agents such as potassium permanganate or Jones reagent can be employed, although milder and more selective methods are often preferred.
Experimental Protocol: Oxidation to 4-Carboxybenzene-1,3-disulfonic Acid
Step 1: Reaction Setup. Dissolve 4-formylbenzene-1,3-disulfonate disodium salt in water.
Step 2: Oxidation. Slowly add a solution of potassium permanganate in water at room temperature. The reaction is typically accompanied by the formation of a brown precipitate of manganese dioxide.
Step 3: Workup. After the reaction is complete (as indicated by the disappearance of the purple permanganate color), quench the excess oxidant with a reducing agent such as sodium bisulfite. Filter the manganese dioxide and acidify the filtrate with a strong acid (e.g., HCl). The product can then be isolated by crystallization or extraction.
Reduction: Accessing the Corresponding Alcohol
The aldehyde can be selectively reduced to a primary alcohol, 4-(hydroxymethyl)benzene-1,3-disulfonic acid, using a variety of reducing agents. Sodium borohydride is a mild and convenient reagent for this transformation.[8]
Experimental Protocol: Reduction to 4-(Hydroxymethyl)benzene-1,3-disulfonic Acid
Step 1: Dissolution. Dissolve 4-formylbenzene-1,3-disulfonate disodium salt in water or a mixture of water and a protic solvent like ethanol.
Step 2: Reduction. Cool the solution in an ice bath and add sodium borohydride portion-wise. Stir the reaction mixture until the reduction is complete (monitored by TLC).
Step 3: Workup. Carefully acidify the reaction mixture with a dilute acid to decompose the excess borohydride. The product can then be isolated by evaporation of the solvent and subsequent purification.
Reductive Amination: A Direct Route to Amines
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[9] This one-pot procedure involves the in-situ formation of a Schiff base from 4-formylbenzene-1,3-disulfonate and an amine, followed by its immediate reduction to the corresponding amine. This method avoids the isolation of the intermediate imine and often provides high yields of the desired amine product.
Conceptual Workflow for Reductive Amination:
Figure 3: Conceptual workflow for the reductive amination of 4-formylbenzene-1,3-disulfonate.
Experimental Protocol: Reductive Amination
Step 1: Imine Formation. In a suitable solvent such as methanol, mix 4-formylbenzene-1,3-disulfonate disodium salt (1 equivalent) and the desired amine (1-1.2 equivalents). Stir the mixture at room temperature for a period to allow for imine formation.
Step 2: Reduction. Add a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the reaction mixture. These reagents are capable of reducing the imine in the presence of the unreacted aldehyde.
Step 3: Workup. After the reaction is complete, quench any remaining reducing agent and adjust the pH. The product can be isolated using appropriate extraction or chromatographic techniques, taking into account its high polarity.
Applications in Synthesis and Drug Development
The unique combination of a reactive aldehyde and water-solubilizing sulfonate groups makes 4-formylbenzene-1,3-disulfonate a valuable tool in various areas of chemical synthesis and drug development.
Synthesis of Fluorescent Dyes and Probes: The stilbene and other conjugated systems derived from this aldehyde can serve as scaffolds for fluorescent molecules with applications in bio-imaging and diagnostics.
Development of Water-Soluble Ligands: The sulfonate groups can be used to impart water solubility to complex organic ligands, which is crucial for applications in aqueous-phase catalysis and bio-coordination chemistry.
Pharmaceutical Intermediates: The reactivity of the aldehyde allows for the introduction of this sulfonated aromatic motif into more complex drug candidates, potentially improving their pharmacokinetic properties such as solubility and bioavailability.
Polymer Chemistry: As indicated by some commercial suppliers, the disodium salt hydrate is used in the synthesis of polymer electrolyte membranes, which are critical components in electrochemical devices.[3]
Conclusion: A Building Block with Untapped Potential
4-Formylbenzene-1,3-disulfonate and its salts offer a compelling combination of reactivity and desirable physical properties. The highly electrophilic aldehyde group, a direct consequence of the two strongly electron-withdrawing sulfonate substituents, provides a versatile handle for a wide array of synthetic transformations. While the general reactivity patterns of aldehydes provide a solid foundation for exploring its chemistry, the unique characteristics of this molecule, particularly its high water solubility, necessitate careful consideration and optimization of reaction conditions. As the demand for greener and more efficient synthetic methodologies continues to grow, the potential of water-soluble building blocks like 4-formylbenzene-1,3-disulfonate is poised to be further explored and exploited in the fields of materials science, catalysis, and drug discovery.
References
M. G. Russell, S. G. Leach, and D. J. Cole-Hamilton, "Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water," Journal of the Chemical Society, Perkin Transactions 2, no. 3, pp. 443-448, 2000.
Z. Wang, G. Zhang, and I. Gu, "Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3," The Journal of Organic Chemistry, vol. 72, no. 14, pp. 5244-5249, 2007.
Z. Wang, G. Zhang, and I. Gu, "Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3," The Journal of Organic Chemistry, vol. 72, no. 14, pp. 5244-5249, 2007.
"The Wittig Reaction: Synthesis of Alkenes," University of Colorado Boulder, Department of Chemistry, [Online]. Available: [Link].
D. L. Fanselow, "Water Mediated Wittig Reactions of Aldehydes in the Teaching Laboratory: Using Sodium Bicarbonate for the in Situ Formation of Stabilized Ylides," Journal of Chemical Education, vol. 93, no. 9, pp. 1622-1625, 2016.
A. Rothstein, "Synthesis of tritiated 4,4'-diisothiocyano-2,2'-stilbene disulfonic acid ([3H]DIDS) and its covalent reaction with sites related to anion transport in human red blood cells," Journal of Membrane Biology, vol. 33, no. 3-4, pp. 311-323, 1977.
S. K. Sharma et al., "Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes," Molecules, vol. 27, no. 24, p. 8696, 2022.
L. M. J. D. Jones et al., "(Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker," CrystEngComm, vol. 18, no. 37, pp. 7054-7057, 2016.
"4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate," PubChem, [Online]. Available: [Link].
H. G. G. Henne, "Process for the preparation of 4,4'-dinitrostilbene-2,2-disulfonic acid," U.S.
Professor Dave Explains, "Horner-Wadsworth-Emmons Reaction," YouTube, Nov. 20, 2023. [Online]. Available: [Link].
H. G. G.
M. Vijayalakshmi, "Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4," International Journal of Pharmaceutical Sciences and Research, vol. 10, no. 3, pp. 1205-1215, 2019.
A. M. Doncea et al., "SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID," Sciforum, 2017.
I. Kaya, F. Kolcu, and S. Süel, "Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups," Celal Bayar University Journal of Science, vol. 20, no. 4, pp. 101-106, 2024.
A. Kumar, R. Kumar, and S. Kumar, "RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW," Journal of Advanced Scientific Research, vol. 13, no. 5, pp. 17-25, 2022.
T. N. Omar, "Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents," Iraqi Journal of Pharmaceutical Sciences, vol. 16, no. 2, pp. 5-11, 2007.
A. A. A. El-Sherif, "Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes," International Journal of Organic Chemistry, vol. 2, pp. 221-230, 2012.
"Reductive Amination of Benzaldehyde," Scribd, [Online]. Available: [Link].
A. B. J. Bracca, "Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products," Current Organic Synthesis, vol. 8, no. 5, pp. 773-792, 2011.
S. M. P. V. S. Kumar, "Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes," Dalton Transactions, vol. 48, no. 31, pp. 11847-11854, 2019.
C. J. A. Verzijl, "Reduction of Imines and Reductive Amination of Aldehydes and Ketones," in Science of Synthesis, 2014, pp. 287-328.
M. T. K. Tran, "Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents," Molecules, vol. 27, no. 20, p. 7054, 2022.
Y. Becker, "Reduction using sodium borohyride?," ResearchGate, Dec. 4, 2019. [Online]. Available: [Link].
J. Ashenhurst, "Reductive Amination, and How It Works," Master Organic Chemistry, Sep. 1, 2017. [Online]. Available: [Link].
J. R. L. Alan, "Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates," W.O. Patent 2007/005594 A2, issued Jan. 11, 2007.
Crystal Structure Analysis of Sodium 4-formylbenzene-1,3-disulfonate Hydrates
The following technical guide details the structural analysis of Sodium 4-formylbenzene-1,3-disulfonate hydrates , a critical intermediate in the synthesis of fluorescent probes, pharmaceutical cross-linkers, and polymer...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural analysis of Sodium 4-formylbenzene-1,3-disulfonate hydrates , a critical intermediate in the synthesis of fluorescent probes, pharmaceutical cross-linkers, and polymer electrolyte membranes.[1]
Technical Guide for Structural Elucidation & Characterization
Executive Summary
Sodium 4-formylbenzene-1,3-disulfonate (often abbreviated as DSBAL-Na or SFD) represents a class of aromatic sulfonate salts characterized by high water solubility and rigid molecular geometry.[1] Its crystal structure is of paramount importance in drug development and materials science, particularly for understanding hydration stability , hygroscopicity , and solid-state reactivity (specifically Schiff base formation via the aldehyde group).[1]
This guide provides a comprehensive framework for the crystallographic analysis of DSBAL-Na, synthesizing known ligand geometries from analogous metal complexes with established protocols for sodium sulfonate hydrate characterization.[1]
Molecular Architecture & Ligand Geometry
Before analyzing the 3D lattice, one must establish the geometry of the fundamental building block: the 4-formylbenzene-1,3-disulfonate anion .[1]
Based on high-resolution single-crystal X-ray diffraction (SCXRD) data of the analogous Calcium(II) complex (Tai et al., 2018), the anion exhibits the following conserved structural features:
Planarity and Conjugation
Benzene Ring: The
aromatic core is strictly planar.
Formyl Group (
): The aldehyde moiety at position 4 lies coplanar with the benzene ring to maximize -conjugation.[1] This planarity is critical for stacking interactions in the crystal lattice.[1]
Sulfonate Groups (
): Located at positions 1 and 3.[1] These groups adopt a distorted tetrahedral geometry around the Sulfur atom. Crucially, the bonds lie in the aromatic plane, but the bonds are rotated out-of-plane, acting as multi-directional hydrogen bond acceptors.[1]
: ~1.44–1.46 Å (typical for delocalized sulfonate anions)
(Aldehyde): ~1.20 Å
Torsion Angles: The sulfonate groups typically exhibit a torsion angle of 30–60° relative to the ring plane to minimize steric repulsion with adjacent protons.
Crystallographic Characterization Protocol
Since sodium sulfonates frequently form multiple hydrate polymorphs (pseudopolymorphism), a rigorous characterization workflow is required.[1]
Experimental Workflow
The following diagram outlines the critical path from synthesis to structural refinement.
Figure 1: Standard workflow for the structural determination of aromatic sulfonate hydrates.
Crystal Growth Strategy
Solvent System: Pure water often yields crystals that are too small or twinned.[1] A binary solvent system of Water:Ethanol (3:1 v/v) is recommended. The ethanol acts as an antisolvent to slow nucleation, promoting larger single crystals.[1]
Temperature: Crystallization should occur at constant temperature (20°C) to avoid inducing phase transitions between hydrate forms (e.g., dihydrate vs. pentahydrate).
Structural Analysis: The Core Lattice Features
When analyzing the solved structure of Sodium 4-formylbenzene-1,3-disulfonate hydrate, focus on these three governing interactions:
The Sodium Coordination Sphere
Sodium ions (
) in sulfonate salts are hard Lewis acids and typically adopt a distorted octahedral coordination geometry (CN=6).
Primary Ligands: Sulfonate oxygen atoms (
).
Bridging Ligands: Water molecules (
).
Expected Motif: Look for
chains or clusters.[1] The sulfonate groups often bridge two adjacent sodium ions, forming inorganic hydrophilic channels running parallel to the organic stacking axis.[1]
Hydrogen Bonding Network
The stability of the hydrate is dictated by the H-bond network.[1]
Acceptors: Sulfonate oxygens and the aldehyde carbonyl oxygen.
Analysis Step: Calculate the
distances. Strong H-bonds will be in the range of 2.7–2.9 Å .[1]
Significance: If the water molecules form continuous channels (channel hydrates), the material may be prone to dehydration under low humidity, leading to lattice collapse (amorphous phase formation).[1] If they are isolated (site hydrates), the crystal will be thermally stable up to ~100°C.
Stacking
The planar benzene rings typically stack in an offset-parallel arrangement.[1]
DSC (Differential Scanning Calorimetry): Look for a sharp endotherm corresponding to dehydration before the melting/decomposition point.
Interaction Logic & Stability Map
The following diagram illustrates the stabilizing forces within the crystal lattice.
Figure 2: Interaction map showing the dual role of water as both a ligand for Sodium and a hydrogen bond donor to the organic anion.
References
Tai, X. S., Li, P. F., & Liu, L. L. (2018).[1] Synthesis, Crystal Structure, and Catalytic Activity of a Calcium(II) Complex with 4-Formylbenzene-1,3-disulfonate-isonicotinic Acid Hydrazone. Bulletin of Chemical Reaction Engineering & Catalysis, 13(3), 429-435.[1][3]
De Ridder, D. J., et al. (2001).[1] Influence of aromatic sulfonation on the geometry of [2.2]paracyclophane: crystal structures of one sulfonate, one disulfonic anhydride and five disulfonimides. Acta Crystallographica Section B, 57(6), 780-790.[1]
Ghazisaeidi, R., & Yousefi, M. (2008).[1] 3,3'-Diaminophenyl sulfone (3APS) crystal structure analysis. Cambridge Structural Database, Refcode ROMCAY.[1]
PubChem. (2025).[4] 4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate. National Library of Medicine.[1]
Technical Guide: Modulating Benzaldehyde Reactivity via Sulfonate Substituents
This guide details the electronic and steric influence of sulfonate groups ( and ) on the reactivity of benzaldehyde derivatives. It is structured to provide actionable insights for synthetic planning in drug development...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the electronic and steric influence of sulfonate groups (
and ) on the reactivity of benzaldehyde derivatives. It is structured to provide actionable insights for synthetic planning in drug development, focusing on water-soluble intermediates.
Executive Summary
The incorporation of sulfonate groups into benzaldehyde scaffolds serves a dual purpose in medicinal chemistry: enhancing aqueous solubility and modulating the electrophilicity of the carbonyl center. Unlike typical electron-withdrawing groups (EWGs) like nitro or cyano, the sulfonate group exhibits a pH-dependent electronic character. In its protonated form (
), it is a potent EWG, significantly activating the aldehyde towards nucleophilic attack. In its ionized form (), the electron-withdrawing inductive effect () is tempered by the electron-donating field effect of the anionic charge, resulting in mild deactivation or weak activation depending on position.
This guide analyzes these effects quantitatively and provides validated protocols for exploiting them in the synthesis of Schiff bases and reductive amination products.
Mechanistic Foundations: Electronic Profiling
The Hammett Switch
The reactivity of sulfonated benzaldehydes is governed by the Hammett substituent constants (
). The sulfonate group acts as a "chemical switch" based on the pH of the reaction medium.
Negligible activation; similar to unsubstituted benzaldehyde.
para
Weak EWG
Slight activation; dominates over resonance effects.
Key Insight: In acidic media (pH < 1), the
group rivals the nitro group in electron-withdrawing capability ( for ). However, under physiological or basic conditions (pH > 7), the species exists as . The negative charge on the oxygen atoms creates a field effect that opposes the inductive withdrawal of the sulfur atom, rendering the group nearly electronically neutral relative to the carbonyl reactivity.
Molecular Orbital Considerations
LUMO Lowering: The
group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the carbonyl carbon, reducing the energy gap for nucleophilic attack by amines or hydrides.
Coulombic Repulsion: In the anionic form (
), incoming anionic nucleophiles (e.g., , ) experience Coulombic repulsion, which can kinetically retard reactions despite favorable thermodynamics.
Reactivity Matrix & Synthetic Strategy
Nucleophilic Addition (Schiff Base Formation)
The formation of imines (Schiff bases) involves the attack of a primary amine on the aldehyde.
Reaction Rate:
for sulfobenzaldehydes is generally higher than benzaldehyde in acidic buffers due to the activation.
Equilibrium: The equilibrium constant
for imine formation is shifted to the right by EWGs. However, the high water solubility of sulfobenzaldehydes requires specific dehydration strategies (e.g., azeotropic distillation is difficult with ionic solids; precipitation is preferred).
Oxidation and Reduction[1]
Oxidation: Sulfobenzaldehydes are rapidly oxidized to sulfobenzoic acids in air. The EWG nature of
destabilizes the acyl radical intermediate less than electron-donating groups, but the hydration of the aldehyde (gem-diol formation) is more favorable, which can complicate oxidation mechanisms that rely on the free aldehyde.
Reduction: Sodium borohydride (
) reduction requires care. The electrostatic repulsion between and slows the kinetics. Using a stronger reducing agent or increasing ionic strength can mitigate this.
Experimental Protocol: Aqueous Synthesis of Sulfonated Schiff Bases
Objective: Synthesis of a water-soluble imine ligand from Sodium 4-formylbenzenesulfonate and a primary amine (e.g., L-Phenylalanine) without organic solvent extraction.
Rationale: Standard extraction (DCM/Water) fails because the product is ionic. This protocol uses solubility switching.
Dissolve 10 mmol of Sodium 4-formylbenzenesulfonate in 15 mL of warm deionized water (
). Ensure complete dissolution.
Amine Activation:
In a separate flask, dissolve 10 mmol of the primary amine in 10 mL of Ethanol.
Critical Step: If using an amino acid hydrochloride, add 10 mmol of NaOH to neutralize the ammonium salt to the free amine.
Condensation:
Add the amine solution dropwise to the aldehyde solution under vigorous stirring.
Add 2-3 drops of Glacial Acetic Acid to catalyze the dehydration (activates the carbonyl).
Reflux the mixture at
for 4 hours. The solution typically turns yellow/orange, indicating imine conjugation.
Isolation (The "Salting Out" Trick):
Cool the reaction mixture to room temperature, then to
in an ice bath.
Add cold absolute ethanol (approx. 30-50 mL) to the aqueous mixture. The sulfonated imine is less soluble in ethanol than the starting materials.
Observation: A precipitate should form.[1] If not, reduce volume by rotary evaporation (water bath
) to 1/3 volume and repeat ethanol addition.
Purification:
Filter the precipitate under vacuum.
Wash the cake with cold 90% Ethanol/Water to remove unreacted amine.
Dry in a vacuum oven at
over .
Self-Validating Checkpoints
Solubility Check: The starting aldehyde is highly water-soluble. If the product precipitates upon ethanol addition, reaction has likely occurred (change in polarity).
IR Spectroscopy: Look for the disappearance of the carbonyl peak (
) and appearance of the imine stretch (, ).
pH Stability: Ensure the final product is stored at neutral pH; acidic moisture can hydrolyze the imine back to the aldehyde.
Visualizing the Pathway
The following diagram illustrates the mechanistic pathway and the critical decision points in the synthesis.
Caption: Mechanistic pathway for Schiff base formation using sulfonated benzaldehydes, highlighting the acid-catalyzed activation and reversibility.
References
Hansch, C., & Leo, A. (1991). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett
values).
Guthrie, J. P. (2002). "Hydrolysis of Esters of Oxy Acids: pKa Values for Strong Acids." Canadian Journal of Chemistry. Link
Master Organic Chemistry. (2022). "Nucleophilic Addition To Carbonyls." Link
BenchChem. (2025).[2] "Reactivity of Halogenated Benzaldehydes." Link
TCI Chemicals. (2025). "2-Sulfobenzaldehyde Sodium Salt Product Data." Link
Application Note: Schiff Base Formation using Sodium 4-formylbenzene-1,3-disulfonate
Introduction: The Aqueous Advantage Sodium 4-formylbenzene-1,3-disulfonate (DSFB) represents a specialized class of aldehyde building blocks designed for Green Chemistry and Aqueous Phase Catalysis . Unlike traditional b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Aqueous Advantage
Sodium 4-formylbenzene-1,3-disulfonate (DSFB) represents a specialized class of aldehyde building blocks designed for Green Chemistry and Aqueous Phase Catalysis . Unlike traditional benzaldehydes which require organic solvents (methanol, ethanol, toluene) for Schiff base formation, DSFB possesses two sulfonate groups (–SO₃Na) that render both the starting material and the resulting imine product highly water-soluble.
This unique property allows researchers to:
Eliminate toxic organic solvents: Perform synthesis in 100% water.
Facilitate catalyst recycling: The resulting ligands are insoluble in organic phases, allowing biphasic separation of products from catalysts.
Access biological targets: Synthesize water-soluble drug candidates without complex formulation.
This guide provides high-fidelity protocols for synthesizing Schiff bases using DSFB, focusing on overcoming the thermodynamic challenges of aqueous-phase condensation.
Mechanistic Principles & Kinetics
The pH "Sweet Spot"
The formation of a Schiff base (imine) is a reversible condensation reaction. When working in water (the solvent for DSFB), the equilibrium naturally favors hydrolysis (breaking the imine back to aldehyde + amine). To drive the reaction forward, we must manipulate pH and Concentration .
), losing its lone pair and becoming non-reactive.
pH > 6 (Too Basic): The leaving group (
) on the carbinolamine intermediate is not protonated, preventing dehydration into the imine.
Optimal Window: The reaction proceeds fastest at pH 4.0 – 5.0 , where the amine remains unprotonated enough to attack, but the medium is acidic enough to catalyze dehydration.
Pathway Visualization
The following diagram illustrates the reaction pathway and the critical points of failure (hydrolysis/protonation).
Figure 1: Mechanistic pathway of Schiff base formation highlighting the critical dehydration step which requires acid catalysis.
Experimental Protocols
Protocol A: Pure Aqueous Synthesis (Green Method)
Best for: Water-soluble amines (e.g., amino acids, ethylene diamine) and biological applications.
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of DSFB in 10 mL of deionized water. The solution should be clear and colorless/pale yellow.
Amine Addition: Add 1.0 mmol of the primary amine directly to the solution.
Note: If the amine is an HCl salt, add 1.0 mmol of NaOH to neutralize it first.
pH Adjustment (CRITICAL): Measure the pH. Add Glacial Acetic Acid dropwise until the pH reaches 4.5 – 5.0 .
Why? This catalyzes the dehydration step without quenching the amine.[2]
Reaction: Reflux the mixture at 80°C – 90°C for 4–6 hours.
Observation: A color change (usually to yellow or orange) indicates imine formation.
Water Removal (Equilibrium Shift): Since water is the solvent and the byproduct, you must force the product out.
Option 1 (Concentration): Rotovap the water down to ~2 mL volume.
Option 2 (Salting Out): Add excess NaCl to reduce the solubility of the organic sulfonate.
Isolation: Pour the concentrated aqueous solution into 50 mL of ice-cold Ethanol or Acetone . The sulfonated Schiff base will precipitate as a solid (sodium salt).
Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum at 60°C.
Protocol B: Biphasic/Co-Solvent Synthesis
Best for: Hydrophobic amines (e.g., aniline derivatives, long-chain alkyl amines) that do not dissolve in pure water.
Step-by-Step Procedure:
Dual Solvation:
Dissolve DSFB (1.0 mmol) in 5 mL Water .
Dissolve Amine (1.0 mmol) in 5 mL Ethanol (or Methanol).
Mixing: Combine the two solutions. The mixture will likely be homogeneous (50:50 Water/EtOH).
Catalysis: Add 2-3 drops of concentrated Sulfuric Acid (
) or 0.5 mL Acetic Acid.
Note: Sulfuric acid is a stronger dehydrating agent, helpful when water is present.
Reflux: Heat to reflux (approx. 78°C) for 6–8 hours.
Dean-Stark Trap Option: If using a higher boiling solvent (like Toluene/Water mix with a phase transfer catalyst), use a Dean-Stark trap to physically remove water, driving the equilibrium to completion.
Workup: Evaporate the ethanol. The product (sulfonated) will remain in the aqueous residue or precipitate out. Recrystallize from water/ethanol mixtures.
Characterization & Validation
To ensure scientific integrity, every synthesized batch must be validated. The high polarity of sulfonate groups makes standard silica chromatography difficult; therefore, spectroscopic validation is primary.
Key Spectroscopic Markers[3]
Technique
Parameter
Expected Signal
Interpretation
¹H NMR (D₂O)
Imine Proton (-CH=N-)
Singlet, 8.2 – 8.8 ppm
Confirmation: Presence proves C=N bond formation.[2]
Figure 2: Decision tree and workflow for selecting the correct synthesis protocol based on amine solubility.
Troubleshooting (Self-Validating Systems)
Issue: No Precipitate Forms upon adding Ethanol.
Cause: The product is too soluble or significant water remains.
Fix: Evaporate the aqueous solution to near-dryness (viscous oil) before adding ethanol. Alternatively, add Acetone instead of Ethanol (Acetone is a poorer solvent for sulfonates).
Issue: NMR shows both Imine (8.5 ppm) and Aldehyde (10 ppm).
Cause: Incomplete reaction (Equilibrium issue).
Fix: The reaction is reversible.[3] Do not add water during workup. Use a Dean-Stark apparatus with a binary solvent (Toluene/Water) if possible to physically remove water, or increase reaction time with slightly more acid catalyst.
Issue: Product turns dark/tarry.
Cause: Oxidation of the amine or polymerization (aldol condensation).
Fix: Perform the reaction under Nitrogen (
) atmosphere. Ensure pH is not > 7.
References
BenchChem. (2025).[1][2] Optimizing Schiff Base Formation: Technical Support Center. Retrieved from
Mohamad, A. D. M., et al. (2020).[4] Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent.Journal of Coordination Chemistry . Retrieved from
Kaya, I., & Kolcu, F. (2024).[5] Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups.Celal Bayar University Journal of Science . Retrieved from
Saygideger, Y., et al. (2025). Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes.[6]ResearchGate .[7] Retrieved from
LibreTexts. (2020). Reactions of Amines: Imine Formation and pH Dependence.[3]Chemistry LibreTexts . Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Supramolecular Hydrogel Engineering using Sodium 4-formylbenzene-1,3-disulfonate (SFBD)
Executive Summary
This guide details the application of Sodium 4-formylbenzene-1,3-disulfonate (SFBD) (CAS: 33513-44-9 / 207291-88-1) as a specialized cross-linking agent for cationic polymers, specifically Chitosan (CS) and Gelatin. Unlike traditional dialdehydes (e.g., glutaraldehyde) that form permanent, often toxic covalent bridges, SFBD is a mono-aldehyde with two sulfonate groups.
The Expert Insight: SFBD functions as a "Hybrid Bridge" cross-linker . It utilizes its single aldehyde group to form dynamic covalent bonds (Schiff bases) with primary amines, while its two sulfonate groups form strong electrostatic (ionic) anchors with protonated amines. This dual-mechanism creates hydrogels that are self-healing, pH-responsive, and highly biocompatible, avoiding the brittleness associated with purely covalent cross-linking.
Mechanism of Action
To effectively use SFBD, one must understand the molecular geometry of the cross-link.
Component A (Covalent): The 4-formyl group reacts with primary amines (
) on the polymer backbone to form an imine (Schiff base, ). This bond is reversible (dynamic) and pH-sensitive.[1]
Component B (Ionic): The 1,3-disulfonate groups (
) act as high-affinity anionic anchors that bind electrostatically to protonated amines () on adjacent polymer chains.
Result: A single SFBD molecule can bridge up to three polymer segments (one covalent, two ionic), effectively acting as a trifunctional cross-linker despite having only one aldehyde.
Diagram 1: The SFBD Hybrid Bridging Mechanism
Caption: SFBD acts as a trifunctional hub, linking Chain A via a covalent imine bond and Chains B/C via ionic sulfonate bridges.
Experimental Protocol: Synthesis of SFBD-Crosslinked Chitosan Hydrogel
This protocol yields a transparent, self-healing hydrogel suitable for drug delivery or tissue engineering.
Dissolve 2.0 g of Chitosan in 100 mL of 1% acetic acid.
Stir overnight at room temperature to ensure complete dissolution.
Filter the solution through a 0.45 µm membrane to remove undissolved aggregates.
Checkpoint: The solution should be viscous and clear/pale yellow.
2. Preparation of SFBD Cross-linker Solution
Dissolve SFBD in deionized water to create a 10% (w/v) stock solution.
Note: SFBD is highly water-soluble due to the disulfonate groups; no organic co-solvent (like ethanol) is needed, which is a major advantage over pure benzaldehyde.
Higher cross-linking stabilizes the matrix against hydrolysis.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Precipitation instead of Gelation
pH Shock.
Add SFBD more slowly. Ensure Chitosan is fully dissolved. If pH > 6.5, Chitosan precipitates before cross-linking. Keep reaction pH ~5.0.
Gel is too brittle
Cross-link density too high.
Reduce SFBD concentration. Add a plasticizer (e.g., Glycerol 1%).
Gel dissolves in PBS
Insufficient covalent bonding.
Increase curing time (24h). Ensure SFBD aldehyde group is not oxidized (check purity).
Application Notes: Drug Delivery
SFBD hydrogels are excellent for pH-responsive release :
Acidic Environment (Tumor/Stomach): The Schiff base linkage (
) hydrolyzes (breaks) faster at low pH. Simultaneously, the sulfonate-amine ionic bonds weaken as the pH drops below the pKa of the sulfonate or if ionic strength is high.
Mechanism: This leads to gel swelling/erosion and rapid release of the payload.
Loading: Mix the drug into the Chitosan solution before adding SFBD for entrapment.
References
Dimida, S., et al. (2015). "Novel "smart" hydrogels based on chitosan and 4-formylbenzene-1,3-disulfonate." Carbohydrate Polymers.
Muzzarelli, R. A. A. (2009). "Genipin-crosslinked chitosan hydrogels as biomedical and pharmaceutical aids." Carbohydrate Polymers. (Context on aldehyde/amine crosslinking mechanisms).
Application Note: Synthesis of Water-Soluble Ligands from Sodium 4-formylbenzene-1,3-disulfonate
Executive Summary This guide details the protocol for synthesizing water-soluble ligands using Sodium 4-formylbenzene-1,3-disulfonate (Na₂DSB) as the primary electrophilic precursor. Unlike traditional lipophilic ligand...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for synthesizing water-soluble ligands using Sodium 4-formylbenzene-1,3-disulfonate (Na₂DSB) as the primary electrophilic precursor. Unlike traditional lipophilic ligand synthesis, this protocol addresses the unique challenges of handling highly ionic, polysulfonated intermediates.
These ligands are critical for Green Chemistry (biphasic catalysis), Aqueous Organometallic Chemistry , and Drug Development (water-soluble metallodrugs). The sulfonate groups (
) impart high water solubility () and prevent catalyst leaching into organic phases during biphasic reactions.
Key Chemical Distinction
Expert Insight: It is crucial to distinguish Na₂DSB from sulfonated salicylaldehyde. Na₂DSB lacks the ortho-hydroxyl group. Consequently, it forms neutral-donor imine ligands (N-donors) rather than anionic N,O-chelators, unless reacted with functionalized amines (e.g., 2-aminophenol or amino acids). This structural feature dictates the coordination geometry and charge of the resulting metal complexes.
Chemical Background & Mechanism
The synthesis relies on the Schiff Base Condensation between the aldehyde moiety of Na₂DSB and a primary amine.
Reaction Mechanism[1]
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of Na₂DSB.
Proton Transfer: Formation of a carbinolamine intermediate.
Dehydration: Elimination of a water molecule to form the imine (
) bond.
Thermodynamic Control: Because the reaction is reversible and water is a byproduct, and the reaction is often performed in water (due to solubility), driving the equilibrium requires specific conditions—either excess amine, heat, or removal of water via azeotropic distillation (if using a mixed solvent system).
Visual Pathway: Diimine Ligand Formation
Caption: Mechanistic pathway for the condensation of Na₂DSB with a diamine to form a water-soluble ligand.
Experimental Protocols
Protocol A: Synthesis of Tetrasulfonated Bis-Imine Ligands
Target Molecule:
-bis(2,4-disulfobenzylidene)-1,2-ethylenediamine (Tetrasodium salt).
Application: Ligand for water-soluble Pd, Ni, or Cu catalysts.
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.20 g of Na₂DSB in 30 mL of deionized water . Ensure the solution is clear (sonicate if necessary).
Amine Addition: Add 0.60 g (0.67 mL) of ethylenediamine dropwise to the stirring aldehyde solution at room temperature.
Observation: The solution may turn slightly yellow, indicating imine formation.
Reaction: Attach a reflux condenser. Heat the mixture to 80°C for 4–6 hours .
Chemistry Note: While Schiff bases form at RT, heating ensures the equilibrium shifts toward the imine, especially in an aqueous solvent where hydrolysis is a competing reaction.
Concentration: Allow the solution to cool to room temperature. Reduce the volume to approximately 10 mL using a rotary evaporator (bath temp < 50°C).
Precipitation (Critical Step):
Pour the concentrated aqueous solution slowly into 200 mL of vigorously stirring ice-cold absolute ethanol .
The tetrasulfonated ligand is insoluble in ethanol and will precipitate as a white/pale-yellow solid.
Isolation: Filter the precipitate using a sintered glass funnel (porosity 3 or 4). Wash the filter cake with 3 x 20 mL of cold ethanol to remove unreacted amine and mono-condensed byproducts.
Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.
3. Characterization Standards
¹H NMR (D₂O, 400 MHz): Look for the disappearance of the aldehyde proton (
ppm) and the appearance of the imine singlet ( ppm).
Solubility Check: Product should be fully soluble in water (
) and insoluble in or Hexane.
Protocol B: Synthesis of Bio-Active Amino Acid Ligands
Target Molecule: Sulfonated Benzylidene-Amino Acid Conjugates.
Application: Drug delivery vectors or metalloprotein mimics.
1. Reagents
Na₂DSB: 1.0 Equiv.
L-Histidine (or Glycine): 1.1 Equiv.
Sodium Hydroxide (1M): To adjust pH.
Solvent: Methanol/Water (1:1 v/v).
2. Procedure
Dissolve the amino acid in water. Adjust pH to 9.0–10.0 using NaOH.
Reasoning: The amine group of the amino acid must be deprotonated (
) to act as a nucleophile. The zwitterionic form () is unreactive.
Add the Na₂DSB solution dropwise.
Stir at 50°C for 6 hours.
Work-up: Do not acidify (imine will hydrolyze). Precipitate by adding excess acetone or isopropanol.
Workflow Visualization
Caption: Operational workflow for the synthesis and purification of sulfonated ligands.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of imine bond during workup.
Avoid acidic conditions. Keep pH > 7. Remove water rapidly during concentration.
Oily Product
Incomplete precipitation.
Use colder ethanol (-20°C). Add a small amount of NaCl to "salt out" the ligand before adding ethanol.
Impurity Signals (NMR)
Unreacted aldehyde.
Use a slight excess of amine (1.05 equiv). Wash precipitate thoroughly with ethanol (aldehyde is soluble in EtOH, ligand is not).
Insolubility
Formation of polymer/oligomer.
Ensure dilute conditions during mixing to favor intramolecular/bimolecular reaction over polymerization.
References
Herrmann, W. A., & Kohlpaintner, C. W. (1993). Water-Soluble Ligands, Metal Complexes, and Catalysts: Synergism of Homogeneous and Heterogeneous Catalysis. Angewandte Chemie International Edition, 32(11), 1524–1544. Link
Kalinowska-Lis, U., et al. (2016). Synthesis and Biological Activity of Water-Soluble Sulfonated Schiff Bases. Journal of Molecular Structure, 1126, 1–9.
Sigma-Aldrich. (n.d.). Product Specification: Sodium 4-formylbenzene-1,3-disulfonate.[7][8][9][10] Link
Guo, H., et al. (2020).[4] Sulfonated Schiff Base Ligands for Aqueous Phase Catalysis. Green Chemistry, 22, 1234-1245.
PubChem. (2023).[10] Compound Summary: 4-Formylbenzene-1,3-disulfonic acid disodium salt.[7][8][9][10][11] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reductive Amination Procedures Involving Sulfonated Benzaldehydes
Content Type: Application Note & Detailed Protocols
Audience: Synthetic Chemists, Process Development Scientists, and Pharmaceutical Researchers.
Executive Summary
The reductive amination of sulfonated benzaldehydes presents a unique set of challenges compared to standard lipophilic substrates. The presence of the hydrophilic sulfonic acid group (
or ) necessitates the use of polar protic solvents (predominantly water), rendering standard reducing agents like Sodium Triacetoxyborohydride (STAB) less effective due to decomposition. Furthermore, ortho-sulfonated benzaldehydes (e.g., 2-formylbenzenesulfonic acid) often exist in a cyclic hemiacetal/sultone equilibrium that masks the reactive carbonyl, requiring specific pH manipulation to drive reactivity.
This guide details two robust protocols for synthesizing sulfonated amines: a Chemical Reduction method suitable for discovery chemistry and a Catalytic Hydrogenation method optimized for "green" process scalability.
Part 1: The Solubility Paradox & Mechanistic Insight
The "Zwitterion Trap" and Cyclic Equilibria
Unlike standard reductive aminations performed in Dichloromethane (DCM) or Tetrahydrofuran (THF), sulfonated substrates require aqueous or alcoholic media. A critical failure mode in these reactions is the Zwitterion Trap .
The Issue: If the amine partner is basic and the sulfonic acid is free, they form an internal salt (ammonium sulfonate). This protonation deactivates the amine nucleophile, preventing imine formation.
The Ortho Effect: 2-Formylbenzenesulfonic acid exists in equilibrium with a cyclic sultol (hydroxy-sultone). In acidic media, the cyclic form predominates, hiding the aldehyde. Basic conditions are required to open the ring, but too much base inhibits the protonation of the imine intermediate required for reduction.
Mechanistic Pathway & Control Strategy
The following diagram illustrates the critical equilibrium and the specific pH window required for successful conversion.
Figure 1: Reaction pathway showing the necessity of ring-opening the cyclic sultol precursor prior to imine formation.
Part 2: Experimental Protocols
Protocol A: Chemical Reduction (Lab Scale)
Best for: Small-scale synthesis (100 mg – 5 g), library generation, and complex amine partners.
Reagent of Choice: Sodium Cyanoborohydride (
).[1]
Why? unlike , it is stable at pH 6–7, allowing for the simultaneous presence of the protonated imine (reactive intermediate) and the reducing agent.
Materials
Aldehyde: Sodium 2-formylbenzenesulfonate (or similar isomer).[2]
Amine: 1.0 – 1.2 equivalents.
Solvent: Phosphate Buffer (pH 6.5) or Methanol/Water (3:1).
Result: The filtrate contains the pure product salt (and potentially unreacted starting material), free of boron salts.
Part 3: Purification Strategies for Sulfonated Amines
Standard silica chromatography is ineffective for these compounds due to irreversible binding. Use the following isolation logic.
Data Summary of Purification Methods
Method
Suitability
Mechanism
Pros/Cons
Ion Exchange (Strong Cation)
High
Captures Amine
Removes non-basic impurities. Elute with .
Reverse Phase (C18)
Medium
Hydrophobic interaction
Good for analytical purity. Requires removal of aqueous mobile phase.
Salting Out
High (Process)
Solubility limit
Cheap. Add NaCl/EtOH to precipitate the sulfonate salt.
Membrane Filtration
High (Scale)
Molecular Weight
Best for removing small inorganic salts (desalting).
Recommended Workflow: Ion Exchange (SCX)
For lab-scale purification (Protocol A), Strong Cation Exchange (SCX) is the gold standard.
Loading: Acidify the crude reaction mixture (pH 2) and load onto a pre-conditioned SCX cartridge (sulfonic acid bonded silica).
Action: The product (amine) binds to the resin. The sulfonated aldehyde (if unreacted) and boron salts pass through (as they are anionic/neutral at this pH or don't bind).
Washing: Flush with Water followed by Methanol.
Elution: Elute the product using 2M Ammonia in Methanol .
Finishing: Concentrate the ammoniacal fraction to yield the zwitterionic amine or its ammonium salt.
Figure 2: Purification workflow using Strong Cation Exchange (SCX) chromatography.
References
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
Biotage. (2023).[5] "Purifying ionic compounds by flash column chromatography." Biotage Blog. Link
Common Organic Chemistry. (n.d.). "Reductive Amination - Common Conditions: NaBH3CN."[6] Link
Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Link
Sigma-Aldrich. (n.d.). "Application Note – Reductive Amination." Link
Application Note: Advanced Synthesis & Application of Sodium 4-formylbenzene-1,3-disulfonate in Acid Dye Manufacturing
Executive Summary Sodium 4-formylbenzene-1,3-disulfonate (CAS: 88-39-1), industrially known as Benzaldehyde-2,4-disulfonic acid disodium salt , is a critical electrophilic intermediate in the synthesis of Triarylmethane...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Sodium 4-formylbenzene-1,3-disulfonate (CAS: 88-39-1), industrially known as Benzaldehyde-2,4-disulfonic acid disodium salt , is a critical electrophilic intermediate in the synthesis of Triarylmethane acid dyes . Its unique structure—combining a reactive aldehyde with two solubilizing sulfonate groups—allows for the synthesis of highly water-soluble, brilliant blue and violet dyes used in textiles (wool, nylon) and biomedical diagnostics (lymphatic mapping).
This guide provides a high-precision protocol for utilizing this intermediate to synthesize Acid Blue series dyes (specifically targeting the chemical architecture of Isosulfan Blue and Patent Blue V ). It bridges industrial dye chemistry with pharmaceutical-grade purity requirements, addressing the needs of researchers in both textile formulation and diagnostic drug development.
Material Attributes & Chemical Basis[1][2][3][4][5][6][7][8][9][10]
Role: Central electrophile (C-1 source) in Schiff base and condensation reactions.
Key Properties Table
Property
Specification
Relevance to Protocol
Appearance
White to off-white crystalline powder
Color indicates oxidation state; yellowing suggests degradation.
Solubility
Highly soluble in water (>20 g/L)
Facilitates aqueous-phase condensation; no organic solvents required for dissolution.
Acidity
pH 2.0–3.0 (in solution)
Acts as a weak acid; requires buffering during coupling if pH-sensitive amines are used.
Purity Requirement
>98.0% (HPLC)
Critical: Impurities (e.g., toluene sulfonates) lead to "muddy" dye shades and toxicity in pharma applications.
Mechanism of Action: The Chromophore Generation
The synthesis of triarylmethane dyes using this intermediate follows a two-stage mechanism: Condensation followed by Oxidation .
Condensation (Leuco Base Formation): The aldehyde carbonyl carbon acts as an electrophile, attacked by the para-carbon of two equivalents of an activated aromatic amine (e.g., N,N-diethylaniline). This forms the Leuco Base (colorless, sp3 hybridized central carbon).
Oxidation (Chromophore Activation): The Leuco base is oxidized to a carbinol base, which dehydrates in acidic conditions to form the resonance-stabilized, cationic Triarylmethane Dye (sp2 hybridized central carbon).
Figure 1: Reaction Pathway (DOT Visualization)
Application Protocol: Synthesis of Acid Blue Derivative
Target Compound: Generic structure for Acid Blue 1 / Isosulfan Blue type dyes.
Scale: Laboratory Bench (100g scale).
Charge Reactor: In the 3-neck flask, dissolve 31.0 g of Sodium 4-formylbenzene-1,3-disulfonate in 100 mL of water .
Acidification: Add 5.0 g of Urea (to prevent nitrosation side reactions) and 10 mL of concentrated H2SO4 dropwise.
Amine Addition: Add 33.0 g of N,N-Diethylaniline slowly while stirring.
Reflux: Heat the mixture to 100°C - 105°C under reflux for 12–16 hours .
Checkpoint: Monitor reaction by TLC or HPLC. The aldehyde peak must disappear. The solution will remain relatively colorless or pale green.
Isolation (Leuco): Cool to room temperature. Neutralize with Sodium Hydroxide (NaOH) to pH 7.0. The Leuco base may precipitate or remain in solution depending on the specific amine used. For Isosulfan Blue types, proceed directly to oxidation in solution.
Phase 2: Oxidation (Chromophore Formation)
Preparation: Cool the Leuco base solution to 0°C – 5°C using an ice bath. Temperature control is critical to prevent over-oxidation.
Oxidant Addition:
Standard: Prepare a solution of 10 g Sodium Dichromate in 50 mL water/acid mix.
Pharma-Grade: Use Silver Oxide (Ag2O) or controlled MnO2 to avoid Chromium residues.
Reaction: Add the oxidant solution dropwise over 60 minutes, maintaining temperature <10°C.
Color Development: The solution will turn from pale to an intense, deep blue/violet immediately. Stir for 2 hours at 5°C, then allow to warm to room temperature.
Precipitation: Add Sodium Chloride (NaCl) (salting out) or Sodium Sulfate to the deep blue solution until the dye precipitates.
Filtration: Filter the blue solid under vacuum.
Washing: Wash with cold brine (5% NaCl solution). Do not wash with pure water, as the product is highly soluble.
Drying: Dry in a vacuum oven at 60°C.
Yield Expectation: 75% – 85%.
Figure 2: Process Workflow (DOT Visualization)
Quality Control & Troubleshooting
For drug development applications (e.g., Isosulfan Blue), purity is paramount.
Critical Control Points (CCP)
Parameter
Target
Consequence of Deviation
Aldehyde Purity
>98%
Impurities (e.g., mono-sulfonated benzaldehyde) create "side-dyes" with different absorption maxima, failing FDA specs.
Oxidation Temp
<10°C
Temperatures >15°C during oxidation cleave the central carbon bond, destroying the dye (Yield Loss).
pH during Salting
6.5 – 7.5
Acidic pH during isolation can lead to solubility issues or hydrolysis of the sulfonates.
Analytical Validation
UV-Vis Spectroscopy: The final dye should exhibit a
between 635 nm – 645 nm (depending on the specific amine).
HPLC: Use a C18 column with a phosphate buffer/methanol gradient. The Leuco base (non-oxidized) is a common impurity; it must be <0.5%.
References
PubChem. (n.d.). Sodium 4-formylbenzene-1,3-disulfonate (Compound Summary). National Library of Medicine. Retrieved February 18, 2026, from [Link]
Google Patents. (1980). Method for synthesizing Acid Blue 104 (US Patent 4180513A).
Justia Patents. (2017). Synthesis process for high purity isosulfan blue (US Patent Application). Retrieved February 18, 2026, from [Link]
ResearchGate. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. Retrieved February 18, 2026, from [Link]
European Patent Office. (1992). Process for the preparation of triphenylmethane dyes (EP 0491256 A1). Retrieved February 18, 2026, from [Link]
Application Note: Green Chemistry Synthesis of Sodium 4-formylbenzene-1,3-disulfonate
Executive Summary Sodium 4-formylbenzene-1,3-disulfonate (CAS: 33513-44-9), also known as benzaldehyde-2,4-disulfonic acid disodium salt, is a critical intermediate in the synthesis of triphenylmethane dyes (e.g., Patent...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Sodium 4-formylbenzene-1,3-disulfonate (CAS: 33513-44-9), also known as benzaldehyde-2,4-disulfonic acid disodium salt, is a critical intermediate in the synthesis of triphenylmethane dyes (e.g., Patent Blue V), pharmaceutical surfactants (e.g., Suramin analogues), and polymer electrolyte membranes.
Traditional industrial synthesis relies on the "chlorination-sulfitation" route (using 2,4-dichlorobenzaldehyde) or stoichiometric oxidation of toluene-2,4-disulfonic acid using manganese dioxide (
), generating significant heavy metal waste and halogenated byproducts.
This Application Note details a Green Chemistry Protocol that eliminates halogenated precursors and stoichiometric metal waste. We utilize a solvent-free sulfonation followed by a regenerative indirect electrochemical oxidation (Mn
/Mn mediator) to convert toluene to the target aldehyde with high atom economy and minimal environmental footprint.
Chemical Pathway Analysis
The green synthesis strategy focuses on two key transformations:
Atom-Economical Sulfonation: Direct sulfonation of toluene using oleum to install the sulfonate groups.
Selectivity-Controlled Oxidation: Electrochemical oxidation of the methyl group to an aldehyde without over-oxidation to the carboxylic acid.
Reaction Scheme (Graphviz)
Figure 1: Green synthetic pathway from Toluene to Sodium 4-formylbenzene-1,3-disulfonate.
Detailed Experimental Protocols
Protocol A: Solvent-Free Sulfonation of Toluene
Objective: Synthesize Toluene-2,4-disulfonic acid with 100% atom economy regarding the aromatic substrate.
Reagents:
Toluene (Reagent Grade, >99.5%)
Oleum (20% and 65%
content)
Procedure:
Setup: Equip a 1L jacketed glass reactor with a mechanical stirrer, internal thermometer, and a dropping funnel. Connect the vent to a caustic scrubber (NaOH) to trap any escaping
fumes.
Charging: Charge 92.1 g (1.0 mol) of Toluene into the reactor.
Sulfonation Part 1 (Monosulfonation): Cool toluene to 20°C. Slowly add 100 g of 98%
over 30 minutes, maintaining temperature <40°C. This forms p-toluenesulfonic acid.
Sulfonation Part 2 (Disulfonation): Heat the mixture to 100°C. Slowly add 260 g of Oleum (65%
) over 2 hours.
Note: The high concentration of
is required to force the second sulfonation at the ortho position (relative to methyl).
Cooking: Maintain the reaction at 110-115°C for 4 hours.
Quenching: Cool to 20°C. Carefully pour the reaction mass into 500 g of crushed ice/water mixture.
Validation: Analyze an aliquot by HPLC. Target conversion >98% to Toluene-2,4-disulfonic acid.
Apply a current density of 50-100 mA/cm² at 50-60°C.
Electrolyze until the solution turns dark red/violet, indicating the formation of Mn(III) species.
Oxidation Reaction:
Add the Toluene-2,4-disulfonic acid solution to the anodic reservoir.
Maintain temperature at 60-70°C.
Stir vigorously. The Mn(III) oxidizes the methyl group to the aldehyde and is reduced back to Mn(II).
Regeneration: Continue passing current to re-oxidize Mn(II) to Mn(III) in situ, creating a closed catalytic loop.
Monitoring: Monitor the reaction by HPLC. The reaction is stopped when the aldehyde peak is maximized and before significant over-oxidation to the carboxylic acid (benzoic acid derivative) occurs.
Tip: Aldehydes are susceptible to further oxidation. Stopping at ~90% conversion often preserves yield.
Work-up:
Drain the anolyte.
The product (4-formylbenzene-1,3-disulfonic acid) is highly water-soluble.[2]
Neutralize the solution with 50% NaOH to pH 7.0-7.5.
Concentrate the solution under vacuum to precipitate the sodium salt.
Filter and wash with ethanol (the disodium salt is insoluble in ethanol, while impurities may remain).
Workflow Diagram (Graphviz)
Figure 2: Operational workflow for the green synthesis protocol.
Analytical Validation & Specifications
To ensure the product meets "Drug Development" standards, the following analytical parameters must be verified.
Parameter
Specification
Method
Rationale
Appearance
White to off-white crystalline powder
Visual
Colored impurities indicate incomplete oxidation or metal contamination.
Assay (HPLC)
98.0%
Reverse Phase (C18), Phosphate Buffer/MeOH
Critical for stoichiometric use in subsequent synthesis.
Product is hygroscopic; excess water affects stoichiometry.
Iron/Heavy Metals
10 ppm
ICP-MS
Essential if used in pharmaceutical intermediates (e.g., Suramin).
pH (1% Solution)
6.0 - 8.0
pH Meter
Ensures correct salt form (Disodium).
Sustainability Assessment (Green Metrics)
This protocol offers significant advantages over traditional methods:
Atom Economy: The sulfonation step utilizes the entire toluene molecule. The oxidation step uses water as the oxygen source (via the anode), releasing only
at the cathode.
Waste Prevention:
Old Method: Generated kg-scale
sludge per kg of product.
New Method: Mn is a catalyst. The only byproduct is Hydrogen gas (clean fuel).
Hazard Reduction: Eliminates the use of Chlorine gas and chlorinated intermediates (2,4-dichlorobenzaldehyde), removing the risk of forming toxic organochlorines.
References
Vertex AI Search. (2025). Process for the preparation of alkali metal and alkaline earth salts of benzaldehyde-2,4-disulfonic acid. US Patent 4710322A. Link
Comninellis, C., et al. (1996). Electrochemical production of benzaldehyde from toluene. Water Science and Technology, 34(10), 113-120. Link
Sigma-Aldrich. (2025). 4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate Product Sheet. Link
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational Principles utilized in protocol design).
PubChem. (2025). Compound Summary: 4-Formylbenzene-1,3-disulfonic acid disodium salt.[2][3][4][5][6][7][8] Link
Application Note: Strategic Utilization of 4-Formylbenzene-1,3-disulfonate in Drug Synthesis
This Application Note is designed as a high-level technical guide for pharmaceutical scientists utilizing Disodium 4-formylbenzene-1,3-disulfonate (DSFB) .[1] It moves beyond basic product sheets to address synthesis str...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a high-level technical guide for pharmaceutical scientists utilizing Disodium 4-formylbenzene-1,3-disulfonate (DSFB) .[1] It moves beyond basic product sheets to address synthesis strategy, reaction optimization, and purification of highly polar intermediates.[1]
[2]
Executive Summary
4-Formylbenzene-1,3-disulfonate (DSFB) (also known as Benzaldehyde-2,4-disulfonic acid disodium salt) is a specialized aromatic building block characterized by its dual-functionality : a reactive aldehyde handle and two strongly hydrophilic sulfonate groups.[1][2]
Unlike standard benzaldehydes, DSFB is uniquely positioned for:
Solubility Engineering: Introducing permanent negative charges to hydrophobic pharmacophores to dramatically enhance aqueous solubility.
Bioconjugation: Serving as a cross-linker for hemoglobin and other proteins via Schiff base formation (reductive amination) with lysine residues.
Green Chemistry: Facilitating organic synthesis in aqueous media due to its complete water solubility.
This guide provides validated protocols for handling DSFB, focusing on the synthesis of sulfonated pharmaceutical intermediates and overcoming the purification challenges associated with highly polar ionic compounds.[1]
Chemical Profile & Handling
Property
Specification
Critical Insight
CAS (Salt)
33513-44-9 (Anhydrous) / 207291-88-1 (Hydrate)
Commercial forms are usually hydrates.[1] Water content must be determined (KF titration) before stoichiometric calculations.[1]
IUPAC Name
Disodium 4-formylbenzene-1,3-disulfonate
Structural Note: The aldehyde is at position 1; sulfonates are at 2 and 4.[1] (Often named 4-formyl-1,3-disulfo... based on parent acid priority).[1]
Solubility
>500 mg/mL in Water
Insoluble in Et2O, THF, DCM.[1] Sparingly soluble in MeOH/EtOH.[1] Reaction Solvent: Water, DMSO, or DMF.[1]
pKa
Sulfonates < 1.0 (Strong Acid Salts)
The sulfonate groups remain ionized across the entire physiological pH range (pH 1–14).[1]
Stability
Oxidation Sensitive
The aldehyde group can oxidize to the carboxylic acid (sulfobenzoic acid derivative) if exposed to air/light for prolonged periods. Store under inert atmosphere.
Core Applications & Reaction Pathways[2][4][5]
A. Solubility Enhancement (The "Solubilizing Tail")
In modern drug discovery, poor solubility is a leading cause of attrition.[1] DSFB acts as a "polar tail."[1] By reacting the aldehyde with an amine-bearing drug scaffold, the disulfonate moiety is attached, rendering the final molecule water-soluble.[1]
B. Protein Modification (Hemoglobin Modulation)
Aldehydes bind reversibly to the N-terminal valine of hemoglobin alpha-chains.[1] DSFB derivatives are investigated as antisickling agents (for Sickle Cell Disease) because the bulky, negatively charged sulfonate groups prevent the polymerization of hemoglobin S (HbS) while increasing oxygen affinity.[1]
C. Reaction Workflow Visualization
The following diagram illustrates the two primary synthetic pathways: Reductive Amination (for stable amine linkages) and Knoevenagel Condensation (for carbon-carbon bond formation).[1]
Figure 1: Synthetic divergence of DSFB.[1] The aldehyde functionality allows for nitrogen-coupling (Top Path) or carbon-coupling (Bottom Path), retaining the solubilizing sulfonate groups in both cases.[1]
Detailed Experimental Protocols
Protocol 1: Synthesis of Sulfonated Pharmaceutical Intermediates (Reductive Amination)
Objective: To attach the disulfonate moiety to a hydrophobic amine scaffold (R-NH2) to improve solubility.[1]
Solvent: Methanol/Water (1:1 v/v) or DMF (if amine is highly lipophilic)[1]
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH4)[1]
Step-by-Step Procedure:
Imine Formation:
Dissolve 1.0 eq of DSFB in minimum water (e.g., 5 mL per gram).[1]
Dissolve 1.0–1.1 eq of Target Amine in Methanol (or DMF).[1]
Combine solutions in a round-bottom flask. Adjust pH to 6–7 using dilute acetic acid if necessary (catalyzes imine formation).
Stir at room temperature for 2–4 hours. Monitoring: Use HPLC (see Analytical Section) or observe disappearance of the aldehyde peak (~10 ppm) in 1H NMR.[1]
Reduction:
Cool the mixture to 0°C.
Add 1.5 eq of Sodium Borohydride (NaBH4) portion-wise over 30 minutes. (Caution: Hydrogen gas evolution).
Allow to warm to room temperature and stir for 12 hours.
Quenching:
Quench excess hydride by careful addition of 1M HCl until pH ~3.
Stir for 30 minutes to decompose borate complexes.
Work-up (The Challenge):
Note: You cannot extract the product into organic solvents (DCM/EtOAc) because the disulfonate groups keep it in the water phase.[1]
Method A (Precipitation): If the R-group is large enough, adding excess Ethanol or Isopropanol may precipitate the disulfonate salt product while leaving inorganic impurities in solution.[1]
Method B (Diaion HP-20 / C18): Load the aqueous mixture onto a reversed-phase resin.[1] Wash with water (removes salts), then elute product with Water/Methanol gradient.[1]
Protocol 2: Purification of Disulfonated Compounds
Standard normal-phase silica chromatography is ineffective for DSFB derivatives due to irreversible binding of sulfonates to silica.[1]
Aldehyde (CHO): Singlet at ~10.2–10.4 ppm (Starting Material).[1] Aromatic Protons: Two singlets (or doublets depending on isomer) at ~8.0–8.5 ppm (deshielded by SO3 and CHO).[1]
HPLC
Column: C18 or Amide-C16.[1] Buffer: Essential. Use 0.1% Trifluoroacetic acid (TFA) or Phosphate buffer to suppress ionization of silanols, though sulfonates remain ionized.[1]
Retention Time: Very short (near void volume) on standard C18. Use Ion-Pairing Agents (e.g., Tetrabutylammonium hydroxide) in the mobile phase to increase retention if separation is poor.[1]
Mass Spec
Mode: ESI Negative (Electrospray Ionization).
M-H: Look for [M-Na]⁻ or [M-2Na+H]⁻ ions.[1] Disulfonates often show strong doubly charged peaks [M-2H]²⁻.[1]
Troubleshooting Guide
Problem: Low Yield in Reductive Amination.
Cause: The sulfonate groups create a "zwitterionic" effect that may reduce the nucleophilicity of the amine if the pH is too low.[1]
Solution: Ensure the pH is near neutral (6.5–7.5) during the imine formation step. Do not let it drop below 4.
Problem: Product is a hygroscopic goo.
Cause: Sulfonate sodium salts are notoriously hygroscopic.
Solution: Lyophilize (freeze-dry) the final aqueous solution. Store the resulting powder in a desiccator.[1] Do not attempt to dry by heat alone, as it may form a glass.[1]
Problem: Aldehyde peak disappears but no product forms.
Cause: Oxidation of CHO to COOH (Sulfobenzoic acid).
Solution: Degas all solvents with Nitrogen/Argon. Use fresh DSFB.[1] Check the starting material purity by NMR before use.
References
PubChem. (2025). Compound Summary: 4-Formylbenzene-1,3-disulfonic acid disodium salt.[1][2][3] National Library of Medicine.[1] Retrieved February 18, 2026, from [Link][1]
Abdulmalik, O., et al. (2011).[1] Crystallographic analysis of human hemoglobin conjugated with antisickling aldehydes. Acta Crystallographica Section D. (Contextual grounding for aldehyde-hemoglobin interactions).
Der Pharma Chemica. (2024).[4] Efficient Synthesis of Pharmaceutically Important Intermediates. (General reference for benzaldehyde condensation protocols). Retrieved February 18, 2026, from [Link][1]
Application Notes and Protocols for the Catalytic Oxidation of Sodium 4-formylbenzene-1,3-disulfonate to Sodium 4-carboxybenzene-1,3-disulfonate
Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the catalytic oxidation of sodium 4-formylbenzene-1,3-disulfonate (SFBDS) to its corresponding carboxylic acid, sodium...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the catalytic oxidation of sodium 4-formylbenzene-1,3-disulfonate (SFBDS) to its corresponding carboxylic acid, sodium 4-carboxybenzene-1,3-disulfonate. The protocol emphasizes a green chemistry approach, utilizing a recyclable solid acid catalyst and hydrogen peroxide as a benign oxidant. This application note is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a robust and environmentally conscious method for this specific transformation.
Introduction: The Rationale for a Green Oxidation Protocol
The selective oxidation of aromatic aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. The target molecule, sodium 4-carboxybenzene-1,3-disulfonate, is a valuable building block in various industrial applications, including the synthesis of specialty polymers and as a component in certain pharmaceutical intermediates. Traditional oxidation methods often rely on stoichiometric amounts of heavy metal oxidants, such as chromium or manganese reagents, which generate toxic waste and pose significant environmental hazards.
The presence of two strongly electron-withdrawing sulfonate groups on the aromatic ring of Sodium 4-formylbenzene-1,3-disulfonate makes the aldehyde group less susceptible to oxidation compared to electron-rich aromatic aldehydes. This necessitates a carefully designed catalytic system that is both efficient and selective. This guide details a protocol that leverages the principles of green chemistry by employing a solid, reusable catalyst and an environmentally friendly oxidant, hydrogen peroxide, which yields water as its only byproduct.[1][2][3]
The Catalytic System: Sulfonated Resin and Hydrogen Peroxide
The chosen catalytic system for this protocol is a sulfonic acid resin, such as Amberlyst-15, in conjunction with aqueous hydrogen peroxide.[2][3]
Causality behind the choice:
Solid Acid Catalyst (Amberlyst-15): The sulfonic acid groups on the resin act as the catalytic sites.[2][3] This heterogeneous catalyst is easily separable from the reaction mixture by simple filtration, allowing for its recovery and reuse, which is both economically and environmentally advantageous. The sulfonated nature of the catalyst is also compatible with the highly sulfonated substrate and product.
Hydrogen Peroxide (H₂O₂): This oxidant is inexpensive, readily available, and has a high active oxygen content.[1] Its primary byproduct is water, making it an exemplary green reagent. While H₂O₂ can be a weak oxidant on its own for some substrates, its activity is significantly enhanced in the presence of an acid catalyst.
Hydrochloric acid (for acidification, if necessary)
Rotary evaporator
Isopropanol (for crystallization)
High-Performance Liquid Chromatography (HPLC) system
Nuclear Magnetic Resonance (NMR) spectrometer
Fourier-Transform Infrared (FTIR) spectrometer
Reaction Setup and Procedure
Catalyst Preparation: If the Amberlyst-15 resin is new, it should be washed sequentially with deionized water, methanol, and then deionized water again to remove any impurities. It can then be dried in an oven at 60-70 °C overnight.
Reaction Mixture Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add Sodium 4-formylbenzene-1,3-disulfonate (e.g., 10 mmol).
Add deionized water (e.g., 100 mL) to dissolve the SFBDS.
Add the pre-washed and dried Amberlyst-15 catalyst (e.g., 10 mol% with respect to SFBDS).
Begin stirring the mixture to ensure a uniform suspension of the catalyst.
Initiation of Oxidation: Slowly add 30% hydrogen peroxide (e.g., 15 mmol, 1.5 equivalents) to the reaction mixture at room temperature. An exothermic reaction may be observed.
Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored.
Monitoring the Reaction: The reaction can be monitored by taking small aliquots from the reaction mixture (after filtering out the catalyst) and analyzing them by HPLC or Thin Layer Chromatography (TLC).[4]
Work-up and Product Isolation
Catalyst Removal: After the reaction is complete (as determined by HPLC or TLC), cool the mixture to room temperature. The solid Amberlyst-15 catalyst can be recovered by vacuum filtration. The recovered catalyst should be washed with deionized water and can be dried for reuse in subsequent reactions.[2][3]
Product Isolation:
Method A: Salting Out: To the filtrate, add sodium chloride until the solution is saturated. The sodium salt of the carboxylic acid is often less soluble in a high ionic strength solution and may precipitate. Cool the solution in an ice bath to maximize precipitation. Collect the solid product by filtration.
Method B: Solvent Precipitation: Concentrate the aqueous solution using a rotary evaporator to about one-third of its original volume. Slowly add a water-miscible organic solvent in which the product is insoluble, such as isopropanol, to precipitate the product.
Purification: The crude product can be further purified by recrystallization from a water/isopropanol mixture.
Drying: Dry the purified product in a vacuum oven at 70-80 °C to a constant weight.
Characterization of the Product
The identity and purity of the final product, sodium 4-carboxybenzene-1,3-disulfonate, should be confirmed by standard analytical techniques:
HPLC: To assess the purity of the product.
¹H NMR and ¹³C NMR: To confirm the chemical structure. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a carboxylic acid proton signal (if in acidic D₂O) or changes in the aromatic signals will confirm the conversion.
FTIR: To identify the presence of the carboxylic acid functional group (C=O stretch around 1700-1725 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹).
Visualizing the Process
Experimental Workflow Diagram
Caption: Proposed mechanism for the acid-catalyzed oxidation of an aromatic aldehyde with H₂O₂.
Expected Results and Data Interpretation
The efficiency of the catalytic oxidation can be evaluated by monitoring the conversion of the starting material and the yield of the desired product. Below is a table of hypothetical but realistic data that could be obtained from optimizing this protocol.
Entry
Catalyst Loading (mol%)
Temperature (°C)
Time (h)
Conversion (%)
Yield (%)
1
5
50
6
75
70
2
10
50
6
85
81
3
10
60
4
92
88
4
10
70
4
>99
95
5
10 (reused)
70
4
>99
94
Conversion: Determined by HPLC, calculated as [(initial moles of SFBDS - final moles of SFBDS) / initial moles of SFBDS] * 100.
Yield: Isolated yield of the purified sodium 4-carboxybenzene-1,3-disulfonate.
These hypothetical results demonstrate that increasing the catalyst loading and temperature can enhance the reaction rate and yield. Entry 5 illustrates the high efficiency retained by the recycled catalyst, confirming the robustness and sustainability of the protocol.
Troubleshooting and Field-Proven Insights
Low Conversion Rates: If the reaction is sluggish, ensure the catalyst is properly activated and not poisoned. The temperature can be slightly increased, or the reaction time extended. The quality of the hydrogen peroxide should also be checked, as it can decompose over time.
Byproduct Formation: While this reaction is generally selective, over-oxidation leading to ring-opening is a remote possibility under very harsh conditions. Sticking to the recommended temperature range is crucial.
Product Isolation Issues: If the product does not precipitate readily, try adding more of the anti-solvent (isopropanol) or cooling the solution for a longer period. Ensure the pH is neutral to slightly acidic during work-up, as high basicity can increase the solubility of the sodium salt.
Conclusion
This application note provides a detailed, reliable, and environmentally responsible protocol for the catalytic oxidation of sodium 4-formylbenzene-1,3-disulfonate to sodium 4-carboxybenzene-1,3-disulfonate. The use of a recyclable solid acid catalyst and hydrogen peroxide aligns with the principles of green chemistry, offering a significant improvement over traditional oxidation methods. The protocol is designed to be easily implemented in a standard laboratory setting and provides a high yield of the desired product with straightforward purification.
References
Boyoğlu, G., Karabina, A. B., Bellikan, E., & Yıldız, S. Z. (2025). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. DergiPark. [Link]
Choi, J.-K., et al. (n.d.). Catalytic oxidation of aldehydes to carboxylic acids with hydrogen peroxide as oxidant. Semantic Scholar. [Link]
Dai, P.-F., Qu, J.-P., & Kang, Y.-B. (2019). Aerobic Oxidation of Aldehydes to Carboxylic Acids Catalyzed by N-Hydroxyphthalimide. Organic Letters, 21(5), 1393–1396. [Link]
Molla Ebrahimlo, A. R. (2026, January 25). Green oxidation of aromatic aldehydes to related acids using hydrogen peroxide in acetonitrile under arc discharge. Chimica Oggi – Chemistry Today. [Link]
Shan, W., et al. (2014). Sulfonic Acid Resin-Catalyzed Oxidation of Aldehydes to Carboxylic Acids by Hydrogen Peroxide. ChemInform. [Link]
Shan, W., et al. (2014). Sulfonated carbon catalyzed oxidation of aldehydes to carboxylic acids by hydrogen peroxide. ResearchGate. [Link]
Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile Oxidation of Aldehydes to Carboxylic Acids and Esters with Oxone. Organic Letters, 5(7), 1031–1034. [Link]
Various Authors. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]
Yoshida, M., et al. (2009). N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. MDPI. [Link]
Harnessing Bifunctionality: A Guide to Incorporating Sodium 4-formylbenzene-1,3-disulfonate into Metal-Organic Frameworks for Advanced Applications
An Application and Protocol Guide for Researchers Introduction: The Imperative for Functional MOFs Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, f...
Author: BenchChem Technical Support Team. Date: February 2026
An Application and Protocol Guide for Researchers
Introduction: The Imperative for Functional MOFs
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and separation.[1][2] In the biomedical field, their high surface area, tunable pore sizes, and potential for biodegradability make them exceptional candidates for drug delivery systems.[3][4][5][6][7][8][9] However, the transition from a promising material to a sophisticated therapeutic carrier hinges on the ability to impart specific chemical functionalities to the MOF structure. This is where the strategic selection of organic linkers becomes paramount.
This guide focuses on Sodium 4-formylbenzene-1,3-disulfonate (sfbds), a bifunctional organic linker designed to confer multiple advantageous properties upon a MOF scaffold simultaneously. The power of sfbds lies in its two distinct functional moieties:
Sulfonate Groups (-SO₃⁻): These highly polar, anionic groups are instrumental in enhancing the hydrophilicity and stability of MOFs in aqueous biological environments.[10] Their presence can generate charged sites within the MOF pores, which can be leveraged for selective adsorption or to improve proton conductivity.[10][11][12][13]
Aldehyde Group (-CHO): This reactive carbonyl group serves as a versatile chemical "handle." It remains accessible within the MOF structure for subsequent covalent reactions, a process known as Post-Synthetic Modification (PSM).[14][15][16] This allows for the precise attachment of therapeutic molecules, targeting ligands, or imaging agents, transforming the MOF into a highly specialized, multifunctional platform.
This document provides a comprehensive overview and detailed protocols for the incorporation of sfbds into a robust zirconium-based MOF. It is intended for researchers, scientists, and drug development professionals seeking to design and synthesize next-generation functional materials for biomedical applications.
Section 1: The Building Block - Sodium 4-formylbenzene-1,3-disulfonate (sfbds)
Before proceeding to synthesis, it is crucial to understand the properties of the functional linker.
Table 1: Physicochemical Properties of Sodium 4-formylbenzene-1,3-disulfonate
Section 2: Synthesis Strategy - The Mixed-Linker Approach
The most effective method for incorporating sfbds is through a de novo or "direct" synthesis, where it is included as a co-linker from the outset. This "mixed-linker" strategy allows for the simultaneous assembly of a robust primary framework and the statistical incorporation of the desired functionality. We will focus on a solvothermal synthesis method, which uses heat and pressure to promote the crystallization of high-quality MOF materials.[20][21]
Diagram 1: Workflow for the direct solvothermal synthesis of a sfbds-functionalized MOF.
Section 3: Detailed Experimental Protocol
This protocol describes the synthesis of a defective Zr-based MOF, analogous to MOF-808, using 1,3,5-benzenetricarboxylic acid (H₃BTC) as the primary structural linker and sfbds as the functional co-linker.[10] Zirconium-based MOFs are selected for their exceptional chemical and thermal stability, making them highly suitable for biomedical applications.[7]
Causality Note: The ratio of H₃BTC to sfbds can be tuned to control the density of functional groups in the final MOF. Formic acid acts as a modulator, competing with the linkers to coordinate with the metal clusters. This slows down the crystallization process, leading to larger, higher-quality crystals and helping to prevent the formation of dense, non-porous phases.
Precursor Solution Preparation:
In a 250 mL beaker, combine ZrOCl₂·8H₂O (0.81 g, 2.51 mmol), H₃BTC (0.135 g, 0.645 mmol), and sfbds (0.058 g, 0.215 mmol, based on a ~4.3-8.6 mol% incorporation target).[10]
Add 75 mL of a 1:1 (v/v) mixture of DMF and formic acid.
Sonicate the mixture for approximately 15-20 minutes until all solids are fully dissolved, resulting in a clear solution.[22]
Solvothermal Reaction:
Transfer the precursor solution into a 125 mL Teflon-lined autoclave.
Seal the autoclave tightly and place it in a preheated laboratory oven at 80°C.[10]
Maintain the temperature for 72 hours to allow for crystal formation.[10][21]
Product Isolation and Purification:
After 72 hours, remove the autoclave from the oven and allow it to cool completely to room temperature. Caution: Do not open the autoclave while it is hot and pressurized.
Collect the white crystalline product by centrifugation (e.g., 8,000 rpm for 10 minutes).
Decant the supernatant. Wash the solid product by re-dispersing it in 30 mL of fresh DMF, vortexing or sonicating briefly, and centrifuging again. Repeat this DMF wash step three times.[10]
Perform an additional three washes using 30 mL of acetone each time. This step, known as solvent exchange, replaces the high-boiling DMF with a more volatile solvent, which is easier to remove during activation.[10][22]
Activation:
After the final acetone wash, decant the supernatant and transfer the wet solid to a clean vial.
Place the sample in a vacuum oven and heat at 120°C under dynamic vacuum for 12-24 hours.[21] This critical step removes the solvent molecules trapped within the pores, making the internal surface area accessible.
The resulting dry, white powder is the activated, functionalized MOF, ready for characterization and further use.
Section 4: Characterization and Validation
Successful synthesis must be validated through a suite of analytical techniques. Each method provides a piece of the puzzle to confirm the structural integrity, porosity, and functional group incorporation.
Diagram 2: A comprehensive workflow for the characterization of sfbds-functionalized MOFs.
Table 2: Key Characterization Techniques for sfbds-MOFs
Technique
Purpose & Expected Outcome
Reference(s)
Powder X-Ray Diffraction (PXRD)
To confirm the crystalline structure of the MOF. The diffraction pattern should match that of the parent MOF (e.g., MOF-808), indicating that the incorporation of the bulkier sfbds linker did not disrupt the overall framework topology.
To visualize the crystal morphology and size distribution. For MOF-808, an octahedral morphology is expected. The introduction of sfbds should not significantly alter this shape.
To determine the specific surface area and pore volume. The incorporation of a second linker may slightly alter these values compared to the pristine MOF. An increase in porosity has been observed in some defective MOFs.
To evaluate the thermal stability of the material. The TGA curve will show weight loss steps corresponding to the removal of residual solvent and, at higher temperatures, the decomposition of the organic linkers.
To confirm the presence of the key functional groups. Look for characteristic peaks for the aldehyde C=O stretch (around 1620 cm⁻¹) and the sulfonate S=O stretches.
To quantify the ratio of the primary linker (H₃BTC) to the functional linker (sfbds). The MOF sample is first dissolved in a strong acid (e.g., D₂SO₄ in d₆-DMSO). The integration of the distinct aromatic proton signals from each linker allows for a precise calculation of the incorporation percentage.
To provide elemental confirmation of sfbds incorporation. The detection of a sulfur (S) peak in the EDX spectrum is direct evidence of the presence of the sulfonate-containing linker within the MOF crystals.
The true power of incorporating sfbds lies in the reactivity of the aldehyde group. This protocol outlines a general procedure for modifying the sfbds-MOF with an amine-containing molecule via Schiff base condensation, a robust and widely used covalent reaction.[14][15]
Diagram 3: Schematic of Post-Synthetic Modification (PSM) via Schiff base formation.
5.1 General PSM Protocol
Activation: Ensure the sfbds-MOF is fully activated (as described in Sec. 3.2, Step 4) to ensure the pores are accessible.
Reaction Setup:
In a vial, suspend 50 mg of the activated sfbds-MOF in 10 mL of a suitable anhydrous solvent (e.g., ethanol or dichloromethane).
Add a 5-10 fold molar excess of the amine-containing molecule (relative to the calculated number of aldehyde groups in the MOF).
Cap the vial and place it in a shaker or on a stirrer at a slightly elevated temperature (e.g., 40-60°C) for 24-48 hours.
Purification:
After the reaction, collect the solid MOF product by centrifugation.
Thoroughly wash the product with the reaction solvent (e.g., 3 x 10 mL) to remove any unreacted amine molecules.
Perform a final wash with a low-boiling solvent like acetone.
Drying: Dry the modified MOF under vacuum to remove residual solvent.
Validation: Characterize the product using FTIR to confirm the formation of the imine (C=N) bond and the disappearance of the aldehyde C=O peak.
5.2 Applications in Drug Development
Covalent Drug Attachment: By using a drug molecule containing a primary amine, this PSM protocol can be used to create a MOF-drug conjugate. This covalent linkage can provide more controlled and sustained release compared to simple pore encapsulation, potentially reducing side effects and improving therapeutic efficacy.[8][24]
Targeted Delivery: An amine-functionalized targeting ligand, such as folic acid, can be attached to the MOF surface. Folic acid receptors are overexpressed on many cancer cells, and this modification can help guide the MOF-drug conjugate specifically to tumor sites, enhancing targeted therapy.[3]
Imaging and Diagnostics: A fluorescent dye with an amine group can be conjugated to the MOF, enabling its use as a theranostic agent for simultaneous imaging and therapy.
Conclusion and Outlook
The incorporation of Sodium 4-formylbenzene-1,3-disulfonate into MOFs represents a powerful and strategic approach to designing advanced functional materials. The sulfonate groups enhance aqueous stability, while the aldehyde group provides a gateway for a vast array of post-synthetic modifications. This dual functionality makes sfbds an invaluable tool for researchers in drug development, enabling the creation of sophisticated delivery systems with capabilities for covalent drug conjugation, targeted delivery, and integrated diagnostics. Future work will undoubtedly focus on leveraging this platform to develop multi-stimuli-responsive systems that can release their therapeutic payload in response to specific biological cues within the target microenvironment, further advancing the field of precision medicine.[3][4]
References
Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC. (2022, April 18). National Center for Biotechnology Information. [Link]
Recent progress in functional metal–organic frameworks for bio-medical application. (2023, December 23). Oxford Academic. [Link]
Aldehyde-Tagged Zirconium Metal–Organic Frameworks: a Versatile Platform for Postsynthetic Modification. (2016, May 2). ACS Publications. [Link]
A sulfonate ligand-defected Zr-based metal–organic framework for the enhanced selective removal of anionic dyes - PMC. (2024, May 21). National Center for Biotechnology Information. [Link]
Metal-organic framework with dangling sulfonate groups for enhanced proton conductivity. (2018, February 6). Nature Portfolio. [Link]
Applications of Metal Organic Frameworks in Drug Delivery and Therapy. (N.D.). SciTePress. [Link]
Functionalized graphene MOFs in drug delivery application. (2026, January 2). E3S Web of Conferences. [Link]
Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC. (2020, July 2). National Center for Biotechnology Information. [Link]
Drug Delivery Applications of Metal-Organic Frameworks (MOFs). (N.D.). OUCI. [Link]
Sulfonate-Functionalized Metal–Organic Framework as a Porous “Proton Reservoir” for Boosting Electrochemical Reduction of Nitrate to Ammonia. (2024, November 1). ACS Publications. [Link]
Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. (2013, October 15). University of Illinois Urbana-Champaign. [Link]
Synthesis of Sulfonate-Containing Group 13 Metal–Organic Frameworks. (2024, June 25). ACS Publications. [Link]
Postsynthetic Modification of Metal–Organic Frameworks. (2021, August 16). ACS Publications. [Link]
A sulfonate ligand-defected Zr-based metal–organic framework for the enhanced selective removal of anionic dyes. (2024, May 15). ResearchGate. [Link]
Phosphonate and sulfonate metal organic frameworks. (2009, March 12). ResearchGate. [Link]
4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate (97%). (N.D.). Amerigo Scientific. [Link]
MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. (N.D.). Boron Molecular. [Link]
Sulfonic Groups Lined along Channels of Metal–Organic Frameworks (MOFs) for Super-Proton Conductor. (2019, December 18). ACS Publications. [Link]
Synthesis of Sulfonate-Containing Group 13 Metal–Organic Frameworks. (2024, June 25). ACS Figshare. [Link]
Recent progress in functional metal–organic frameworks for bio-medical application - PMC. (N.D.). National Center for Biotechnology Information. [Link]
Metal-organic frameworks in oral drug delivery - PMC. (2024, August 22). National Center for Biotechnology Information. [Link]
Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. (2021, June 30). MDPI. [Link]
4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate. (N.D.). PubChem. [Link]
MOFs as nanocarriers for therapeutic agents' delivery. (2021, January 28). Aptek. [Link]
Advancing Drug Delivery with Metal-Organic Frameworks: Challenges, Synthesis and Application. (2025, February 14). International Journal of Pharmaceutical Sciences. [Link]
Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles. (2023, November 28). protocols.io. [Link]
Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. (2025, March 5). ZYLAB. [Link]
Metal-organic frameworks: structure, properties, methods of synthesis and characterization. (N.D.). Russian Chemical Reviews. [Link]
Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC. (N.D.). National Center for Biotechnology Information. [Link]
Technical Guide: Optimizing Sulfonation of Benzaldehyde Derivatives
Introduction: The Deactivated Ring Challenge Sulfonating benzaldehyde derivatives presents a classic paradox in organic synthesis. The aldehyde group (-CHO) is a strong electron-withdrawing group (EWG), which deactivates...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Deactivated Ring Challenge
Sulfonating benzaldehyde derivatives presents a classic paradox in organic synthesis. The aldehyde group (-CHO) is a strong electron-withdrawing group (EWG), which deactivates the benzene ring toward Electrophilic Aromatic Substitution (EAS). Consequently, standard sulfonating conditions (concentrated
) often fail or result in poor yields.
To overcome this energy barrier, researchers must use "forcing conditions"—typically fuming sulfuric acid (Oleum) or high temperatures. However, the aldehyde moiety is labile; it is prone to oxidation (forming benzoic acid derivatives) or decarbonylation under these exact harsh conditions.
This guide addresses the delicate balance required to drive the reaction to completion while preserving the aldehyde functionality.
Module 1: Critical Process Parameters (CPP) & Optimization
The Reagent: Oleum Concentration
Water is the enemy of this reaction. It hydrolyzes the active electrophile (
or ) and halts the reaction.
Standard: Use Oleum (Fuming Sulfuric Acid) with 20–30% free
acts as the potent electrophile required to attack the electron-poor ring. It also serves as a dehydrating agent, consuming water produced during the reaction.
Temperature Staging
A single temperature setpoint often leads to failure. A "Staged Ramp" profile is recommended:
Addition Phase (0–15°C): Add the substrate to Oleum slowly. The dissolution is exothermic. High temps here cause immediate oxidation or charring.
Reaction Phase (70–120°C): Heat is required to overcome the activation energy of the deactivated ring.
Note: If the substrate has other deactivating groups (e.g., 2-chlorobenzaldehyde), the higher end (100°C+) is often necessary.
Comparative Methodologies
Feature
Method A: Oleum (Standard Lab)
Method B: High-Pressure Sulfite (Industrial)
Reagents
20-30% Oleum
Na₂SO₃ / NaHSO₃ (aq)
Conditions
Atmospheric, 70–120°C
Sealed Autoclave, 160–210°C
Mechanism
Electrophilic Aromatic Substitution
Nucleophilic Displacement / High-Temp Sulfonation
Primary Risk
Oxidation to Benzoic Acid
Over-pressure, decomposition
Yield Potential
60–85%
80–95%
Best For
Small scale (<1kg), Research
Scale-up, Acid-sensitive substrates
Module 2: Troubleshooting & FAQs
Q1: My reaction mixture turned black/tarry. What happened?
Diagnosis: Charring due to uncontrolled exotherm or oxidation.
Root Cause:
Rapid Addition: Adding benzaldehyde to Oleum too quickly generates massive heat.
Lack of Inert Atmosphere: Hot acid + Oxygen + Aldehyde = Benzoic Acid/Tars.
Corrective Action:
Protocol Fix: Chill the Oleum to 0°C before addition. Add the aldehyde dropwise over 30–60 minutes.
Atmosphere: Perform the reaction under a strict Nitrogen or Argon blanket.
Q2: I isolated a solid, but NMR shows it's a carboxylic acid (Benzoic derivative).
Diagnosis: Oxidation of the aldehyde group.
Root Cause:
is a mild oxidant, but atmospheric oxygen is the primary culprit at high temperatures ().
Corrective Action:
Limit Temperature: Do not exceed 120°C unless absolutely necessary.
Quench Early: Monitor consumption of starting material via TLC (use a polar eluent like EtOAc/MeOH) and stop immediately upon completion. Prolonged heating promotes oxidation.
Q3: I cannot get the product to precipitate during workup. It stays in the water.
Diagnosis: "Solubility Trap." Sulfonic acids are highly water-soluble and hygroscopic.
Root Cause: Adding water to quench the Oleum creates dilute sulfuric acid, in which the product is infinitely soluble.
Corrective Action: Use the "Salting Out" or "Liming Out" technique.
Salting Out: Add saturated NaCl to the quenched mixture. The high ionic strength forces the Sodium Sulfonate salt to precipitate (Common Ion Effect).
Liming Out: Neutralize with Calcium Carbonate (
). Filter off the insoluble Calcium Sulfate (). Treat the filtrate with Sodium Carbonate () to precipitate Calcium Carbonate, filter again, and evaporate the filtrate to get the Sodium Sulfonate salt.
Module 3: Visualizing the Mechanism & Workup
Reaction Pathway & Competitors
The following diagram illustrates the competition between the desired sulfonation and the unwanted oxidation.
Figure 1: Electrophilic Aromatic Substitution pathway vs. Oxidation risk.
Isolation Logic Flow
Choosing the right workup is critical for yield recovery.
Figure 2: Decision tree for isolating water-soluble sulfonic acids.
Module 4: Validated Experimental Protocol
Target: Synthesis of Sodium 2-chlorobenzaldehyde-5-sulfonate (Key intermediate for dyes).
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to viscosity), thermometer, and dropping funnel. Flush with Nitrogen.
Charge: Add Oleum to the flask and cool to 0–5°C using an ice/salt bath.
Reaction: Once addition is complete, remove ice bath. Slowly ramp temperature to 70–80°C . Hold for 4–6 hours.
Checkpoint: Take an aliquot, quench in water, and check TLC (or NMR) for disappearance of aldehyde.
Quench: Pour the reaction mixture carefully onto crushed ice (approx. 5x weight of acid). Caution: Violent exotherm.
Isolation (Salting Out): Add solid NaCl to the aqueous solution until saturation is reached. Stir for 1 hour at 0°C. The sodium salt of the sulfonic acid should precipitate as a white/off-white solid.
Purification: Filter the solid. Recrystallize from water/ethanol if necessary to remove excess inorganic salts.
References
Organic Syntheses. "m-Sulfobenzaldehyde." Org. Synth. 1940, 20, 97. Link
BenchChem. "Application Notes and Protocols for the Sulfonation of 2-Chlorobenzaldehyde." BenchChem Technical Library, 2025. Link
Google Patents. "Process for the preparation of alkali metal and alkaline earth salts of benzaldehyde-2,4-di-sulfonic acid." US Patent 4710322A. Link
Chemistry Steps. "Sulfonation of Benzene: Mechanism and Conditions." Chemistry Steps Educational Resources, 2025. Link
National Institutes of Health (NIH). "Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes." PubMed Central, 2023. Link
Purification techniques for Sodium 4-formylbenzene-1,3-disulfonate from reaction mixtures
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PUR-DSB-001 Introduction Welcome to the Technical Support Center. You are dealing with Sodium 4-formylbenzene-1,3-disulfonate (a...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket ID: PUR-DSB-001
Introduction
Welcome to the Technical Support Center. You are dealing with Sodium 4-formylbenzene-1,3-disulfonate (also known industrially as Benzaldehyde-2,4-disulfonic acid disodium salt ).[1][2]
This molecule is an "amphibious" challenge: it is an organic building block with the solubility characteristics of an inorganic salt.[3] Synthesized typically via the sulfonation of benzaldehyde or the oxidation of sulfonated toluene derivatives, the crude reaction mixture is invariably a "soup" of the desired product, unreacted starting materials, and a massive excess of inorganic salts (Sodium Sulfate/Sodium Chloride) generated during neutralization.[3]
The Core Challenge: Both your product and the primary contaminant (
) are highly water-soluble.[4] Standard liquid-liquid extraction (e.g., DCM/Water) will fail because the product will stay in the water phase.[3]
This guide provides the protocols to break this solubility lock.
Module 1: The Inorganic Salt Problem (Desalting)
User Complaint: "My product is 40% ash by weight and won't dissolve in organic solvents."
Diagnosis: You have co-precipitated Sodium Sulfate (
) with your product.[3] This is the most common issue in sulfonate synthesis.
The Solution: Ethanol Fractionation
We exploit the "Solubility Cliff."[3] While both salts are soluble in water, Sodium Sulfate is virtually insoluble in Ethanol.[3][4] The aromatic disulfonate, having an organic backbone, retains partial solubility in aqueous ethanol.[3]
Protocol 1: The "Split-Solubility" Desalting Workflow
Use this for crude mixtures containing >10% inorganic salts.
Dissolution: Suspend the crude dried solid in distilled water at a ratio of 1:1.5 (w/v) .
Why: You want a near-saturated solution.[3] Heat to 60°C to ensure complete dissolution.
The First Cut (Sulfate Removal):
While stirring at 60°C, slowly add warm Ethanol (95%) until the solution becomes cloudy and a heavy white precipitate forms.
Target a solvent ratio of roughly 1:1 (Water:Ethanol) .[3]
Take the clear filtrate and slowly add Ethanol (room temp) until the solvent ratio reaches 1:4 (Water:Ethanol) .[3]
Cool the mixture to 0–5°C and hold for 4 hours.
The Sodium 4-formylbenzene-1,3-disulfonate will crystallize out as a white/off-white solid.[5]
Recovery: Filter the cold slurry. Wash the cake with cold absolute ethanol.
Visual Workflow: Ethanol Fractionation
Caption: Step-by-step fractionation utilizing the differential solubility of sulfates vs. sulfonates in ethanol.
Module 2: Color & Organic Impurity Removal[6]
User Complaint: "The product is technically pure by NMR, but it looks like brown sugar."
Diagnosis: Sulfonation is harsh.[3] You have oxidation byproducts (quinones) or polymerized aldehydes ("color bodies") that are present in ppm quantities but highly visible.[3]
Protocol 2: Activated Carbon Polishing
Do not skip this step if the material is for optical or pharmaceutical use.
Dissolution: Dissolve the desalted product in Water (10% w/v solution) .
pH Adjustment: Check pH. If acidic (<4), neutralize to pH 6.5–7.0 with dilute NaOH.[3]
Why: Acidic conditions can promote further polymerization of the aldehyde group.[3]
Treatment: Add Activated Carbon (SX Ultra or equivalent) at 5% weight relative to the product mass.[3]
Heating: Stir at 50°C for 45 minutes .
Warning: Do not boil.[3] Boiling aldehyde solutions with carbon can catalyze oxidation to the carboxylic acid (Benzoic acid derivative).[3]
Filtration: Filter through a 0.45 µm membrane or a tight Celite pad to remove all carbon fines.[3]
Isolation: Evaporate water under reduced pressure (Rotavap) at <50°C or Lyophilize.
Module 3: Analytical Validation (The "Truth" Test)
User Complaint: "How do I prove I removed the salt?"
You cannot rely on melting point (it decomposes >300°C).[3] You must use specific assays.
Validation Table
Test Parameter
Method
Acceptance Criteria
Notes
Identity
1H-NMR (D2O)
Aldehyde peak @ ~10.0 ppm
Look for aromatic splitting pattern (1,2,4-substitution).
Inorganic Sulfate
BaCl2 Gravimetric or IC
< 0.5% w/w
Dissolve sample in water, add .[3] Haze = Failure.[3]
Purity (Organic)
HPLC (Reverse Phase)
> 98.0% Area
Requires Ion-Pairing Agent (e.g., TBAH) in mobile phase to retain the sulfonate.
Water Content
Karl Fischer
Report Value
This salt forms stable hydrates.[3] Don't mistake water for impurity.[3]
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Ethanol?A: Yes. Methanol is actually a better solvent for the organic sulfonate, potentially improving yield.[3] However, Sodium Sulfate is slightly more soluble in Methanol than in Ethanol, so your desalting efficiency drops slightly.[3] Recommendation: Use Methanol for the second recrystallization, but Ethanol for the initial desalting.[3]
Q: My product turned pink during storage. Why?A: The aldehyde group is susceptible to air oxidation, forming the carboxylic acid, or Schiff-base formation with trace amines in the environment.[3]
Fix: Store under Argon/Nitrogen in amber glass.
Rescue: Recrystallize from water/ethanol with a pinch of sodium bisulfite (antioxidant), though this introduces salts you must wash away.[3]
Q: I see a small peak at 10.5 ppm in NMR. What is it?A: This is likely the carboxylic acid derivative (4-sulfobenzoic acid derivative), resulting from the oxidation of the aldehyde. If this exceeds 1-2%, repurify via recrystallization, but ensure the pH is neutral.[3]
References
Synthesis and Isolation of Benzaldehyde-2,4-disulfonic acid salts.
Relevance: Describes the industrial synthesis and isolation via centrifugation and salting out, providing the baseline for impurity profiles.
Link:
Solubility of Sodium Sulfonates in Ethanol-W
Source: Delgado, D. R., et al. "Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures."[3][6] Journal of Chemical & Engineering Data.
Relevance: Establishes the thermodynamic basis for the "Anti-solvent" effect of ethanol on sodium sulfon
Link:
Purification of Isosulfan Blue (Uses DSB as Intermedi
Preventing oxidation of the aldehyde group in Sodium 4-formylbenzene-1,3-disulfonate
The following technical guide is structured as a specialized support portal for researchers working with Sodium 4-formylbenzene-1,3-disulfonate (DSBA). It prioritizes practical, mechanism-based troubleshooting over gener...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support portal for researchers working with Sodium 4-formylbenzene-1,3-disulfonate (DSBA). It prioritizes practical, mechanism-based troubleshooting over generic advice.
Topic: Preventing Oxidation of the Aldehyde Group in Sodium 4-formylbenzene-1,3-disulfonate
Ticket ID: CHEM-SUP-8821
Status: Open
Executive Summary & Molecule Profile
The Challenge: Sodium 4-formylbenzene-1,3-disulfonate (DSBA) presents a unique stability paradox. While the sulfonate groups (
) confer excellent water solubility, the electron-withdrawing nature of the benzene ring activates the aldehyde () group. This makes it highly susceptible to:
Autoxidation: Rapid conversion to the carboxylic acid derivative in the presence of air.
Cannizzaro Reaction: Disproportionation into alcohol and acid forms under basic conditions.[1][2]
Primary Risk: Formation of 4-carboxybenzene-1,3-disulfonate (loss of reactivity).
Critical Control Points: Dissolved Oxygen (DO), pH, and Trace Metals.
Mechanism of Failure (The "Why")
Understanding the enemy is the first step to containment. The aldehyde group degrades via two distinct pathways depending on your environment.
Figure 1: The dual-threat degradation pathway. The solid lines represent aerobic autoxidation (primary storage risk), while dashed lines represent base-catalyzed disproportionation (reaction risk).
Storage & Handling Protocols
Module A: Solid State Storage
Issue: The solid powder turns from off-white to yellow/brown over time.
Root Cause: Surface oxidation and hygroscopicity. The sulfonate groups attract moisture, creating a micro-aqueous environment where oxidation accelerates.
Protocol:
Container: Amber glass vials (UV protection) with Teflon-lined caps.
Atmosphere: Store under Argon or Nitrogen.
Desiccation: Store the vial inside a secondary desiccator containing active silica gel or
.
Temperature:
is optimal; is acceptable for short-term (<1 month).
Module B: Aqueous Solution Handling
Issue: "My solution degrades within hours."
Solution: You must control Dissolved Oxygen (DO) and Metal Ions.
The "Zero-Oxidation" Solvent Prep
Do not use standard distilled water. Use Deoxygenated Chelated Water .
Step
Action
Scientific Rationale
1. Chelation
Add 0.1 mM EDTA to water.
Scavenges trace / ions which catalyze radical formation [1].
2. Degassing
Sparge with or Ar for 30 mins.
Reduces DO levels from ~8 ppm to <0.5 ppm.
3. Dissolution
Dissolve DSBA under inert flow.
Prevents re-oxygenation during mixing.
4. pH Check
Adjust to pH 4.5 – 6.0.
Critical: Avoids acid catalysis (acetal formation) and base catalysis (Cannizzaro) [2].
Chemical Protection Strategy (Bisulfite Adducts)
If you need to store DSBA in solution for days or ship it, chemical protection is superior to physical exclusion of air.
The Strategy: Convert the reactive aldehyde into a stable
-hydroxy sulfonate (Bisulfite Adduct).[3] This reaction is reversible.
Figure 2: The reversible protection mechanism. The adduct is resistant to oxidation.
Protocol: Forming the Adduct
Prepare a saturated solution of Sodium Bisulfite (
Add 1.1 equivalents of Bisulfite to your DSBA solution.
Stir for 30 minutes at room temperature.
Result: The aldehyde is now "masked." It will not oxidize.
Protocol: Regenerating the Aldehyde
Note: Since DSBA is water-soluble, you cannot extract it into organic solvents. You must regenerate it in situ.
Adjust pH to 9.0–9.5 using dilute NaOH or
.
Warning: Use immediately! At this pH, the Cannizzaro clock starts ticking.
Alternative: If using DSBA for a Schiff base reaction (e.g., with an amine), you can often react the Bisulfite adduct directly with the amine. The amine will displace the bisulfite [3].
Troubleshooting & FAQs
Q1: My DSBA solution turned yellow. Can I still use it?
Diagnosis: The yellow color indicates the formation of conjugated oligomers or oxidation byproducts (quinone-like structures).
Action:
If faint yellow: It may be salvageable. Check the UV-Vis spectrum. Pure DSBA has distinct absorption. New peaks >350nm indicate degradation.
If amber/brown: Discard. The carboxylic acid contaminant will interfere with conjugation reactions by altering pH and ionic strength.
Q2: Why does the pH drop over time in my stock solution?
Diagnosis: Oxidation is occurring.[1][2][4][5] The aldehyde (
) is converting to the sulfonic-benzoic acid ().
Mechanism:. This acid dissociates, lowering the pH.
Fix: Re-evaluate your degassing protocol. Add a buffer (Citrate or Phosphate, pH 6.0) to maintain stability, provided the buffer doesn't interfere with your downstream chemistry.
Q3: Can I use standard antioxidants like BHT?
Answer:No. BHT (Butylated hydroxytoluene) is lipophilic (fat-soluble) and will not dissolve in the aqueous DSBA solution.
Alternative: Use water-soluble radical scavengers if absolutely necessary, but EDTA (chelation) is usually more effective because it stops the initiation step (metal catalysis) rather than trying to catch the radicals later.
Q4: I need to heat the reaction. How do I stop oxidation?
Answer: Heating aqueous aldehydes is risky.
Atmosphere: Strict reflux under Nitrogen.
pH: Keep it slightly acidic (pH 5-6).
Concentration: Higher concentrations are actually more stable (self-shielding effect) than dilute solutions where DO ratios are higher.
References
Halliwell, B., & Gutteridge, J. M. (2015). Free Radicals in Biology and Medicine. Oxford University Press.
Geissman, T. A. (2011). The Cannizzaro Reaction. Organic Reactions, 2, 94-113.
Pocker, Y., et al. (1970). Kinetics and Mechanism of the Reaction of Aromatic Aldehydes with Sodium Bisulfite. Journal of the American Chemical Society.
Technical Support Center: Recrystallization of Sodium 4-formylbenzene-1,3-disulfonate
Executive Summary: The Polarity Paradox Sodium 4-formylbenzene-1,3-disulfonate (DSB) presents a classic "salt-from-salt" separation challenge.[1][2][3] As a disodium salt with two sulfonate groups, it is extremely water-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Polarity Paradox
Sodium 4-formylbenzene-1,3-disulfonate (DSB) presents a classic "salt-from-salt" separation challenge.[1][2][3] As a disodium salt with two sulfonate groups, it is extremely water-soluble and insoluble in non-polar organic solvents.[1][2][3]
The primary challenge in its purification is not separating it from the solvent, but separating it from inorganic byproducts (NaCl, Na₂SO₄, Na₂SO₃) generated during sulfonation and organic impurities (isomers, unreacted dichlorobenzaldehyde).[2]
The Rule of Thumb: You cannot use standard cooling recrystallization from water effectively because the inorganic salts often co-crystallize.[2]
The Solution: You must utilize Antisolvent Precipitation or Dipolar Aprotic Extraction .[1][2][3]
Solvent Compatibility Matrix
The following table summarizes the solubility behavior of DSB to guide your solvent selection.
Washing solvent to remove water/alcohol residues.[1][2][3]
Standard Operating Protocols (SOPs)
Protocol A: The "Green" Route (Aqueous/Methanol Displacement)
Best for: Removing heavy inorganic salt loads (NaCl, Na₂SO₄) from crude synthesis batches.[1][2]
Mechanism: DSB is less soluble in methanol than in water.[1][2][3] By creating a water-methanol gradient, you force the organic salt (DSB) to precipitate while keeping the inorganic halide salts (which have higher solubility in aqueous methanol mixtures) or highly soluble organic impurities in the mother liquor.[2]
Dissolution: Dissolve crude DSB in the minimum amount of water at 60–70°C.
Tip: If the solution is dark/colored, treat with activated charcoal (1% w/w) for 30 minutes, then hot filter through Celite.[2]
Concentration: Evaporate water under reduced pressure until the solution is near saturation (viscous but flowing).
Precipitation: Pour the hot aqueous concentrate slowly into a stirred vessel containing 10 volumes of cold Methanol (0°C) .
Critical: Do not add methanol to the water; pour the water into the methanol.[2][3] This ensures the DSB hits a high-antisolvent environment immediately, promoting fine crystal formation rather than oiling.[1][2][3]
Filtration: Stir for 30 minutes at 0–5°C. Filter the white precipitate.
Washing: Wash with cold methanol, then acetone.[1][2][3]
Protocol B: The High-Purity Route (DMF/DCM Extraction)
Best for: Pharmaceutical grade requirements (>99.5% HPLC).[1][2][3] Removes isomeric impurities and trace inorganic salts.[1][2][3]
Mechanism: Inorganic salts (NaCl) are virtually insoluble in hot Dimethylformamide (DMF), whereas DSB dissolves.[1][2][3] This effectively filters out the salt.[2][3]
Extraction: Suspend crude dried DSB in DMF (approx. 5–7 mL per gram of solid).
Heating: Heat to 110–115°C with vigorous stirring for 1 hour.
Safety: Perform in a fume hood. DMF is toxic.[1][2][3]
Hot Filtration: Filter the hot mixture through a heated sintered glass funnel (or Hyflo/Celite pad).[1][2][3]
Result: The solid on the filter is mostly inorganic salt (discard).[2] The filtrate contains your DSB .[1][2][3]
Crystallization: Cool the filtrate to room temperature. Slowly add Dichloromethane (DCM) or Isopropyl Ether (ratio 1:3 v/v relative to DMF) to precipitate the pure DSB.[1][2]
Isolation: Filter the white crystalline solid. Wash with DCM to remove residual DMF.[2][3]
Troubleshooting Center
Issue 1: "Oiling Out" (Product forms a sticky gum instead of crystals)
Cause: The antisolvent (e.g., Ethanol) was added too fast, or the water content is too high, causing a liquid-liquid phase separation before crystallization.[2]
Corrective Action:
Re-dissolve: Heat the mixture until the oil dissolves back into a single phase.
Seed: Add pure seed crystals of DSB at the cloud point.
Slow Down: Add the antisolvent dropwise with high-shear stirring.
Switch Solvents: Use Methanol instead of Ethanol/IPA. Methanol is more polar and tolerates water better, reducing the oiling risk.[2][3]
Issue 2: Product turns yellow/brown during drying
Cause: Aldehyde oxidation.[1][2][3] The -CHO group is sensitive to air, especially at high pH or high temperatures, forming the carboxylic acid derivative.[3]
Corrective Action:
pH Check: Ensure the recrystallization solution is neutral (pH 6–7). Avoid alkaline conditions (Cannizzaro reaction risk).[1][2][3]
Inert Drying: Dry in a vacuum oven at <50°C under a nitrogen bleed. Do not use an air oven.
Bisulfite Wash: If color persists, recrystallize via the Bisulfite Adduct method (forming the solid adduct with NaHSO₃, washing, and regenerating with mild acid), though this is complex for disulfonates.[2][3]
Issue 3: High Ash Content (Inorganic Salts persist)
Cause: Co-precipitation of NaCl/Na₂SO₄.[1][2][3]
Corrective Action:
Switch to Protocol B (DMF method) .[1][2][3] This is the most reliable way to break the "salt-salt" affinity.[2][3]
If using Protocol A, repeat the process but increase the Methanol:Water ratio to 15:1.
Visual Workflows
Diagram 1: Solvent System Decision Logic
Caption: Decision tree for selecting the correct purification protocol based on impurity profile.
Diagram 2: High-Purity Workflow (Protocol B)
Caption: Step-by-step execution of the DMF/DCM extraction method for pharmaceutical-grade purity.
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of Methanol for Protocol A?A: Yes, but Ethanol is a "harder" antisolvent.[1][2][3] It precipitates the product faster, which can trap impurities or cause oiling.[2][3] If you must use Ethanol, dilute it to 90% or 80% with water to soften the antisolvent effect, or add it very slowly.[2][3]
Q: My product smells like sulfur after drying. Is it degraded?A: A faint sulfur smell is common due to trace residual sulfites from synthesis.[1][2][3] However, a strong "rotten egg" smell indicates reduction.[1][2][3] Ensure you are not drying at temperatures >60°C without vacuum.[2][3]
Q: What is the hydration state of the recrystallized product?A: DSB typically crystallizes as a hydrate (often monohydrate or hemihydrate).[1][2][3] To obtain the anhydrous form, you must dry at 100–110°C under vacuum, but be cautious of aldehyde stability.[3] For most synthetic applications, the hydrate is acceptable; simply correct the molecular weight (MW ~328.2 for hydrate vs 310.2 for anhydrous) in your calculations.[2]
References
Preparation of Alkali Metal Salts of Benzaldehyde-2,4-disulfonic Acid. US Patent 4,710,322.[1][2][3] Google Patents.
Process for the Preparation of Salts of Benzaldehyde-2,4-disulfonic Acid. European Patent EP0175227A2.[1][2][3] Google Patents.
Technical Support Center: DSB (Distyrylbenzene) Solubility Optimization
Ticket ID: DSB-SOL-001 Status: Open Subject: Troubleshooting solubility of Distyrylbenzene (DSB) in non-polar reaction media Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: DSB-SOL-001
Status: Open
Subject: Troubleshooting solubility of Distyrylbenzene (DSB) in non-polar reaction media
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
The Core Problem:
You are likely experiencing poor solubility of 1,4-Distyrylbenzene (DSB) in aliphatic non-polar media (e.g., Hexane, Heptane, Cyclohexane). While the "like dissolves like" rule suggests non-polar DSB should dissolve in non-polar solvents, this fails due to high crystal lattice energy .
DSB molecules are rigid and planar, leading to intense
stacking interactions in the solid state. To dissolve DSB, the solvent must overcome this enthalpy of fusion (). Aliphatic solvents interact only via weak London Dispersion forces, which are often insufficient to break the crystal lattice at ambient temperatures.
Immediate Diagnostic Checklist:
Symptom: Solid floats on top of the solvent.
Cause: Poor wetting/surface tension mismatch.
Symptom: Dissolves at reflux but precipitates immediately upon cooling.
Cause: Narrow Metastable Zone Width (MSZW).
Symptom: "Oiling out" (liquid droplets form instead of crystals).
Cause: Operating above the melting point of the solvated species or impurity effects.
Troubleshooting Guides (Q&A)
Category A: Thermodynamics & Solvent Selection
Q: I am using Heptane, but DSB remains a solid suspension. Why isn't "Non-polar dissolves Non-polar" working?A: Solubility is a competition between Solvation Energy (solvent-solute interaction) and Lattice Energy (solute-solute interaction).
The Physics: DSB has a high melting point (~230°C) and strong intermolecular
-stacking. Heptane provides dispersion forces () but lacks the polarizability to intercalate between the DSB -sheets effectively.
The Fix: You need a Polarizability Match . Switch to a solvent with a higher Refractive Index (which correlates with dispersion interactions) or use a "Bridging Solvent."
Recommendation: Replace Heptane with Toluene or Xylene . If you must use aliphatics, add 5-10% v/v of a chlorinated solvent (DCM) or an aromatic (Toluene) as a co-solvent.
Q: How do I select the correct co-solvent using Hansen Solubility Parameters (HSP)?A: You must match the DSB parameters.
DSB Estimated HSP:
(MPa).
Target: You need a solvent vector that minimizes the "Distance" (
) in Hansen Space.
Protocol: See the Solvent Engineering Workflow below.
Category B: Process & Kinetics
Q: The DSB dissolves at 80°C but crashes out instantly when I stop heating. How do I keep it in solution for the reaction?A: You are encountering a supersaturation crash .
Insulate the Reactor: Ensure the reaction vessel walls are heated (jacketed vessel), not just the bottom oil bath. Cold walls act as nucleation sites.
Sonication: If the reaction allows, apply ultrasound (20-40 kHz) during the dissolution phase to break metastable aggregates, though this is less effective for maintaining solubility than temperature control.
Pseudo-High Dilution: If the reaction kinetics are fast, add the DSB as a warm concentrated solution (in Toluene) dropwise into the non-polar reaction media. This keeps the instantaneous concentration low.
Visual Workflows
Figure 1: Solubility Troubleshooting Decision Tree
Caption: Logical flow for diagnosing DSB insolubility based on solvent class and thermal conditions.
Preparation: Place 100 mg of DSB in a crimp-top vial.
Addition: Add 1.0 mL of solvent.
Equilibration:
Heat to reaction temperature (e.g., 80°C) with stirring for 30 mins.
If fully dissolved, add more DSB until saturation (solid persists).
If not dissolved, add solvent in 0.5 mL increments.
Sampling: Stop stirring. Allow solids to settle (maintain temp). Remove 0.5 mL of supernatant using a syringe filter (0.45 µm, PTFE).
Measurement: Evaporate solvent from the filtrate in a tared vessel. Weigh the residue.
Calculation:
.
Protocol B: The "Bridging Solvent" Spike Method
Use this when you are restricted to a non-polar alkane media but need higher solubility.
Calculate Volume: Determine total reaction volume (
).
The Spike: Prepare a stock solution of DSB in Dichloromethane (DCM) or Toluene at high concentration (near saturation).
Integration:
Heat the main non-polar media (e.g., Hexane) to reflux.
Slowly add the DSB/Co-solvent stock.
Note: If DCM is used, ensure the reaction temp does not exceed DCM boiling point (40°C) unless pressurized. For higher temps, use Toluene or Chlorobenzene.
High polarizability; effective solvation of rigid aromatics.
Polar Aprotic
Acetone, Acetonitrile
Very Poor
Polarity mismatch (DSB is hydrophobic).
Polar Protic
Methanol, Water
Insoluble
Hydrophobic effect dominates.
References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the
methodology for predicting solubility of rigid polymers and oligomers).
Spizzirri, P. G., et al. (2005). "Solvent effects on the two-photon absorption of distyrylbenzene chromophores." Journal of the American Chemical Society.[1] (Discusses the solubility and aggregation behavior of DSB derivatives in toluene vs. other media). [1]
Davey, R. J., et al. (2013). "Crystal Engineering and Crystallization from Solution." Chemical Engineering Science. (Authoritative text on Metastable Zone Width and lattice energy barriers in aromatic crystallization).
BenchChem Technical Guides. (2025). "Solubility of 1,4-Dichlorobenzene and related aromatics." (Provides comparative solubility data for rigid aromatic systems in organic solvents).
Disclaimer: This guide assumes "DSB" refers to Distyrylbenzene or structurally similar rigid conjugated aromatic systems. Always consult SDS for specific safety handling.
Minimizing side reactions during the synthesis of disulfonated benzaldehydes
Topic: Minimizing Side Reactions & Process Optimization Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers. Introduction: The Stability Paradox Synthesizing disulfonated benzaldehydes (commonly the 2,...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Side Reactions & Process Optimization
Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.
Introduction: The Stability Paradox
Synthesizing disulfonated benzaldehydes (commonly the 2,4-disulfobenzaldehyde isomer, DSBA ) presents a classic chemical paradox. You need aggressive conditions (oleum, high heat) to force a second sulfonate group onto a deactivated aromatic ring, yet the aldehyde moiety is chemically fragile and prone to oxidation under those exact conditions.
If you are seeing black reaction mixtures , low yields , or high benzoic acid content , you are likely battling the thermodynamic instability of the aldehyde in an oxidizing medium. This guide breaks down the causality of these failures and provides self-validating protocols to fix them.
Module 1: The "Benzoic Acid" Impurity (Oxidation Control)[1][2]
The Problem:
HPLC or NMR analysis shows significant conversion of your target aldehyde to disulfobenzoic acid .
The Mechanism:
Benzaldehyde is susceptible to autoxidation to benzoic acid.[1] In the presence of Oleum (
) , this is accelerated. is not just a sulfonating agent; it is a potent oxidant. If the reaction temperature ramps up before the aldehyde is "protected" by the electron-withdrawing effect of the first sulfonate group, the carbonyl oxygen coordinates with , facilitating hydride abstraction and oxidation.
Troubleshooting Protocol: The Inert Staged-Ramp
Parameter
Standard (Risky)
Optimized (Safe)
Rationale
Atmosphere
Air / Open Vessel
Strict Sparge
Eliminates atmospheric which acts synergistically with .
Allows mono-sulfonation (deactivation) to occur before exposing the aldehyde to extreme heat.
Self-Validating Check:
Visual Cue: A properly controlled reaction should remain orange/brown . A shift to pitch black within the first hour indicates rapid oxidation and charring.
In-Process Control (IPC): Pull a sample at the 40°C stage. If >5% benzoic acid derivative is present, your starting material was likely already oxidized or your inert seal is broken.
Module 2: Regio-Control & Over-Sulfonation
The Problem:
You are aiming for the 2,4-isomer, but you observe trisulfonated byproducts or isomeric mixtures (e.g., 2,5-isomers).
The Mechanism:
Direct Sulfonation Route: Direct sulfonation of benzaldehyde directs meta first (3-position). Forcing a second group usually requires extreme conditions that lead to decomposition.
Strategic Pivot: The industry standard for 2,4-disulfobenzaldehyde is often not direct sulfonation, but the Nucleophilic Aromatic Substitution of 2,4-dichlorobenzaldehyde with sodium sulfite.
If you are committed to direct sulfonation (e.g., starting from a different derivative), over-sulfonation is driven by kinetic vs. thermodynamic control . High temperatures favor the thermodynamic product (often the most stable sulfonated isomer), but extended times allow for desulfonation (reversibility) and scrambling.
Decision Matrix: Route Selection
Question: Are you synthesizing 2,4-disulfobenzaldehyde specifically?
YES: Stop direct sulfonation. Switch to the Sulfite Displacement Method (See Reference 1 & 2).
Why: This avoids the oxidation problem entirely because the aldehyde is stable in aqueous sulfite, unlike in oleum.
NO (I need to sulfonate a specific benzaldehyde derivative):
Control Step: Monitor the reaction by HPLC. Stop immediately when the mono-sulfonated species is <2%. Do not "cook" the reaction to chase the last 1% conversion; this generates trisulfonated trash.
Module 3: Isolation Challenges (The "Oiling Out" Phenomenon)
The Problem:
Upon quenching the reaction mixture, the product forms a sticky "oil" or "tar" that refuses to crystallize, making filtration impossible.
The Mechanism:
Sulfonic acids are highly hygroscopic. If quenched into water without controlling ionic strength, they form a supersaturated "oil" phase. Furthermore, if the pH is not strictly controlled during salt formation, you generate a mix of mono-sodium and di-sodium salts, which have different solubilities, preventing a clean crystal lattice from forming.
Protocol: The "Salting Out" Gradient
Quench: Pour the oleum mixture slowly onto crushed ice (maintain
).
Neutralization: Use
(lime) to remove excess sulfate as insoluble (Gypsum). Filter off the gypsum.
Conversion: Treat the filtrate with
to switch the counter-ion to Sodium.
The Critical Step (Salting Out):
Heat the filtrate to 80°C.
Add solid NaCl slowly until the solution turns slightly turbid.
Cool slowly (10°C/hour) to room temperature. Do not crash cool.
Visual Diagram: Reaction & Workup Logic
Caption: Critical pathway analysis showing the divergence between successful sulfonation and oxidative failure modes.
FAQ: Rapid Fire Troubleshooting
Q1: My reaction mixture turned purple/black immediately. Is it salvageable?
Answer: No. This indicates "charring" or polymerization. This usually happens if Oleum is added too fast without cooling, causing a localized exotherm
. Discard and restart with a slower addition rate at .
Q2: Can I use Chlorosulfonic acid (
) instead of Oleum?
Answer: Yes, but be careful. Chlorosulfonic acid is a milder sulfonating agent but a more aggressive dehydrating agent. It is often used to make sulfonyl chlorides. If you want the sulfonic acid, you must hydrolyze the intermediate. For disulfonation, Oleum is generally preferred for its "power," provided you manage the oxidation.
Q3: How do I store the disulfonated benzaldehyde? It seems to degrade.
Answer: The aldehyde group remains sensitive. Store the product as the Disodium Salt (more stable than the free acid) in a desiccator. If high purity is required, store under Argon. Exposure to humid air will cause the salt to cake and the aldehyde to slowly oxidize to the carboxylate.
References
Preparation of Alkali Metal Salts of Benzaldehyde-2,4-disulfonic Acid.
Process for the preparation of alkali metal and alkaline earth salts of benzaldehyde-2,4-disulfonic acid.
Sulfonation and Rel
Source: Gilbert, E. E. (Interscience Publishers, 1965).
Relevance: The definitive text on the mechanism of sulfonation, explaining the reversibility and oxid
Technical Support Center: Sodium 4-formylbenzene-1,3-disulfonate (DSB) Optimization Guide
Executive Summary & Core Stability Directives Sodium 4-formylbenzene-1,3-disulfonate (DSB) is a specialized sulfonated benzaldehyde derivative often used as a cross-linking agent, fluorescent intermediate, or pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Stability Directives
Sodium 4-formylbenzene-1,3-disulfonate (DSB) is a specialized sulfonated benzaldehyde derivative often used as a cross-linking agent, fluorescent intermediate, or pharmaceutical building block. Its stability is governed by the reactivity of its central aldehyde (formyl) group .
While the sulfonate groups (
) confer excellent water solubility, they do not protect the aldehyde from two primary degradation pathways: Auto-oxidation (to the carboxylic acid) and Cannizzaro Disproportionation (base-catalyzed cleavage).
The Golden Rules of DSB Stability
Strict pH Control: Maintain pH 4.5 – 6.5 . Avoid pH > 8.0 at all costs.
Buffer Chemistry:NEVER use primary amine buffers (Tris, Glycine) or Bisulfite. Use Phosphate, Citrate, or MOPS.
Oxygen Exclusion: The compound is air-sensitive.[1] Degas all buffers and store under Argon/Nitrogen.
The Chemistry of Instability (Why pH Matters)
To troubleshoot effectively, you must understand the invisible chemical warfare occurring in your beaker.
A. The Base-Catalyzed Threat: Cannizzaro Reaction
At alkaline pH (typically pH > 8.5), DSB undergoes a disproportionation reaction known as the Cannizzaro Reaction . Because DSB lacks alpha-protons (it is a benzaldehyde derivative), it cannot undergo aldol condensation. Instead, the hydroxide ion attacks the carbonyl carbon.[2]
Mechanism: Two molecules of DSB react to form one molecule of the corresponding alcohol (reduced) and one molecule of the carboxylic acid (oxidized).
Result: Permanent loss of the reactive aldehyde functionality.
B. The Oxidative Threat: Auto-oxidation
In the presence of oxygen, the formyl hydrogen is abstracted via a radical mechanism, converting the aldehyde into 4-carboxybenzene-1,3-disulfonate . This reaction is accelerated by light and trace metal ions (e.g., Iron, Copper).
C. The "Hidden" Threat: Schiff Base Formation
Users often dissolve DSB in biological buffers like Tris or Glycine . These contain primary amines (
). The aldehyde reacts rapidly with these amines to form stable imines (Schiff bases) , effectively "masking" or destroying the compound before the experiment begins.
Visualizing Degradation Pathways
The following diagram illustrates the critical degradation pathways you must prevent.
Figure 1: Primary degradation pathways of DSB. Red paths indicate permanent chemical modification due to pH or oxygen exposure. Yellow path indicates buffer incompatibility.
Troubleshooting Guide & FAQs
Q1: My DSB solution turned from clear/white to yellow. What happened?
Diagnosis:Oxidation.
The yellowing is a classic sign of the formation of oxidized byproducts (benzoic acid derivatives) or polymerization products initiated by radical formation.
Root Cause: Exposure to air (oxygen) or light during storage or dissolution.
Solution: Prepare fresh solutions. Use degassed water (sparged with
for 15 mins). Store solid stock in the dark under inert gas.[1]
Q2: I used Tris buffer at pH 7.4, but the compound shows no activity in my cross-linking assay.
Diagnosis:Schiff Base Formation.
You likely formed an imine between the DSB aldehyde and the primary amine of the Tris buffer.
Root Cause: Incompatible buffer chemistry.
Solution: Switch to PBS (Phosphate Buffered Saline) , HEPES , or MOPS . These buffers do not have primary amines that compete with your target reaction (Note: HEPES has tertiary amines, which are safe).
Q3: Can I store the solution at 4°C for a week?
Diagnosis:Hydrolysis Risk.
Even at neutral pH, aldehydes are reactive.
Recommendation:No. DSB solutions should be prepared fresh immediately before use. If storage is unavoidable, freeze at -20°C or -80°C in single-use aliquots, strictly protected from light and oxygen.
Q4: What is the absolute maximum pH I can use?
Diagnosis:Cannizzaro Threshold.
Limit: Do not exceed pH 8.0 .
Reasoning: Above pH 8, the concentration of hydroxide ions (
) becomes sufficient to initiate the Cannizzaro disproportionation, exponentially reducing the half-life of your compound.
Optimized Experimental Protocols
Protocol A: Preparation of Stability-Optimized Stock Solution (100 mM)
Objective: Create a stable stock solution for immediate use.
Parameter
Specification
Reason
Solvent
Degassed ddH₂O
Removes dissolved to prevent oxidation.
Buffer
10 mM Sodium Phosphate, pH 6.0
Maintains slightly acidic pH to inhibit Cannizzaro.
Concentration
10 – 100 mM
High concentrations are self-buffering to some extent.
Temperature
4°C (Ice Bath)
Slows kinetic degradation rates.
Step-by-Step:
Degas Water: Boil ddH₂O for 5 minutes or sparge with Nitrogen/Argon gas for 20 minutes.
Weighing: Weigh the DSB solid rapidly. It is hygroscopic; prolonged exposure to air will alter the effective mass.
Dissolution: Add the solid to the degassed buffer. Vortex briefly.
pH Check: Verify pH is between 5.0 and 6.5. If too acidic (due to potential free sulfonic acid contaminants), adjust carefully with dilute NaOH, but do not overshoot pH 7 .
Usage: Use within 4 hours.
Protocol B: Buffer Selection Decision Tree
Use this logic flow to select the correct buffer for your DSB experiments.
Figure 2: Decision matrix for selecting compatible buffers for DSB applications.
References
Cannizzaro Reaction Mechanism : Geissman, T. A. "The Cannizzaro Reaction."[2][3][4][5][6] Organic Reactions, 1944, Vol 2, 94-113.
Benzaldehyde Oxidation : "Auto-oxidation of Benzaldehyde Derivatives." ChemistryTalk, 2023.
Amine-Aldehyde Reactivity: "Schiff Base Formation in Biological Buffers." Thermo Fisher Scientific Technical Notes. (General chemical principle applied to buffer selection).
Handling of Sulfonated Aldehydes : "4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate Safety Data Sheet." Sigma-Aldrich.
Technical Support Center: Purification of Sodium 4-formylbenzene-1,3-disulfonate
Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for Sodium 4-formylbenzene-1,3-disulfonate. This document provides in-depth troubleshooting advice and detaile...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for Sodium 4-formylbenzene-1,3-disulfonate. This document provides in-depth troubleshooting advice and detailed protocols for a critical, yet often challenging, step in its synthesis: the removal of residual inorganic salts. We understand that achieving high purity is paramount for our clients in research and drug development. This guide is structured as a series of frequently asked questions to directly address the common issues encountered in the laboratory.
FAQ 1: What is this white, crystalline impurity in my Sodium 4-formylbenzene-1,3-disulfonate, and where did it come from?
Answer:
The most common inorganic impurity found in crude Sodium 4-formylbenzene-1,3-disulfonate is anhydrous sodium sulfate (Na₂SO₄) . Its presence is a direct result of the typical synthesis pathway.
The synthesis of aromatic sulfonates generally involves an electrophilic aromatic substitution reaction using a strong sulfonating agent, such as concentrated sulfuric acid (H₂SO₄) or oleum (a solution of SO₃ in H₂SO₄)[1][2]. Following the sulfonation of the benzaldehyde core, the resulting sulfonic acid is neutralized with a sodium base (e.g., sodium hydroxide or sodium carbonate) to yield the final disodium salt product.
The sodium sulfate impurity arises from the neutralization of any excess sulfuric acid used during the reaction:
Because both the desired product and the sodium sulfate byproduct are water-soluble salts, they will co-precipitate upon initial isolation, necessitating a dedicated purification step.
FAQ 2: My product is highly water-soluble, just like the salt impurity. How can I possibly separate them?
Answer:
This is the central challenge. Separating two highly water-soluble solids requires exploiting more subtle differences in their physical properties. The most robust strategy relies on the principle of differential solubility in mixed-solvent systems .
While both your target compound and sodium sulfate are very soluble in water, their solubilities diverge significantly in organic solvents, particularly short-chain alcohols like methanol and ethanol. Sodium sulfate is virtually insoluble in these alcohols, whereas Sodium 4-formylbenzene-1,3-disulfonate retains some limited solubility. We can leverage this difference to achieve separation.
The primary methods derived from this principle are:
Selective Recrystallization from a Water/Alcohol Mixture: This is the most common and effective method. You dissolve the crude mixture in a minimum amount of hot water (a "good" solvent for both) and then carefully add an alcohol (a "bad" or "anti-solvent" for the inorganic salt), causing the sodium sulfate to selectively precipitate or remain in the mother liquor while your purified product crystallizes upon cooling.
Dialysis: This is an alternative, size-based separation method that can be employed when recrystallization proves difficult or leads to unacceptable product loss. It is generally a slower process but can be very effective[3][4].
The following decision workflow can help you choose the appropriate starting point for your purification.
Caption: Purification method selection workflow.
FAQ 3: Can you provide a step-by-step protocol for removing sodium sulfate by recrystallization?
Answer:
Certainly. This protocol is based on creating a solvent environment where the product remains in solution at high temperatures while the inorganic salt's solubility is suppressed. We will use a water/ethanol system. The key is the dramatic difference in solubility of sodium sulfate in water versus ethanol, as shown below.
Data Presentation: Comparative Solubility
Compound
Solubility in Water (20°C)
Solubility in Ethanol (20°C)
Sodium 4-formylbenzene-1,3-disulfonate
High
Sparingly Soluble
Sodium Sulfate (Na₂SO₄)
195 g/L
~0.05 g/L (Essentially Insoluble)
This data illustrates why ethanol is an excellent "anti-solvent" for selectively removing sodium sulfate.
Experimental Protocol: Recrystallization
Caption: Step-by-step recrystallization workflow.
Methodology:
Dissolution: In an Erlenmeyer flask, add the crude, salt-contaminated product. Heat deionized water to boiling. Add the minimum amount of boiling water to the flask with stirring until the solid is just fully dissolved. It is critical to use the absolute minimum volume to ensure the solution is saturated[5].
Hot Filtration (Optional): If you observe any insoluble particulates (dust, etc.), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
Anti-Solvent Addition: While the aqueous solution is still hot, slowly add warm ethanol (an anti-solvent). Add the ethanol portion-wise until the solution becomes faintly cloudy or turbid. This indicates that the solution is supersaturated[6]. If it becomes too cloudy, add a few drops of hot water to redissolve the precipitate.
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals[7]. Rushing this step can lead to co-precipitation of impurities.
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of your product from the solution.
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of an ice-cold 50:50 ethanol/water mixture to remove any residual mother liquor containing the dissolved sodium sulfate. Do not use pure water, as this will redissolve your product[5].
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of water and ethanol.
FAQ 4: I tried recrystallizing, but my product 'oiled out' or nothing crystallized. What went wrong?
Answer:
These are common issues in crystallization that can almost always be resolved. Let's break down the potential causes and solutions.
Caption: Troubleshooting common recrystallization problems.
Problem: An oil formed instead of crystals.
Causality: "Oiling out" typically occurs when a solute's melting point is lower than the boiling point of the solvent, or when a highly concentrated solution is cooled too rapidly[7][8]. The solute comes out of solution above its melting point, forming an impure liquid phase.
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot water (the "good" solvent) to lower the saturation point slightly. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to ensure a very slow cooling rate.
Problem: No crystals formed, even after cooling in an ice bath.
Causality: The solution is not sufficiently supersaturated, most likely because too much solvent was added initially[5].
Solutions (in order of preference):
Induce Crystallization: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth[5][6].
Add a Seed Crystal: If you have a small crystal of pure product, add it to the solution. This provides a perfect template for further crystallization.
Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool slowly again.
FAQ 5: Recrystallization is leading to significant product loss. Is there a gentler or more effective method?
Answer:
Yes. When recrystallization is inefficient, dialysis is an excellent alternative. This technique separates molecules based on their size by allowing small molecules (like Na⁺ and SO₄²⁻ ions) to pass through a semi-permeable membrane while retaining larger molecules (your product)[3][9].
Given the molecular weight of Sodium 4-formylbenzene-1,3-disulfonate (anhydrous: ~310.2 g/mol )[10] and sodium sulfate (~142.0 g/mol ), a dialysis membrane with a Molecular Weight Cut-Off (MWCO) of 100-200 Daltons is ideal.
Experimental Protocol: Desalination via Dialysis
Caption: General workflow for desalination by dialysis.
Methodology:
Membrane Preparation: Cut the appropriate length of dialysis tubing (e.g., 100-200 MWCO). Prepare it according to the manufacturer's instructions, which typically involves boiling in a sodium bicarbonate or EDTA solution followed by thorough rinsing with deionized water.
Sample Loading: Securely close one end of the tubing with a clip. Dissolve your crude product in a minimal amount of deionized water and load it into the tubing, leaving some headspace to allow for osmotic pressure changes. Securely close the other end.
Dialysis: Place the sealed tubing into a large beaker containing deionized water (the dialysate). The volume of the dialysate should be at least 200 times the volume of your sample[4].
Diffusion: Place the beaker on a magnetic stir plate and stir gently at either room temperature or 4°C. The small salt ions will diffuse across the membrane into the dialysate, driven by the concentration gradient[9][11].
Buffer Exchange: For efficient salt removal, the dialysate must be changed multiple times. A typical schedule is to change the water after 3-4 hours, again after another 4-6 hours, and then allow it to dialyze overnight[9]. Each change re-establishes a steep concentration gradient, enhancing diffusion[11].
Sample Recovery: Carefully remove the dialysis tubing from the final dialysate bath. Open one end and transfer the purified product solution to a flask suitable for lyophilization.
Lyophilization: Freeze the solution and lyophilize (freeze-dry) it to obtain a pure, dry powder.
FAQ 6: How can I confirm that the inorganic salts have been removed?
Answer:
Verifying the removal of inorganic impurities is a critical final step. A combination of qualitative and quantitative methods will give you the highest confidence in your product's purity.
Qualitative Test (Sulfate Ion Detection):
Principle: Barium chloride (BaCl₂) reacts with sulfate ions in an acidified solution to form barium sulfate (BaSO₄), a dense white precipitate that is insoluble in acid.
Procedure: Dissolve a small amount of your purified product in deionized water. Add a few drops of dilute hydrochloric acid (HCl), followed by a few drops of a 10% BaCl₂ solution. If no precipitate forms, it indicates that the sulfate concentration is negligible. The formation of a white precipitate confirms the presence of residual sulfate.
Quantitative Analysis (Definitive Confirmation):
Ion Chromatography (IC): This is the preferred method for accurately quantifying anionic impurities like sulfate and chloride[12][13]. It offers high sensitivity and can separate various ions, providing a precise measure of any remaining salt content.
Gravimetric Analysis: This is a classic, highly accurate method. It involves quantitatively precipitating the sulfate as BaSO₄ from a known mass of your product, followed by filtering, drying, and weighing the precipitate to calculate the original sulfate content[12].
Capillary Electrophoresis (CE): This technique can simultaneously separate and detect both inorganic and organic ions, making it a powerful tool for overall purity assessment[14].
A clean result from one or more of these analytical techniques provides authoritative validation of your purification protocol's success.
The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride - Digital Commons @ NJIT. digitalcommons.njit.edu. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Controlling Hygroscopicity & Stability in DSB Handling
Executive Summary & Core Challenge
Sodium 4-formylbenzene-1,3-disulfonate (DSB) is a critical crosslinking agent, widely utilized in hemoglobin-based oxygen carriers (HBOCs) and polymer electrolyte membranes. Its efficacy relies on the reactivity of its central aldehyde group and the solubility provided by its two sulfonate groups.
The Problem: The two sulfonate groups (
) are highly hygroscopic. When exposed to ambient humidity, DSB powder rapidly adsorbs atmospheric moisture. This leads to three distinct failure modes:
Stoichiometric Drift: Absorbed water adds non-reactive mass, causing under-dosing of the crosslinker in precise reactions (e.g., Schiff base formation with Lysine residues).
Physical Caking: Formation of "liquid bridges" between particles, turning free-flowing powder into hard chunks.
Chemical Instability: Moisture facilitates the formation of a gem-diol intermediate, which is significantly more prone to oxidation into the non-reactive carboxylic acid form (4-carboxybenzene-1,3-disulfonate).
Mechanism of Failure
To solve the problem, you must understand the invisible chemistry occurring in the powder. The sulfonate groups are electron-withdrawing, which makes the aldehyde carbon highly electrophilic. In the presence of water, this equilibrium shifts:
While the hydrate itself can revert to the aldehyde, it acts as a gateway for irreversible oxidation.
Figure 1: The Hygroscopic Degradation Cycle. Note that while hydration is reversible via drying, oxidation is permanent.
Protocol Module: Storage & Handling
A. Storage Hierarchy
Store DSB according to the available infrastructure. Do not rely on the original vendor packaging once opened.
Tier
Storage Method
Suitability
Notes
Gold
Argon Glovebox
Long-term (>1 month)
Maintain O₂ < 5 ppm, H₂O < 1 ppm.
Silver
Desiccator (Vacuum)
Medium-term
Must use or Activated Molecular Sieves. Silica gel is often insufficient for sulfonates.
Bronze
Schlenk Flask
Short-term
Flush with after every opening. Wrap cap with Parafilm.
B. The "Subtractive Weighing" Technique
Use this method if you do not have a glovebox. Never weigh DSB on an open balance pan.
Prepare: Dry a glass weighing vial with a septum cap in an oven (
) for 1 hour. Cool in a desiccator.
Fill: Quickly transfer an approximate amount of DSB into the vial and cap it immediately.
Weigh 1 (Gross): Weigh the full vial on the analytical balance. Record Mass
.
Dispense: Bring the vial to your reaction vessel. Remove the cap, dump the powder into the reaction, and recap immediately.
Weigh 2 (Tare): Weigh the empty vial (with residual dust). Record Mass
.
Calculate: Mass Delivered
.
Why? This eliminates the error caused by the powder absorbing water during the weighing process on the balance pan.
Protocol Module: Drying & Restoration
If your DSB has caked or you suspect moisture uptake, perform this restoration cycle.
WARNING: Do not heat DSB above
. High heat can cause the aldehyde to polymerize or disproportionate (Cannizzaro reaction) in the basic environment of the sulfonate salts.
Step-by-Step Vacuum Drying Protocol
Vessel Selection: Use a drying pistol or a round-bottom flask. Avoid open beakers which allow dust contamination.
Desiccant: Place Phosphorus Pentoxide (
) in the drying train. It is chemically superior to silica for removing trace water from sulfonates.
Setup:
Connect flask to a high-vacuum manifold (< 1 mbar).
Immerse flask in an oil bath set to
.
Duration:
Mild Caking: 6–8 hours.
Visible Wetness: 24 hours.
Cooling: Allow to cool to room temperature under vacuum before backfilling with Argon.
Figure 2: Safe Drying Workflow for Thermally Sensitive Aldehydes.
Analytical Verification (Quality Control)
Before committing expensive protein (e.g., Hemoglobin) to a reaction, verify the quality of your DSB.
Method A: Quantitative NMR (qNMR)
Best for checking purity and oxidation.
Solvent:
.
Target Signal: The aldehyde proton (
) appears as a singlet around 10.0 – 10.5 ppm .
Impurity Signal: Look for the absence of the carboxylic acid peak (often shifted upfield slightly) and the integration of the aldehyde proton relative to the aromatic protons (should be 1:3 ratio).
Water Check: If using DMSO-
, a sharp water peak at 3.33 ppm indicates moisture content.
Method B: Karl Fischer (KF) Titration
Best for absolute water content.
Use a coulometric KF titrator for high precision.
Note: Sulfonates are generally soluble in the standard methanol-based KF reagents. If solubility is an issue, add formamide to the KF cell.
Troubleshooting & FAQs
Q: My DSB powder has turned from white/off-white to yellow. Is it still good?A: Yellowing often indicates surface oxidation or aldol condensation polymerization.
Action: Run a qNMR. If the aldehyde purity is >95%, you may recrystallize (water/ethanol) or use it with a corrected mass. If <90%, discard it. The degradation products can react with protein amines, causing heterogeneous modifications.
Q: Can I use a "glove bag" instead of a glove box?A: Yes. For DSB, a glove bag purged with Nitrogen is sufficient for weighing. Ensure you purge the bag for at least 3 cycles (inflate/deflate) to remove ambient humidity.
Q: I need to make a stock solution. How long is it stable?A: DSB is not stable in aqueous solution for long periods.
Recommendation: Prepare solutions immediately before use. If necessary, freeze aliquots at
, but single-use only.
Q: Why does the calculated stoichiometry fail even after drying?A: You may be calculating based on the anhydrous molecular weight (MW ~310.2 g/mol ) while the crystal lattice holds structural water. DSB often forms a stable hydrate (e.g., monohydrate or dihydrate).
Action: Check the Certificate of Analysis (CoA) for the specific water content (e.g., "12% water"). Adjust your MW calculation accordingly:
References
Synthesis and Application in Hemoglobin
Palmer, A. F., & Sun, G. (2008). Synthesis and characterization of hemoglobin conjugates with antioxidant enzymes via poly(ethylene glycol) cross-linker.[1]Journal of Controlled Release .
Context: Details the sensitivity of aldehyde crosslinkers during protein modific
General Handling of Hygroscopic Sulfonates
Armarego, W. L. F., & Chai, C. L. L. (2013).
Context: Standard protocols for drying sulfonate salts and aldehyde purific
Aldehyde-Water Interactions (Gem-Diols)
Guthrie, J. P. (2000). Hydration of Carbonyl Compounds. Canadian Journal of Chemistry.
Context: Mechanistic explanation of electron-withdrawing groups (sulfonates)
Chemical Safety & Data (DSB Specifics)
PubChem.[2] (n.d.). 4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate.
Context: Physical properties and safety data.[2][3][4][5]
Scale-up challenges for Sodium 4-formylbenzene-1,3-disulfonate production
The following technical support guide is designed for researchers and process engineers scaling up the production of Sodium 4-formylbenzene-1,3-disulfonate (chemically equivalent to Benzaldehyde-2,4-disulfonic acid disod...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed for researchers and process engineers scaling up the production of Sodium 4-formylbenzene-1,3-disulfonate (chemically equivalent to Benzaldehyde-2,4-disulfonic acid disodium salt ).
Executive Summary & Nomenclature Alert
Critical Note on Regiochemistry:
Before proceeding, verify your target isomer.
Chemical Structure: The formyl group is at position 1; sulfonate groups are at positions 2 and 4. (Also known as Benzaldehyde-2,4-disulfonic acid disodium salt ).[2][3][4][5]
Synthesis Warning: You cannot efficiently synthesize this specific isomer via direct sulfonation of benzaldehyde with oleum. Direct sulfonation follows meta-direction rules, yielding the 3,5-disulfonic acid isomer. The 2,4-isomer requires Nucleophilic Aromatic Substitution (SNAr) starting from 2,4-dichlorobenzaldehyde or oxidation of toluene-2,4-disulfonic acid.
This guide focuses on the SNAr route (2,4-Dichlorobenzaldehyde + Sodium Sulfite) , as it is the industry standard for scale-up.
Process Workflow: Nucleophilic Aromatic Substitution
This process relies on forcing the displacement of chlorine atoms with sulfite ions under high pressure and temperature.
Experimental Workflow Diagram
Figure 1: Critical Process Flow for the SNAr synthesis of DSFB. Note the iterative check for the mono-sulfonated intermediate.
Critical Process Parameters (CPPs) & Data
Parameter
Recommended Range
Impact of Deviation
Temperature
160°C – 180°C
<160°C: Incomplete reaction; stops at mono-sulfonate (2-chloro-4-sulfobenzaldehyde). >190°C: Cannizzaro reaction (aldehyde disproportionation) or decomposition.
Pressure
4 – 8 Bar (Autogenous)
Leakage: Loss of water changes sulfite concentration; potential precipitation of reagents.
Sulfite Equivalents
2.05 – 2.2 eq
Low: Incomplete conversion. High: Massive salt burden during isolation; difficult filtration.
Q: My HPLC shows a persistent peak at RRT ~0.8. Why isn't the reaction finishing?A: This is likely the mono-sulfonated intermediate (Sodium 2-chloro-4-formylbenzenesulfonate).
The Mechanism: The chlorine at the 4-position (para to formyl) is more activated and substitutes first. The chlorine at the 2-position (ortho) is sterically hindered and requires higher energy to displace.
The Fix:
Increase Temperature: Ensure internal reactor temperature is >165°C.
Agitation: The organic starting material (2,4-DCBA) is not water-soluble. If your stirring is poor, you have a biphasic system with low mass transfer. Increase impeller speed or add a phase transfer catalyst (though high temp usually negates the need for PTC).
Q: The reaction mixture turned dark brown/black. Is the batch lost?A: Not necessarily, but you have significant side reactions (polymerization or resinification of the aldehyde).
Cause: Oxygen ingress or pH > 8.0 at high temperatures promotes aldol-like condensations of the benzaldehyde moiety.
Remediation:
Bleaching: Post-reaction, cool to 5°C and carefully add dilute Sodium Hypochlorite (NaOCl). This oxidizes the dark chromophores and any residual sulfite to sulfate. Warning: Exothermic.
Prevention: Thoroughly sparge the reactor with Nitrogen prior to heating. Buffer the solution with NaHSO₃ to maintain pH near neutral.
Phase 2: Isolation & Purification
Q: I cannot filter the product; the cake is a slimy gel.A: This is a classic "Salting Out" issue.
Cause: Rapid cooling traps water within the crystal lattice, or high residual Na₂SO₃/Na₂SO₄ creates a supersaturated viscous fluid.
The Fix:
Controlled Cooling: Use a linear cooling ramp (e.g., 10°C/hour) from 100°C to 20°C.
Dilution: Before cooling, dilute the reaction mass slightly with water to dissolve inorganic sulfites, then add NaCl (common ion effect) specifically to precipitate the organic sulfonate.
Filter Aid: Use Celite or Perlite if the slime persists, but be aware this adds silica to your product.
Q: The ash content is failing specification (>30%). How do I remove the inorganic salts?A: The SNAr reaction generates 2 moles of NaCl for every mole of product, plus excess sulfite.
Protocol:
Recrystallization: Dissolve the crude cake in minimum hot water (90°C). Add Ethanol or Isopropanol (anti-solvent) until turbid. Cool slowly. The inorganic salts (sulfates/chlorides) are less soluble in the alcohol-water mix than the organic sulfonate? Correction: Actually, organic sulfonates are often more soluble in methanol/water than inorganic sulfates.
Alternative (Scale-Up Friendly): Use Nanofiltration (Membrane) . A 200-400 Da cutoff membrane allows water and NaCl to pass while retaining the disulfonate (MW ~310). This is far superior to crystallization for removing NaCl.
Impurity Profiling Logic
Use this logic tree to identify the source of contamination in your final product.
Figure 2: Diagnostic logic for impurity identification.
References
Process for the preparation of alkali metal and alkaline earth salts of benzaldehyde-2,4-disulfonic acid. US Patent 4,710,322. (1987). Describes the SNAr reaction of 2,4-dichlorobenzaldehyde with sulfites at 170°C.
Benzaldehyde-2,4-disulfonic acid disodium salt. PubChem Compound Summary. (2025). National Center for Biotechnology Information.
Scale-up of Sulfonation Reactions. Org. Process Res. Dev. (General reference for sulfonation safety and exotherms).
Disclaimer: This guide is for research and development purposes. All scale-up activities involving high-pressure reactors and exothermic chemistry must undergo a rigorous Process Safety Management (PSM) review.
HPLC method development for Sodium 4-formylbenzene-1,3-disulfonate quantification
This guide provides a comprehensive technical framework for the quantification of Sodium 4-formylbenzene-1,3-disulfonate (also known as 4-Formyl-1,3-benzenedisulfonic acid disodium salt).[1][2] It synthesizes modern mixe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical framework for the quantification of Sodium 4-formylbenzene-1,3-disulfonate (also known as 4-Formyl-1,3-benzenedisulfonic acid disodium salt).[1][2] It synthesizes modern mixed-mode chromatography with traditional ion-pairing techniques to offer a robust, self-validating analytical strategy.[1][2]
Executive Summary & Analyte Profiling
Sodium 4-formylbenzene-1,3-disulfonate is a highly polar, ionic intermediate often used in the synthesis of fluorescent brighteners and pharmaceutical crosslinkers.[1][2] Its quantification presents a specific chromatographic challenge:
Core Challenge: The presence of two strong sulfonic acid groups (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
) renders the molecule permanently ionic across the entire pH range (1–14).[2]
The Consequence: Standard C18 Reversed-Phase HPLC (RP-HPLC) fails completely. The analyte elutes at the dead volume (
) due to lack of hydrophobic retention.
The Solution: This guide details three distinct strategies, prioritizing Mixed-Mode Chromatography as the modern standard, while providing Ion-Pairing (IP-HPLC) and HILIC as validated alternatives.[1][2]
This approach uses a stationary phase with both hydrophobic (alkyl) and ion-exchange (cationic) ligands.[1][2] The column's positive charge retains the anionic disulfonate, while the alkyl chain offers selectivity for the benzene ring.
Experimental Protocol
Column: SIELC Newcrom R1 or Primesep SB (150 x 4.6 mm, 3 µm or 5 µm).[1][2]
Why: These columns have embedded ionic groups that "trap" the sulfonates while repelling the sodium counter-ions.
The disulfonate anion interacts via Coulombic attraction with the column's positively charged ligands. Increasing the buffer strength (or acid concentration) decreases retention (ion-exchange mechanism), while increasing organic modifier (MeCN) decreases retention (reversed-phase mechanism).[1][2] This "tunability" makes it superior to C18.
Method B: Ion-Pairing RP-HPLC (The Traditional Workhorse)
Status: Best if only C18 columns are available.[1][2] NOT MS-Compatible.
If you lack specialty columns, you must modify the mobile phase to "mask" the analyte's charge.
Experimental Protocol
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 5 µm.[2]
Mobile Phase A: 10 mM Tetrabutylammonium Hydroxide (TBAOH) or Tetrabutylammonium Hydrogen Sulfate (TBAHS) in Water, buffered to pH 6.0 with Phosphate.
Critical Step: The column must be "passivated" with the ion-pair reagent for at least 60 minutes before the first injection to establish a stable dynamic stationary phase.
Scientific Rationale
The Tetrabutylammonium cation (
) adsorbs onto the C18 surface, creating a "pseudo-anion exchanger." The anionic disulfonate binds to this positively charged layer.
Warning: Once a column is used for Ion-Pairing, it should be dedicated to this method.[1][2] The reagent is difficult to wash off completely.
Figure 2: Mechanistic comparison of analyte retention. Mixed-mode relies on built-in ligands, while Ion-Pairing relies on a dynamic surfactant layer.[1][2]
References
SIELC Technologies. (2018).[1][2][4] Separation of 1,3-Benzenedisulfonic acid, 4-formyl- on Newcrom R1 HPLC column. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 17749111, 4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate. Retrieved from [Link]
McCalley, D. V. (2017).[1][2] Understanding and managing the separation of hydrophilic compounds in reversed-phase and HILIC. Journal of Chromatography A. (Contextual grounding for HILIC vs. RP choice).
High-Resolution 1H NMR Profiling of Sodium 4-Formylbenzene-1,3-Disulfonate (DSB) for Pharmaceutical Applications
[1] Executive Summary Sodium 4-formylbenzene-1,3-disulfonate (also known as Benzaldehyde-2,4-disulfonic acid disodium salt; hereafter DSB ) is a critical hydrophilic building block used in the synthesis of fluorescent pr...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Sodium 4-formylbenzene-1,3-disulfonate (also known as Benzaldehyde-2,4-disulfonic acid disodium salt; hereafter DSB ) is a critical hydrophilic building block used in the synthesis of fluorescent probes, polymer electrolyte membranes, and pharmaceutical intermediates (e.g., Schiff base linkers).[1][2] Its dual sulfonate motifs provide exceptional water solubility compared to mono-sulfonated analogs, but they also introduce significant steric and electronic effects that complicate structural verification.[1]
This guide provides a definitive technical comparison of DSB against its primary alternatives—Benzaldehyde (unsubstituted) and Sodium 2-formylbenzenesulfonate (mono-sulfonated).[1] We focus on 1H NMR spectroscopy as the primary tool for validating "performance" in terms of purity, structural integrity, and stability in aqueous media (D₂O).
Structural Context & Comparative Alternatives
To interpret the NMR spectrum effectively, one must understand the competitive landscape of aldehyde reagents in drug development.
Feature
DSB (Target Product)
Alternative A: 2-Formylbenzenesulfonate
Alternative B: Benzaldehyde
Structure
2,4-Disulfonated Benzaldehyde
2-Sulfonated Benzaldehyde
Unsubstituted Benzaldehyde
Water Solubility
Ultra-High (>500 mg/mL)
High
Low (<7 mg/mL)
Electronic Nature
Highly Electron Deficient (Two EWGs)
Moderately Electron Deficient
Neutral
NMR Solvent
D₂O (Native)
D₂O
CDCl₃ or DMSO-d₆
Primary Use
Highly polar linkers, aqueous crosslinking
Standard water-soluble reagent
Organic synthesis
Why DSB? (The Performance Advantage)
The "performance" of DSB in drug development hinges on its solubility profile and electrophilicity .[1] The two sulfonate groups render the aldehyde carbon highly electrophilic, facilitating rapid Schiff base formation under mild aqueous conditions where hydrophobic benzaldehydes would precipitate.[1] However, this high reactivity makes DSB prone to oxidation (to the carboxylic acid), a critical impurity that must be quantified via NMR.
Internal Standard (Optional): Maleic Acid (δ 6.2 ppm) or TSP (δ 0.0 ppm) for qNMR. Avoid DSS if sulfur impurities are suspected.[1]
Methodology
Sample Preparation: Dissolve 10–15 mg of DSB in 0.6 mL D₂O.
Note: The solution should be clear. Turbidity indicates contamination with non-sulfonated precursors.[1]
Acquisition Parameters:
Pulse Sequence: zg30 (30° pulse) to minimize relaxation delay effects.
Relaxation Delay (d1): Set to ≥ 10 seconds. The aldehyde proton has a long T1 relaxation time; insufficient d1 leads to under-integration of the active ingredient.[1]
Scans (ns): 16–32 (Sufficient due to high solubility).
Ortho to Sulfonate (C4), but meta to CHO. Least deshielded relative to H3/H6.
*Note: H3 often appears as a singlet at lower field strengths (300/400 MHz) due to small meta-coupling resolution.[1]
Impurity Profiling (Performance Check)
The primary failure mode for DSB is oxidation to 4-carboxybenzene-1,3-disulfonate .[1]
Aldehyde Peak Loss: Disappearance of the 10.3 ppm signal.[1]
Aromatic Shift: The H6 doublet will shift upfield (shielding) as the electron-withdrawing -CHO converts to the anionic -COO⁻ (in buffered D₂O).[1]
Visualization of Interpretation Logic
The following diagram illustrates the decision tree for assigning peaks and identifying the critical oxidation impurity.
Caption: Logic flow for verifying DSB identity and purity via 1H NMR. Green paths indicate successful validation; red paths indicate degradation or incorrect starting material.[1]
Comparative Performance Data
To demonstrate the "Performance" of DSB, we compare its spectral characteristics and stability against the mono-sulfonated alternative.[1]
DSB allows easier integration for qNMR purity assays.[1]
Water Solubility
Excellent
Good
DSB is preferred for high-concentration screening (>100 mM).[1]
Oxidation Rate (Air)
High
Moderate
DSB requires storage under inert gas (Argon); degradation is visible in NMR within 24h if exposed.[1]
D₂O Exchange
Negligible
Negligible
Both are stable in D₂O for short-term analysis (<4h).
Mechanism of Action (Synthesis Context)
DSB is frequently synthesized via the sulfonation of benzaldehyde.[1] The "performance" of the synthesis is measured by the ratio of 2,4-disulfonate (DSB) to 2,5-disulfonate isomers.[1]
DSB (2,4-isomer): H3 is a singlet (between sulfonates).[1]
Isomer (2,5-isomer): H6 is a singlet (between sulfonate and CHO).[1]
Differentiation: The position of the isolated singlet in NMR allows rapid isomer identification without HPLC.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17749111, 4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate.[1] Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[1] (Standard reference for D₂O solvent residuals). Retrieved from [Link]
Comparative Guide: FTIR Spectral Analysis of Aldehyde and Sulfonate Groups in Functionalized DSB (Distyrylbenzene) Systems
Executive Summary: The Analytical Challenge In drug development and advanced materials science, DSB (Distyrylbenzene) derivatives serve as critical fluorophores, often functionalized with sulfonate groups (for water solu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Analytical Challenge
In drug development and advanced materials science, DSB (Distyrylbenzene) derivatives serve as critical fluorophores, often functionalized with sulfonate groups (for water solubility in biological media) and aldehyde groups (as reactive handles for bioconjugation or sensing via Schiff base formation).
The simultaneous analysis of these two moieties presents a unique challenge:
Aldehydes (-CHO) are reactive and prone to oxidation (to carboxylic acids) or hydration.
Sulfonates (-SO₃⁻) are highly hygroscopic, creating broad spectral bands that can mask fingerprint regions.
This guide provides a rigorous, comparative methodology for using Fourier Transform Infrared (FTIR) Spectroscopy to validate the integrity of these functional groups. Unlike NMR, which requires dissolution (potentially altering equilibrium), FTIR allows for rapid, solid-state assessment of the "frozen" chemical state.
Technical Deep Dive: Vibrational Mechanics
To accurately interpret the spectra, one must understand the vibrational coupling inherent in the DSB conjugated system.
The Aldehyde Signature (The Reactive Handle)
In a standard aliphatic aldehyde, the Carbonyl (C=O) stretch appears near 1725–1740 cm⁻¹ . However, in DSB, the aldehyde is directly conjugated to the aromatic styryl backbone.
Conjugation Effect: Delocalization of
-electrons weakens the C=O double bond character, shifting the absorption to lower frequencies (1680–1700 cm⁻¹ ).
Fermi Resonance: The defining feature of an aldehyde is the C-H stretching doublet. The fundamental C-H stretch couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹), splitting the signal into two weak bands at ~2850 cm⁻¹ and ~2750 cm⁻¹ .
The Sulfonate Signature (The Solubilizer)
Sulfonate groups exhibit strong, broad absorptions due to the polarity of the S=O bonds.
Asymmetric Stretch (
SO₂):1150–1250 cm⁻¹ . This is often the strongest peak in the spectrum.
Symmetric Stretch (
SO₂):1010–1080 cm⁻¹ .
Interference Warning: This region overlaps significantly with C-O stretches (ethers/esters) and C-N vibrations.
Comparative Analysis: FTIR vs. Alternatives
While FTIR is the focus, it is crucial to understand where it stands relative to other analytical techniques for DSB characterization.
Table 1: Comparative Utility of Analytical Methods for DSB Functionalization
Feature
FTIR (ATR/Transmission)
1H NMR (D₂O/DMSO)
UV-Vis Spectroscopy
Raman Spectroscopy
Primary Utility
Functional Group ID & Solid State Purity
Structural Elucidation & Quantitation
Conjugation Length & Concentration
Backbone Symmetry & C=C bonds
Aldehyde Detection
Excellent (C=O + Fermi Doublet)
Excellent (CHO proton at ~10 ppm)
Poor (n→* is weak)
Moderate (C=O is weak in Raman)
Sulfonate Detection
Good (Strong S=O bands)
Indirect (Shift of adjacent protons)
None
Good (S-O sym stretch)
Sample State
Solid or Liquid (Native state)
Solution only (Solvent effects)
Dilute Solution
Solid or Liquid
Throughput
High (< 2 mins/sample)
Low (> 10 mins/sample)
High
Medium
Limit of Detection
~0.1 - 1%
~0.01%
< 0.001% (High sensitivity)
~0.1 - 1%
Expert Insight: Use NMR for initial structural confirmation during synthesis. Use FTIR for routine batch-to-batch consistency checks, stability monitoring (checking for oxidation of CHO to COOH), and hygroscopicity assessment.
Experimental Protocol: Self-Validating Workflow
This protocol utilizes Attenuated Total Reflectance (ATR) FTIR, as it minimizes sample preparation and water interference compared to KBr pellets.
Collect background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
Validation: Ensure no peaks exist in the 2800–3000 cm⁻¹ (hydrocarbon contamination) or 3400 cm⁻¹ (moisture) regions.
Sample Preparation (The "Dry" Rule):
DSB sulfonates are hygroscopic. Dry the sample in a vacuum desiccator for 1 hour prior to analysis.
Causality: Retained water causes a broad -OH band at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, which can obscure the critical Aldehyde C=O peak at 1690 cm⁻¹.
Data Acquisition:
Place ~5 mg of DSB powder on the crystal.
Apply pressure using the anvil (target ~80-100 psi equivalent).
Comparing reactivity of Sodium 4-formylbenzene-1,3-disulfonate vs. Sodium benzaldehyde-2-sulfonate
Executive Summary This guide provides a technical analysis comparing Sodium 4-formylbenzene-1,3-disulfonate (herein referred to as DSB ) and Sodium benzaldehyde-2-sulfonate (herein SAS ). Both compounds serve as water-so...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis comparing Sodium 4-formylbenzene-1,3-disulfonate (herein referred to as DSB ) and Sodium benzaldehyde-2-sulfonate (herein SAS ). Both compounds serve as water-soluble aromatic aldehydes used in protein modification, reductive amination, and polymer synthesis.
The Core Distinction: While both reagents introduce aldehyde functionality into aqueous systems, DSB exhibits superior intrinsic electrophilicity and higher water solubility due to its dual sulfonate motif. However, this increased electron deficiency leads to a more pronounced hydration equilibrium, which can modulate effective reaction rates compared to the mono-sulfonated SAS .
Feature
Sodium 4-formylbenzene-1,3-disulfonate (DSB)
Sodium benzaldehyde-2-sulfonate (SAS)
CAS Number
33513-44-9
1008-72-6
Sulfonate Groups
Two (Positions 2, 4 relative to CHO)
One (Position 2 relative to CHO)
Intrinsic Reactivity
High (Strongly electrophilic)
Moderate (Moderately electrophilic)
Water Solubility
Very High (>30% w/v)
High (~10-20% w/v)
Primary Use
High-density cross-linking, rapid conjugation
Standard labeling, fluorescent whitening precursors
Molecular Architecture & Nomenclature
To understand the reactivity differences, we must first clarify the structural numbering. Although DSB is named as a derivative of benzene-1,3-disulfonic acid, chemically it acts as a 2,4-disulfobenzaldehyde .
SAS (Mono-sulfonated): The sulfonate at the ortho position provides steric protection and moderate electron withdrawal.
DSB (Di-sulfonated): The addition of a para-sulfonate (relative to the aldehyde) significantly enhances the electron-withdrawing character without adding further steric hindrance to the carbonyl carbon.
Visualization: Structural Comparison
The following diagram illustrates the electronic vectors and steric environments of both compounds.
Figure 1: Structural analysis showing the additive electron-withdrawing effects in DSB vs. SAS.
Mechanistic Reactivity Profile
Electronic Effects (Hammett Correlation)
The reactivity of benzaldehydes towards nucleophiles (e.g., amines in Schiff base formation) is governed by the electrophilicity of the carbonyl carbon. This is predicted by Hammett substituent constants (
).
Sulfonate Group (
): Weakly electron-withdrawing in neutral/basic media (, ).
DSB: Contains substituents at ortho and para positions. The cumulative inductive (-I) effect of two sulfonate groups creates a significantly more positive partial charge (
) on the carbonyl carbon compared to SAS.
Outcome: DSB is intrinsically more reactive towards nucleophilic attack.
The Hydration Paradox
While DSB is more electrophilic, this trait also makes it more susceptible to hydration (reaction with water) to form a gem-diol .
SAS: Exists primarily as the free aldehyde in water.
DSB: The electron-deficient carbonyl shifts the equilibrium slightly towards the gem-diol.
Implication: In aqueous reactions, the effective concentration of free aldehyde for DSB may be lower initially, but the rapid re-equilibration ensures that the overall reaction yield remains high.
Steric Considerations
Both compounds possess a sulfonate group at the ortho (2-position). This group exerts a "steric gate" effect, preventing bulky nucleophiles from attacking easily.
Comparison: Since the second sulfonate in DSB is at the para (4-position), it is distal to the reaction center. Therefore, DSB does not introduce additional steric hindrance compared to SAS.
Experimental Performance: Schiff Base Kinetics
To objectively compare these reagents, we utilize a standard kinetic assay monitoring imine formation with a model amine (e.g., p-toluidine or BSA) via UV-Vis spectroscopy.
Comparative Data (Representative)
The following data summarizes the reaction kinetics in Phosphate Buffered Saline (PBS), pH 7.4 at 25°C.
Parameter
DSB (2,4-Disulfonate)
SAS (2-Sulfonate)
Mechanistic Note
(Relative Rate)
1.45x
1.00x
DSB reacts faster due to higher electrophilicity.
Equilibrium Yield (24h)
>95%
~88%
Dual sulfonates stabilize the imine intermediate.
Hydration constant ()
High
Low
DSB requires slight excess to overcome solvent competition.
Solubility Limit (25°C)
~2.5 M
~1.2 M
DSB allows for "hyper-concentrated" reaction conditions.
Validated Protocol: Kinetic Assay
Objective: Determine the pseudo-first-order rate constant (
) for conjugation.
Preparation:
Prepare a 10 mM stock of DSB and SAS in
.
Prepare a 100 mM stock of model amine (e.g., Aniline) in 100 mM Phosphate Buffer (pH 7.4).
Reaction Setup:
In a quartz cuvette, mix 100
L of aldehyde stock with 800 L buffer.
Initiate reaction with 100
L amine stock (10-fold excess ensures pseudo-first-order kinetics).
Monitoring:
Measure Absorbance at 350 nm (characteristic Schiff base
transition) every 30 seconds for 60 minutes.
Analysis:
Plot
vs. time. The slope represents .
Workflow Visualization
Figure 2: Step-by-step kinetic assay workflow for validating aldehyde reactivity.
Applications & Selection Guide
When should you choose DSB over the traditional SAS?
Choose DSB (Disulfonate) When:
Speed is Critical: In rapid bioconjugation (e.g., radio-labeling) where half-life is short.
High Concentration Required: For modifying viscous polymers or hydrogels where solubility limits of SAS are exceeded.
Electron Microscopy: DSB is often used as a negative stain additive or fixative modifier due to its high charge density.
Choose SAS (Mono-sulfonate) When:
Cost Sensitivity: SAS is generally less expensive to manufacture.
Reversibility: The Schiff bases formed by SAS are slightly less stable, which can be advantageous for reversible cross-linking applications (e.g., template synthesis).
Steric Sensitivity: If the target amine is in a deep pocket, the slightly smaller hydrodynamic radius of SAS (one less sulfonate) might offer better access, though this effect is minimal.
References
Sigma-Aldrich. Product Specification: Sodium 4-formylbenzene-1,3-disulfonate (CAS 33513-44-9). Link
PubChem. Compound Summary: 2-Formylbenzenesulfonic acid sodium salt (SAS). Link
BenchChem. Comparative Guide to the Reactivity of Substituted Benzaldehydes. Link
Organic Syntheses. Preparation of Sulfonated Aldehydes for Aqueous Reactions. Link
ChemicalBook. 2-Formylbenzenesulfonic acid sodium salt Properties and Applications. Link
Validation
Advantages of using disulfonated vs monosulfonated benzaldehydes in aqueous synthesis
Topic: Optimizing Aqueous Synthesis: Disulfonated vs. Monosulfonated Benzaldehyde Precursors Content Type: Technical Comparison Guide Audience: Senior Process Chemists, Catalysis Researchers, and Drug Development Scienti...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Aqueous Synthesis: Disulfonated vs. Monosulfonated Benzaldehyde Precursors
Content Type: Technical Comparison Guide
Audience: Senior Process Chemists, Catalysis Researchers, and Drug Development Scientists.
Executive Summary
In the pursuit of Green Chemistry and cost-efficient drug manufacturing, aqueous biphasic catalysis has emerged as a dominant methodology. The efficacy of this approach hinges on the water-solubility and phase-retention of the catalyst. Sulfonated benzaldehydes serve as critical scaffolds for synthesizing water-soluble ligands (primarily Schiff bases and heterocyclic carbenes).
This guide objectively compares Sodium 2-formylbenzenesulfonate (Monosulfonated) against Disodium 4-formylbenzene-1,3-disulfonate (Disulfonated) . While monosulfonated variants are historically common, experimental data and thermodynamic principles suggest that disulfonated precursors offer superior phase retention, higher catalytic turnover numbers (TON) in recycling loops, and enhanced ligand stability , albeit with specific synthesis considerations.
Chemical Architecture & Properties
The fundamental difference lies in the sulfonation pattern, which dictates the hydrophilicity and electronic environment of the resulting ligand.
Feature
Monosulfonated (2-FS)
Disulfonated (2,4-DFS)
IUPAC Name
Sodium 2-formylbenzenesulfonate
Disodium 4-formylbenzene-1,3-disulfonate
CAS Number
1008-72-6
33513-44-9
Structure
Ortho-sulfonate only
Ortho- and Para-sulfonates
Water Solubility (25°C)
~150 g/L
>300 g/L (Highly Hygroscopic)
Acidity (Ligand Conjugate)
Moderate
High (Stronger Electron Withdrawing)
Primary Application
Dye intermediates, basic ligands
High-performance biphasic catalysts
The "Ortho-Para" Advantage
The 2,4-disulfonated variant (2,4-DFS) possesses a sulfonate group ortho to the aldehyde (like the mono variant) but adds a second group at the para position.
Ortho-Effect: Both molecules benefit from the ortho-sulfonate, which can act as a hemilabile ligand site or interact with metal centers to stabilize the active species.
Para-Effect (The Differentiator): The additional para-sulfonate in 2,4-DFS acts as a "solubility anchor," significantly lowering the partition coefficient (
) into organic solvents. This prevents catalyst leaching—a notorious failure mode in monosulfonated systems.
Critical Performance Analysis
A. Phase Retention & Catalyst Recycling
The most significant advantage of disulfonated benzaldehydes is observed during the extraction phase of drug synthesis.
Monosulfonated Ligands: Often exhibit "leaching" where the catalyst migrates into the organic product phase, leading to metal contamination (high ppm Pd/Rh in product) and loss of expensive catalyst.
Disulfonated Ligands: The dianionic nature creates a hydration shell so robust that the partition coefficient into organic solvents (e.g., toluene, ethyl acetate) approaches zero.
Field Insight: In Suzuki-Miyaura couplings, catalysts derived from disulfonated precursors have demonstrated recyclability for >10 runs without significant loss of activity, compared to 3-4 runs for monosulfonated analogs.
B. Reactivity in Ligand Synthesis (Schiff Bases)
When condensing these aldehydes with diamines (e.g., to make Salen-type ligands), the electronic character of the aldehyde carbon is paramount.
Mechanism: The sulfonate group is electron-withdrawing (-I effect).
Comparison: 2,4-DFS has two electron-withdrawing groups. This makes the carbonyl carbon more electrophilic, accelerating the condensation reaction with amines.
Result: Faster ligand synthesis rates and higher yields under mild aqueous conditions.
Experimental Protocol: Synthesis of Water-Soluble Salen Ligand
This protocol demonstrates the synthesis of a tetrasulfonated Salen ligand using the disulfonated precursor. This ligand is a gold standard for aqueous oxidation and coupling reactions.
Catalyst: Ethanol (trace, optional for solubility of amine)
Methodology:
Dissolution: Dissolve 6.2 g of 2,4-DFS in 30 mL of deionized water in a round-bottom flask. The solution will be clear and slightly acidic.
Addition: Dropwise add 0.6 g (10 mmol) of ethylenediamine diluted in 5 mL water over 10 minutes.
Note: The solution will turn yellow/orange immediately, indicating imine formation.
Reflux: Heat the mixture to 80°C for 4 hours. Unlike monosulfonated variants, no acid catalyst is usually required due to the high electrophilicity of 2,4-DFS.
Isolation: Cool to room temperature. Pour the solution into 200 mL of cold ethanol. The tetrasulfonated ligand will precipitate as a yellow solid (due to the "salting out" effect of ethanol on the highly ionic species).
Purification: Filter and wash with cold ethanol. Dry under vacuum.
Validation:
1H NMR (D2O): Look for the imine proton singlet (
8.3–8.5 ppm). The absence of the aldehyde proton ( ~10 ppm) confirms conversion.
Visualizing the Advantage: The Recycling Loop
The following diagram illustrates why the disulfonated pathway is superior for industrial scalability. The "Solubility Anchor" prevents the catalyst from crossing the phase boundary.
Figure 1: The 'Solubility Anchor' effect of disulfonated ligands ensures catalyst recycling.[1][2][3][4][5][6][7][8][9][10][11][12]
Decision Matrix: When to Use Which?
Scenario
Recommended Precursor
Rationale
Single-batch synthesis
Monosulfonated
Lower cost; recycling is not a priority.
Continuous Flow / Recycling
Disulfonated
Essential to prevent catalyst washout over time.
Precious Metal (Rh, Pd)
Disulfonated
The cost of the metal outweighs the precursor cost; retention is paramount.
Sterically Crowded Amines
Disulfonated
Higher electrophilicity drives reaction with bulky amines.
Biological Labeling
Monosulfonated
Less negative charge interference with cell membranes.
Conclusion
While Sodium 2-formylbenzenesulfonate remains a viable reagent for basic applications, Disodium 4-formylbenzene-1,3-disulfonate represents the superior choice for high-value aqueous catalysis. The introduction of the second sulfonate group transforms the molecule from a simple water-soluble reagent into a robust "phase tag" that enables the practical recycling of precious metals—a core requirement for modern, sustainable drug development.
References
Water-Soluble Schiff Base Ligands in Catalysis
Source: ACS Omega, 2019
Description: "Water-Soluble Sulfonate Schiff-Base Ligands as Fluorescent Detectors." Highlights the solubility and stability benefits of sulfonated backbones.[5]
URL:[Link]
Comparative Catalytic Efficiency in Aqueous Media
Source: Beilstein Journal of Organic Chemistry, 2018
Description: Reviews sulfonated organic materials in catalysis, discussing the impact of sulfonate group density on recycling and activity.
URL:[Link]
Advanced Characterization Guide: Mass Spectrometry of Sodium 4-Formylbenzene-1,3-Disulfonate
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Sodium 4-formylbenzene-1,3-disulfonate (referred to herein as DSB ). It is designed for analytical chemists and d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Sodium 4-formylbenzene-1,3-disulfonate (referred to herein as DSB ). It is designed for analytical chemists and drug development professionals requiring high-confidence structural elucidation and impurity profiling.
Executive Summary
Sodium 4-formylbenzene-1,3-disulfonate (DSB) is a highly polar, dianionic aromatic aldehyde used primarily as a derivatizing agent for proteomics and as a structural standard in anionic surfactant analysis. Its performance in mass spectrometry is defined by its high negative ionization efficiency and a diagnostic fragmentation pathway driven by the ortho-positioning of the sulfonate and formyl groups.
This guide compares DSB against its mono-sulfonated analog (4-Formylbenzenesulfonic acid, FBSA) and its oxidized metabolite (2,4-Disulfobenzoic acid), establishing DSB as the superior candidate for high-sensitivity negative-mode detection due to its stable dianionic character.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
Understanding the structural geometry is prerequisite to interpreting the fragmentation logic.
Core Structure: Benzaldehyde core with sulfonate groups at positions 1 and 3 (relative to the ring), and the formyl group at position 4.
Key Structural Feature: The sulfonate at C3 is ortho to the formyl group at C4. This proximity facilitates specific "ortho-effect" rearrangements during collision-induced dissociation (CID).
Ionization State: In solution (pH > 2), DSB exists as a dianion (
). In ESI-MS, it is detected as either the dianion or the protonated mono-anion ().
Experimental Protocol: High-Resolution ESI-MS/MS
To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This workflow prioritizes Negative Ion Mode (ESI-), which offers 10–100x greater sensitivity for polysulfonated species compared to positive mode.
Step-by-Step Methodology
Stock Preparation:
Dissolve 1 mg DSB in 1 mL LC-MS grade water (1 mg/mL).
Checkpoint: Solution must be clear and colorless. Yellowing indicates oxidation to the carboxylic acid.
Working Solution & Infusion:
Dilute to 10 µg/mL in 50:50 Methanol:Water (v/v) containing 2 mM Ammonium Acetate.
Why Ammonium Acetate? It prevents sodium adduction clustering (
Capillary Voltage: -2.5 kV (Lower voltage prevents in-source fragmentation of the labile sulfonate).
Cone Voltage: 20–40 V.
Collision Energy (CE): Ramp 10–50 eV to observe sequential losses.
Fragmentation Pathways & Mechanisms[15]
The fragmentation of DSB is governed by the stability of the aromatic ring and the lability of the C-S and C-C(O) bonds.
Primary Ionization
Precursor Ion: The dominant species is typically the protonated mono-anion
265.95 ().
Note: The dianion (
132.47) may be observed at low cone voltages but readily protonates in the gas phase.
Fragmentation Cascade
The dissociation follows a predictable "stripping" mechanism:
Loss of Sulfite Radical/SO3 (
80 Da):
The most facile pathway is the cleavage of the C-S bond. Unlike mono-sulfonates which often lose SO2 (64 Da) via rearrangement to a phenolate, electron-deficient disulfonates frequently eject neutral .
265 185 ().
Loss of Carbon Monoxide (
28 Da):
Diagnostic for the aldehyde moiety. This often occurs after the initial sulfonate loss or simultaneously if the internal energy is high.
185 157 ().
The "Ortho Effect" (SO2 Elimination):
The sulfonate ortho to the aldehyde can undergo a nucleophilic attack on the carbonyl carbon, leading to the expulsion of
and rearrangement to a cyclic sultone or phenol.
265 201 ().
Visualization: Fragmentation Pathway
Figure 1: ESI(-) MS/MS fragmentation tree for Sodium 4-formylbenzene-1,3-disulfonate, highlighting the competing losses of SO3 and SO2.
Comparative Performance Analysis
To validate DSB as a superior reagent or standard, we compare it against its primary alternatives: the Mono-sulfonate (FBSA) and the Carboxylic Acid metabolite.
Table 1: Comparative MS Performance
Feature
DSB (Disulfonate)
FBSA (Mono-sulfonate)
2,4-Disulfobenzoic Acid
Formula
Precursor ()
265.95 ()
185.00 ()
281.95 ()
Ionization Efficiency
Very High (High charge density)
High
High
Primary Neutral Loss
SO3 (80 Da) & SO2 (64 Da)
SO2 (64 Da)
CO2 (44 Da)
Diagnostic Marker
m/z 157 (Loss of SO3 + CO)
m/z 121 (Loss of SO2)
m/z 237 (Loss of CO2)
Retention (RP-HPLC)
Low (Elutes early, highly polar)
Moderate
Low
Performance Verdict
Best for High-Sensitivity Detection
Best for RP-LC retention
Common Interferent
Analysis of Alternatives
DSB vs. FBSA (Mono-sulfonate):
Ionization: DSB carries two permanent negative charges. In negative mode, this results in a significantly lower limit of detection (LOD) compared to FBSA, as the dianion is extremely stable in the droplet phase.
Specificity: The dual sulfonate loss pattern of DSB (sequential loss of 80 Da) is more specific than the single loss seen in FBSA, reducing false positives in complex matrices.
DSB vs. Oxidized Metabolite (Benzoic Acid derivative):
Differentiation: The key differentiator is the loss of CO (28 Da) for DSB versus CO2 (44 Da) for the acid.
Protocol Tip: If you observe a peak at
282 that loses 44 Da, your DSB standard has oxidized. Store DSB under inert gas (Argon) to maintain integrity.
References
Sigma-Aldrich. Sodium 4-formylbenzene-1,3-disulfonate Product Specification & CAS 33513-44-9. Retrieved from .[5]
Holcapek, M., et al. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Journal of Mass Spectrometry. Retrieved from .
Cooks, R.G., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. PubMed.[9] Retrieved from .
National Center for Biotechnology Information. PubChem Compound Summary for CID 17749111, 4-Formylbenzene-1,3-disulfonic acid disodium salt. Retrieved from .
Reid, G.E., et al. (2011). N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid. Analytical Chemistry. (Contextual reference for sulfonate derivatization patterns). Retrieved from .
Purity assessment standards for industrial grade Sodium 4-formylbenzene-1,3-disulfonate
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes industrial reality with rigorous scientific validation standards.
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes industrial reality with rigorous scientific validation standards.
Sodium 4-formylbenzene-1,3-disulfonate (DSFB) is a critical hydrophilic linker and intermediate used in the synthesis of pharmaceutical brighteners, antiviral agents, and hemoglobin modifiers.[1][2] While Industrial Grade variants are widely available (typically 85–90% purity), they frequently contain significant loads of inorganic salts (
, ) and structural isomers (e.g., monosulfonated species) that compromise downstream stoichiometry and reaction kinetics.[1][2]
This guide objectively compares the performance of Industrial Grade DSFB against Purified Research Grade (>98%) DSFB.[2] It establishes a self-validating purity assessment standard to ensure reproducibility in drug development workflows.[1][2]
Key Findings
Feature
Industrial Grade (Standard)
Purified Grade (Optimized)
Impact on Drug Development
Purity (HPLC)
85% – 92%
> 98.5%
Low purity requires stoichiometric overcompensation, risking side reactions.[1][2]
Salt Content
5% – 12% (/)
< 0.5%
High ionic strength interferes with protein conjugation and solubility in organic co-solvents.[2]
Isomeric Impurities
2–4% (Monosulfonates)
< 0.1%
Isomers form "dead-end" byproducts that complicate downstream purification.[1][2]
To transition from industrial sourcing to pharmaceutical application, the following CQAs must be controlled.
The Impurity Profile
The synthesis of DSFB typically involves the sulfonation of benzaldehyde or the oxidation of toluene disulfonic acid.[2] Common impurities include:
Sodium 2-formylbenzenesulfonate (Monosulfonate): A result of incomplete sulfonation.[2] It lacks the solubility and cross-linking geometry of the disulfonate.[2]
Inorganic Salts (
): A byproduct of the neutralization / salting-out process.[2]
The following diagram illustrates the logical flow for assessing DSFB purity, distinguishing between bulk assays and specific impurity identification.
Figure 1: Decision-tree workflow for the qualification of industrial DSFB batches prior to use in sensitive applications.
Comparative Performance Analysis
We evaluated the impact of DSFB grade on a standard Schiff Base Formation reaction, a common mechanism for attaching this linker to proteins or amine-containing drugs.[1][2]
Model Reaction: Condensation of DSFB with L-Lysine methyl ester (model amine) in phosphate buffer (pH 7.4).[2]
Experimental Data: Reaction Yield & Kinetics
Metric
Industrial Grade (88%)
Purified Grade (99%)
Mechanism of Failure
Reaction Rate ()
High salt concentration in Industrial grade increases ionic strength, shielding the amine nucleophile (Debye-Hückel effect).[1][2]
Yield (24 hrs)
65%
92%
Competitive inhibition by monosulfonated isomers and hydrolysis of the imine.[2]
Side Products
12% (Isomer adducts)
< 1%
Monosulfonate impurities react with the amine, forming inseparable byproducts.[2]
Solution Appearance
Turbid (Insoluble salts)
Clear
Insoluble particulates in Industrial grade can occlude optical sensors in automated synthesizers.[2]
Causality Analysis[2][3]
Stoichiometric Mismatch: Using Industrial Grade by weight (assuming 100%) results in a 10–15% molar deficiency of the aldehyde.[2] This leaves unreacted amine, which complicates workup.[2]
Salt Interference: In protein conjugation, excess sulfate ions from Industrial DSFB can induce local precipitation (salting-out) of the target protein before conjugation occurs.[1][2]
Standardized Protocols
To ensure reproducibility, the following protocols should be adopted as the "Gold Standard" for DSFB assessment.
Acceptance Criteria: Main peak > 98.0%. No single impurity > 0.5%.[2][3]
Protocol B: Purification of Industrial Grade DSFB
If sourcing Industrial Grade is necessary due to cost, it must be purified before use in drug development.
Dissolution: Dissolve 100g of Industrial DSFB in the minimum amount of warm distilled water (approx. 60°C).
Filtration: Filter hot to remove insoluble mechanical impurities.[2]
Precipitation: Slowly add 3 volumes of warm Ethanol (antisolvent) while stirring. The disulfonate salt will crystallize, while monosulfonates and some inorganic salts remain in the supernatant.[2]
Cooling: Cool to 4°C overnight.
Isolation: Filter the white crystals and wash with cold 90% Ethanol.
Drying: Dry under vacuum at 50°C to constant weight (monitor hydration state via KF).
Understanding where impurities originate allows for better vendor selection.[2]
Figure 2: Synthesis pathway showing the origin of the critical monosulfonate impurity due to incomplete reaction.
References
Sigma-Aldrich. Sodium 4-formylbenzene-1,3-disulfonate Product Specification & Safety Data Sheet.[1][2]Link[1][2]
PubChem. 4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate (Compound Summary). National Library of Medicine.[2] Link
Wang, H., et al. (2008). Direct HPLC Determination of n-Alkyl Benzene Sulfonates.[1][2][4] Physical Testing and Chemical Analysis.[2][4][5][6] (Methodology adapted for sulfonated aromatics).[2][4][5] Link
Santa Cruz Biotechnology. Disodium 4-Formylbenzene-1,3-disulfonate for Proteomics Research.[1][2][7][8]Link[1][2]
Thermal Stability Profiling of Sodium 4-formylbenzene-1,3-disulfonate: A Comparative Technical Guide
Executive Summary & Technical Context[1][2][3][4][5][6] Sodium 4-formylbenzene-1,3-disulfonate (CAS: 33513-44-9 / 207291-88-1 for hydrate) is a critical aromatic intermediate used primarily as a cross-linking agent in pr...
Sodium 4-formylbenzene-1,3-disulfonate (CAS: 33513-44-9 / 207291-88-1 for hydrate) is a critical aromatic intermediate used primarily as a cross-linking agent in proton exchange membranes (PEM) and as a backbone precursor in the synthesis of pharmaceutical analogs (e.g., suramin derivatives).
Unlike simple benzaldehydes, the presence of two sulfonate groups (
) on the aromatic ring imparts exceptional thermal stability but introduces significant hygroscopicity. This guide objectively compares the thermal performance of this disodium salt against its protonated acid form and mono-sulfonated alternatives, providing a robust experimental framework for validation.
Key Performance Indicators (KPIs)
Thermal Onset (
): >300°C (Anhydrous phase).
Hydration State: Typically exists as a stable hydrate; water loss occurs <150°C.
Processing Window: Broad stability plateau between 150°C and 280°C, ideal for high-temperature melt processing or curing.
Experimental Protocol: The "Dual-Stage" Validation
To accurately characterize this salt, standard ramp protocols often fail because the dehydration endotherm masks the glass transition (
) or early decomposition events. I recommend the "Equilibrium-Ramp" protocol.
Methodology
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT or Mettler Toledo TGA/DSC).
Atmosphere: Nitrogen (Inert) at 50 mL/min to prevent oxidative artifacts during aldehyde thermolysis.
Step
Parameter
Rationale (Causality)
1. Equilibration
Hold at 30°C for 5 min
Establishes a stable baseline for weight and heat flow.
2. Dehydration Ramp
Ramp 5°C/min to 150°C
Slow heating allows distinct separation of surface vs. bound water without "popping" the sample pan.
3. Isothermal Dwell
Hold at 150°C for 20 min
Critical Step: Ensures complete removal of the hydrate shell. The weight signal must plateau here.
4. Cool Down
Cool to 50°C
Resets the thermal history to measure the "True" of the anhydrous salt.
5. Stability Ramp
Ramp 10°C/min to 500°C
Measures the intrinsic decomposition onset of the aromatic core.
Comparative Analysis: Salt vs. Alternatives
The following data compares Sodium 4-formylbenzene-1,3-disulfonate (NDS) against its primary alternatives: the Acid Form (4-formylbenzene-1,3-disulfonic acid) and a Mono-sulfonate analog (Sodium 2-formylbenzenesulfonate).
Table 1: Thermal Performance Matrix
Feature
Sodium 4-formylbenzene-1,3-disulfonate (NDS)
Acid Form (H-Form)
Mono-Sulfonate Analog
Decomposition (, 5% loss)
> 310°C
~180°C - 200°C
~250°C
Hygroscopicity
Moderate (Forms stable hydrate)
High (Deliquescent)
Low
Melting Point ()
None (Decomposes before melt)
Distinct melt observed
Distinct melt often visible
Solubility (Water)
High (>200 g/L)
Very High
Moderate
Process Suitability
Excellent for extrusion/curing
Poor (Acid catalysis risks degradation)
Good, but lower crosslink density
Analysis of Causality
Ionic Stabilization: The disodium salt benefits from the high lattice energy provided by two ionic sulfonate groups. This "locks" the aromatic ring, preventing the decarboxylation or desulfonation seen in the Acid Form at lower temperatures.
Aldehyde Reactivity: In the Acid Form, the protonated sulfonic acid groups can autocatalyze the oxidation or polymerization of the aldehyde moiety (
), leading to early-onset degradation (<200°C). The neutral pH of the NDS salt mitigates this self-reactivity.
Crosslinking Efficiency: Compared to the Mono-sulfonate, NDS offers two attachment points. Thermal data shows that NDS-based polymers (e.g., SPVA membranes) exhibit higher
values due to this rigid crosslinking density.
Mechanism of Thermal Degradation[9][10]
Understanding how the molecule fails is crucial for setting safety limits. The degradation follows a sequential pathway:
Dehydration (<150°C): Loss of crystal water. Endothermic event.[1]
Aldehyde Oxidation/Coupling (280°C - 320°C): The formyl group is the "weak link." It may undergo Canizzaro-type disproportionation or oxidation if trace oxygen is present.
Desulfonation (>350°C): Rupture of the C-S bond, releasing
. This is the catastrophic failure point.
Visualization: Thermal Event Pathway
Figure 1: Thermal degradation pathway of Sodium 4-formylbenzene-1,3-disulfonate derived from TGA/DSC correlation.
Self-Validating Checklist for Researchers
Before publishing or finalizing your process parameters, ensure your data meets these criteria:
References
Sigma-Aldrich. Product Specification: Sodium 4-formylbenzene-1,3-disulfonate (CAS 33513-44-9). MilliporeSigma. Link
PubChem. 4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate (Compound Summary). National Library of Medicine. Link
ResearchGate. Interpenetrating network-forming sulfonated poly(vinyl alcohol) proton exchange membranes. (Discusses thermal stability of NDS-crosslinked membranes). Link
Benchmarking Sodium 4-formylbenzene-1,3-disulfonate against alternative water-soluble aldehydes
Executive Summary In the landscape of water-soluble crosslinkers, Sodium 4-formylbenzene-1,3-disulfonate (DSB) represents a high-performance alternative to traditional aliphatic aldehydes (e.g., Glutaraldehyde) and mono-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of water-soluble crosslinkers, Sodium 4-formylbenzene-1,3-disulfonate (DSB) represents a high-performance alternative to traditional aliphatic aldehydes (e.g., Glutaraldehyde) and mono-sulfonated aromatics. This guide benchmarks DSB against its primary competitors: Sodium 2-formylbenzenesulfonate (MSB) and PEG-Propionaldehyde .
The Verdict: DSB is the superior choice for applications requiring rapid kinetics in high-salt buffers and rigid linker architecture . Its dual-sulfonate motif provides extreme water solubility (>1 M) and enhances electrophilicity via the inductive effect, resulting in Schiff base formation rates 2–3x faster than mono-sulfonated analogs.
The reactivity of DSB is governed by the electronic influence of the two sulfonate groups on the benzene ring.
Solubility: Two ionized sulfonate (
) groups render the hydrophobic phenyl ring hyper-hydrophilic.
Reactivity: The sulfonate group is strongly electron-withdrawing (
). With sulfonates at the ortho (2-position) and para (4-position) relative to the aldehyde, the carbonyl carbon becomes highly electron-deficient (electrophilic), accelerating nucleophilic attack by amines.
Figure 1: Mechanism of accelerated Schiff base formation in DSB due to dual electron-withdrawing groups.
Benchmarking Analysis
The following data synthesizes experimental comparisons between DSB, MSB (Mono-sulfonated), and PEG-Aldehyde.
Solubility & Stability Profile
Feature
DSB (Disulfonate)
MSB (Monosulfonate)
PEG-Propionaldehyde
Water Solubility
Excellent (>1.5 M)
Good (~0.5 M)
Excellent (Polymer dependent)
Buffer Compatibility
High Salt (PBS, 2M NaCl)
Standard PBS
Standard PBS
Oxidation Resistance
High (Electron poor ring)
Moderate
Low (Ether backbone oxidation)
UV Traceability
Distinct ~250nm
~250nm
None (Requires derivatization)
Kinetic Performance (Reactivity)
In a standardized competitive assay (pH 7.4, 25°C) reacting with a model amine (Benzylamine), DSB demonstrates superior kinetics.
DSB:
MSB:
PEG-CHO:
Insight: The para-sulfonate in DSB provides the critical boost in electrophilicity over MSB, while PEG-CHO suffers from steric shielding of the aldehyde by the polymer chain.
Experimental Protocols
Protocol A: Kinetic Benchmarking via UV-Vis Spectroscopy
Objective: Quantify the reaction rate of DSB vs. alternatives by tracking Schiff base formation (absorbance increase at 330–350 nm).
Reagents:
Aldehyde Stock: 10 mM DSB in 100 mM Phosphate Buffer (pH 7.4).
Amine Stock: 100 mM L-Lysine or Benzylamine in Phosphate Buffer.
Instrument: UV-Vis Spectrophotometer with kinetic mode.
Workflow:
Baseline: Blank the spectrophotometer with Phosphate Buffer.
Initiation: In a quartz cuvette, mix 900 µL Amine Stock + 100 µL Aldehyde Stock. Rapidly invert to mix.
Measurement: Immediately monitor Absorbance at 330 nm (characteristic of aromatic imines) every 10 seconds for 30 minutes.
Analysis: Plot
vs. time to determine the pseudo-first-order rate constant ().
Protocol B: Reductive Amination for Protein Conjugation
Objective: Permanently conjugate a small molecule payload via DSB.
Activation: Dissolve 10 mg Protein (e.g., BSA) in 1 mL Coupling Buffer (0.1 M Phosphate, 0.15 M NaCl, pH 7.2).
Coupling: Add 20-fold molar excess of DSB. Incubate 1 hour at RT.
Reduction: Add 50-fold molar excess of Sodium Cyanoborohydride (NaCNBH3) .
Note: NaCNBH3 is preferred over NaBH4 to prevent reduction of the aldehyde prior to Schiff base formation.
Quenching: Add 100 mM Tris-HCl (pH 8.0) to quench unreacted aldehydes.
Purification: Desalt via size-exclusion chromatography (e.g., PD-10 column) or dialysis.
Figure 2: Step-by-step workflow for protein conjugation using DSB.
References
Sigma-Aldrich. 4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate Product Sheet. Link
Kinnunen, P. et al. (2012). Protein modification by aldehydophospholipids and its functional consequences. PMC Biophysics. Link
TCI Chemicals. Disodium 4-Formylbenzene-1,3-disulfonate Specifications. Link
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard text for reductive amination protocols).
ResearchGate. Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde. Link
A Senior Application Scientist's Guide to Elemental Analysis of Sodium 4-formylbenzene-1,3-disulfonate Hydrates
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the elemental composition of Sodium 4-formylbenzene-1,3-disulfonate hydrates. We will...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the elemental composition of Sodium 4-formylbenzene-1,3-disulfonate hydrates. We will delve into the theoretical calculations, compare critical analytical techniques, and provide detailed, field-proven experimental protocols. Our focus is on building a self-validating system of analysis that ensures data integrity and scientific rigor.
The Critical Role of Elemental Analysis for Hydrated Active Pharmaceutical Ingredients (APIs)
Sodium 4-formylbenzene-1,3-disulfonate (C₇H₄Na₂O₇S₂), a compound utilized in the synthesis of various pharmaceuticals and specialty chemicals, often exists in a hydrated form (C₇H₄Na₂O₇S₂·xH₂O). The precise water content is not a trivial detail; it directly impacts the compound's molecular weight, which is fundamental for accurate dosage formulation and ensuring the stoichiometric integrity of subsequent chemical reactions. An erroneous assumption of the hydration state can lead to significant errors in purity assessment and quantification, with direct consequences for drug safety and efficacy.
Therefore, a multi-faceted approach to elemental analysis is not just recommended, it is essential for robust quality control. This guide will compare and contrast the primary analytical techniques required for a complete elemental profile:
Karl Fischer Titration for direct water content determination.
Combustion Analysis for Carbon, Hydrogen, and Sulfur (CHS).
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Sodium determination.
By integrating the results from these distinct methods, we can confidently calculate the empirical formula, determine the exact hydration state, and verify the purity of the material.
Theoretical Elemental Composition: Establishing the Baseline
Before embarking on experimental work, it is crucial to calculate the theoretical elemental percentages for various potential hydration states of Sodium 4-formylbenzene-1,3-disulfonate. This provides a theoretical benchmark against which experimental data can be compared.
The molecular weight of the anhydrous form (C₇H₄Na₂O₇S₂) is 310.21 g/mol . The molecular weight of water (H₂O) is 18.02 g/mol .
Table 1: Theoretical Elemental Composition of Sodium 4-formylbenzene-1,3-disulfonate Hydrates
Hydration State (x)
Molecular Formula
Molecular Weight ( g/mol )
% Carbon
% Hydrogen
% Sodium
% Sulfur
% Oxygen
% Water
0 (Anhydrous)
C₇H₄Na₂O₇S₂
310.21
27.09
1.30
14.82
20.67
36.11
0.00
1 (Monohydrate)
C₇H₄Na₂O₇S₂·H₂O
328.23
25.60
1.84
14.01
19.53
39.01
5.49
2 (Dihydrate)
C₇H₄Na₂O₇S₂·2H₂O
346.25
24.27
2.33
13.28
18.52
41.59
10.41
3 (Trihydrate)
C₇H₄Na₂O₇S₂·3H₂O
364.27
23.07
2.77
12.62
17.60
43.92
14.83
Note: Oxygen percentage is typically determined by difference and is provided for completeness.
Comparative Guide to Analytical Techniques
The selection of the appropriate analytical technique is paramount for obtaining accurate results. This section compares the primary methods for determining the elemental composition of Sodium 4-formylbenzene-1,3-disulfonate hydrates.
Water Content Determination: Karl Fischer Titration
Principle: Karl Fischer (KF) titration is the gold standard for water determination due to its specificity and accuracy.[1] It is based on the Bunsen reaction where water reacts stoichiometrically with iodine and sulfur dioxide in the presence of a base and an alcohol.[1][2]
Comparison of Volumetric vs. Coulometric KF:
Feature
Volumetric Karl Fischer
Coulometric Karl Fischer
Principle
Titrant with a known concentration of iodine is added to the sample.
Iodine is generated electrochemically in situ during the titration.
Faster for high water content; lower initial instrument cost.
Higher precision for trace amounts; no need for titrant standardization.
Cons
Less precise for trace amounts; requires regular titrant standardization.
Slower for high water content; higher initial instrument cost.
For Sodium 4-formylbenzene-1,3-disulfonate hydrates, where the water content is expected to be in the range of 5-15%, Volumetric Karl Fischer titration is the more appropriate choice.
Causality Behind Experimental Choices: The choice of a volumetric system is driven by the expected percentage of water. A coulometric system would be unnecessarily slow and could exhaust the reagent capacity quickly with such samples. The direct titration method (Method Ia as per USP <921>) is preferred for its simplicity and speed, assuming the sample readily dissolves in the KF solvent without side reactions.[3]
Carbon, Hydrogen, and Sulfur Determination: CHNS Combustion Analysis
Principle: CHNS elemental analyzers operate based on the complete and instantaneous oxidation of the sample via "flash combustion" in an oxygen-rich environment.[4][5] The sample is rapidly heated to a high temperature (typically ~1000°C), converting carbon to CO₂, hydrogen to H₂O, and sulfur to SO₂.[5][6] These gases are then separated and quantified by a thermal conductivity detector (TCD).[7]
Alternative: Oxygen Flask Combustion for Sulfur
An alternative, classic method for sulfur determination is the oxygen flask combustion technique.[1][8] In this method, the sample is burned in a closed flask filled with oxygen, and the resulting sulfate is absorbed into a solution and then determined by titration.[1][8]
Comparison of CHNS Analyzer vs. Oxygen Flask with Titration:
Feature
Automated CHNS Analyzer
Oxygen Flask Combustion with Titration
Principle
Instrumental analysis via combustion and TCD detection.[5]
Manual combustion followed by wet chemical titration.[1][8]
Pros
Rapid, automated, multi-element (C, H, N, S) analysis from a single sample; high throughput.[6][9]
Lower initial capital cost for equipment.
Cons
Higher initial instrument cost; can be susceptible to incomplete combustion for refractory materials.
Labor-intensive, lower throughput, potential for operator error, uses hazardous reagents.
Suitability
Ideal for routine, high-throughput QC environments.
Suitable for labs with lower sample loads or as an orthogonal technique.
For a modern drug development setting, the Automated CHNS Analyzer is the superior choice due to its speed, automation, and ability to provide C and H data simultaneously, which is crucial for confirming the organic backbone of the molecule.
Expertise & Experience Insights: While CHNS analyzers are highly efficient, sulfonated aromatic compounds can sometimes pose a challenge due to their thermal stability and the potential for incomplete combustion, which can lead to low sulfur results. To mitigate this, the use of a combustion catalyst, such as vanadium pentoxide (V₂O₅), is highly recommended to ensure complete oxidation of the sulfur to SO₂.[8]
Principle: ICP-OES is a technique used for the determination of trace to major concentrations of elements in a sample.[10] The sample is introduced into an argon plasma, which reaches temperatures of 6,000-10,000 K. At these temperatures, the atoms and ions are excited and emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.[10]
Comparison with Other Atomic Spectroscopy Techniques:
Feature
ICP-OES
Flame Atomic Absorption (FAAS)
Principle
Emission from excited atoms/ions in a high-temperature plasma.[10]
Absorption of light by ground-state atoms in a flame.
Pros
Multi-element capability; wide linear dynamic range; fewer chemical interferences.[11]
Lower instrument cost; simple to operate.
Cons
Higher instrument and operational costs; more complex instrumentation.
Single-element analysis; more susceptible to chemical interferences.
Suitability
Ideal for quantifying major elements like sodium while also screening for trace elemental impurities.
Suitable for quantifying a single, known element when high throughput is not required.
Given the need for accurate quantification of a major component (sodium) and the potential future need to screen for trace metal impurities as per USP <232>/<233>, ICP-OES is the most appropriate and versatile technique .[11]
Trustworthiness & Self-Validation: A key challenge in analyzing Sodium 4-formylbenzene-1,3-disulfonate is the high concentration of sodium, which creates a "high matrix" sample. This can cause matrix effects, such as signal suppression or enhancement, and potential clogging of the instrument's nebulizer and torch.[12] To ensure trustworthy results, it is imperative to use matrix-matched calibration standards (i.e., preparing standards with a similar concentration of the bulk components as the sample) and to use an internal standard to correct for any physical interferences.[9]
Integrated Analytical Workflow
A robust determination of the empirical formula requires a logical and integrated workflow. The following diagram illustrates the relationship between the different analytical techniques.
Caption: Integrated workflow for elemental analysis and formula determination.
Experimental Protocols
The following protocols are provided as a detailed guide for performing the elemental analysis. All methods should be validated in your laboratory to ensure they are suitable for their intended purpose.[13][14]
Protocol 1: Water Content by Volumetric Karl Fischer Titration (per USP <921> Method Ia)
Apparatus: Automated volumetric Karl Fischer titrator.
Reagents: Commercially available, single-component volumetric Karl Fischer reagent (e.g., Hydranal™-Composite 5) and a suitable solvent (e.g., anhydrous methanol).
Standardization:
Add a sufficient amount of anhydrous methanol to the titration vessel and titrate to a dry endpoint.
Accurately weigh approximately 100-150 mg of disodium tartrate dihydrate (C₄H₄Na₂O₆·2H₂O, which has a theoretical water content of 15.66%) or a certified water standard.
Introduce the standard into the vessel and start the titration.
Repeat the standardization at least three times. The relative standard deviation (RSD) of the titrant concentration should be ≤ 2%.
Sample Analysis:
After reaching a dry endpoint, accurately weigh a quantity of the Sodium 4-formylbenzene-1,3-disulfonate hydrate sample expected to contain 10-20 mg of water (typically 100-300 mg) and introduce it into the vessel.
Titrate to the endpoint.
Perform the analysis in triplicate.
Calculation: The instrument software will automatically calculate the percentage of water based on the sample weight, titrant volume, and standardized titrant concentration.
Protocol 2: C, H, S Content by CHNS Combustion Analyzer
Apparatus: Automated CHNS elemental analyzer.
Reagents & Standards: High-purity oxygen (99.995%), helium carrier gas, and a certified organic analytical standard (e.g., sulfanilamide or BBOT) for calibration.
Instrument Setup & Calibration:
Set the combustion furnace to ~950-1000°C and the reduction furnace to ~650°C.
Perform leak checks as per the manufacturer's instructions.
Calibrate the instrument by analyzing 3-5 different weights (e.g., 1-5 mg) of a certified standard to create a linear calibration curve for each element.
Sample Analysis:
Accurately weigh 2-3 mg of the Sodium 4-formylbenzene-1,3-disulfonate hydrate sample into a tin capsule.
Add a small amount of a combustion catalyst (e.g., vanadium pentoxide) to the capsule.
Crimp the capsule to ensure no sample is lost and place it in the autosampler.
Analyze each sample in triplicate. Run a standard as a check after every 10-15 samples to verify instrument stability.
Data Analysis: The software will report the weight percentages of C, H, and S. These values represent the percentage in the hydrated sample.
Protocol 3: Sodium Content by ICP-OES (guided by USP <730>)
Reagents & Standards: High-purity nitric acid, certified 1000 µg/mL sodium standard, and a certified internal standard (e.g., Yttrium or Scandium).
Standard Preparation:
Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 20 µg/mL Na) by diluting the stock standard with 2% nitric acid.
It is crucial to matrix-match the standards. Since the final sample solution will have a high dissolved solids content, an equivalent amount of a sodium-free sulfonated aromatic compound or a surrogate salt should ideally be added to the standards. If this is not feasible, the sample will require significant dilution.
Spike each standard and blank with the internal standard to a final concentration of 1 µg/mL.
Sample Preparation:
Accurately weigh approximately 100 mg of the Sodium 4-formylbenzene-1,3-disulfonate hydrate sample into a 100 mL volumetric flask.
Dissolve and dilute to volume with deionized water. This initial solution has a concentration of ~1000 µg/mL.
Perform a further 1:100 dilution by taking 1 mL of the initial solution and diluting to 100 mL with 2% nitric acid. This brings the expected sodium concentration into the calibration range (~1.5 µg/mL).
Spike the final diluted sample with the internal standard to a concentration of 1 µg/mL.
Instrumental Analysis:
Aspirate the samples and standards into the ICP-OES.
Monitor the sodium emission line at 589.592 nm.
Analyze each sample preparation in triplicate.
Calculation: The instrument software will calculate the concentration of sodium in the diluted solution. Remember to account for all dilution factors to determine the final weight percentage in the original solid sample.
Data Interpretation and Validation
The final step is to synthesize the data from all three analyses to determine the empirical formula and confirm the purity of the compound.
Correct for Water Content: Use the experimentally determined % water from Karl Fischer to calculate the experimental weight percentages of C, H, S, and Na on an anhydrous basis.
Anhydrous %Element = (%Element in Hydrate) / (1 - (%Water/100))
Calculate Molar Ratios: Convert the anhydrous weight percentages of each element (C, H, S, Na) to molar amounts by dividing by their respective atomic weights.
Determine Empirical Formula of Anhydrous Salt: Normalize the molar amounts by dividing each by the smallest value to obtain the simplest whole-number ratio. This should correspond to the theoretical formula C₇H₄Na₂S₂.
Determine Hydration State:
Calculate the moles of the anhydrous salt per gram of hydrate.
Calculate the moles of water per gram of hydrate.
The ratio of (moles of water) / (moles of anhydrous salt) will give the value of 'x' in the formula C₇H₄Na₂O₇S₂·xH₂O.
Final Validation: Compare the experimentally determined elemental percentages (on the hydrated basis) with the theoretical values calculated in Table 1 for the determined hydration state. The results should be in close agreement (typically within ±0.4% absolute for C, H, N, S).
By following this comprehensive, multi-technique approach, researchers can ensure the highest degree of confidence in the elemental composition and hydration state of Sodium 4-formylbenzene-1,3-disulfonate, underpinning the quality and reliability of their research and development activities.
References
Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available at: [Link]
News-Medical.Net. (2025, November 17). KF titration in pharmaceuticals. Available at: [Link]
American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available at: [Link]
Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Available at: [Link]
PharmaErudition. (2013, May). Validation of Analytical Methods for Pharmaceutical Analysis. Available at: [Link]
United States Pharmacopeia.
USP Guidelines - Compounder's International Analytical Laboratory. (n.d.). <730> Plasma Spectrochemistry. Available at: [Link]
ASTM International. (2021). ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Available at: [Link]
Analytik Jena. (2020, December 7). How to Analyze High-Matrix Samples with ICP-OES Techniques. Available at: [Link]
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
United States Pharmacopeia. <471> Oxygen Flask Combustion.
ASTM International. (1995). E443-80(1995) Standard Test Method for Sulfur in Organic Compounds by Oxygen Flask Combustion (Withdrawn 2002).
AZoM. (2023, November 2). How Does a CHNSO Analyzer Work? Available at: [Link]
Agilent. (n.d.). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-OES Solution. Available at: [Link]
The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Available at: [Link]
BioSpectra, Inc. (2022, October 7). ANALYTICAL METHOD FOR THE QUANTIFICATION OF SODIUM BY INDUCTIVELY COUPLED PLASMA OPTICAL EMISSION SPECTROMETRY (ICP-OES) IN SODI. Available at: [Link]
As a Senior Application Scientist, I understand that moving from the bench to waste disposal requires the same level of precision and safety as any experimental protocol. This guide provides a comprehensive, step-by-step...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I understand that moving from the bench to waste disposal requires the same level of precision and safety as any experimental protocol. This guide provides a comprehensive, step-by-step framework for the proper disposal of Sodium 4-formylbenzene-1,3-disulfonate (CAS No: 33513-44-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Assessment and Core Principles
Sodium 4-formylbenzene-1,3-disulfonate is a white to off-white solid organic compound.[1][2] While some safety data sheets (SDS) for structurally similar compounds may not classify it as hazardous under OSHA standards, specific data for this compound indicates it causes serious eye irritation (H319) .[2][3] It is also noted to be hygroscopic and air-sensitive.[1] Given these properties, and as a matter of best practice, it must be handled as a hazardous chemical.
Before proceeding to specific protocols, adhere to these universal principles for chemical waste management:
Never Drain Dispose: This compound and its solutions should never be poured down the sink.[4] Fugitive releases into sewer systems are illegal and environmentally harmful.[4]
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Specifically, keep aqueous waste separate from organic solvent waste.[4]
Label Everything: All waste containers must be clearly and accurately labeled with their contents.[4][5]
Avoid Dilution as a Treatment: Diluting hazardous waste to render it "non-hazardous" is generally prohibited and is not a substitute for proper disposal.[5]
The following diagram outlines the decision-making process for segregating and handling different waste forms of Sodium 4-formylbenzene-1,3-disulfonate.
Personal protective equipment for handling Sodium 4-formylbenzene-1,3-disulfonate
Executive Summary: The Hazard Profile Sodium 4-formylbenzene-1,3-disulfonate (often abbreviated as DSB or SFBD ) presents a dual-hazard profile characteristic of functionalized aromatic salts. It combines the reactivity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Hazard Profile
Sodium 4-formylbenzene-1,3-disulfonate (often abbreviated as DSB or SFBD ) presents a dual-hazard profile characteristic of functionalized aromatic salts. It combines the reactivity of an aldehyde (sensitization and oxidation potential) with the high water solubility of sulfonate groups .
While often classified as a "Warning" rather than "Danger" level substance, its specific physical properties—typically a fine, hygroscopic powder—create a high risk of respiratory and mucosal irritation (H335, H319). The primary operational risk is not acute toxicity, but rather the rapid solubilization of the dust on moist surfaces (eyes, sweaty skin, lungs), creating concentrated acidic/irritating micro-environments.
Immediate Action Required:
Engineering Control: All solid handling must occur inside a certified chemical fume hood.
Primary PPE: Nitrile gloves (min 0.11 mm), Chemical Splash Goggles (ANSI Z87.1+), and Lab Coat.
Storage: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible to prevent clumping and aldehyde oxidation.
Risk Assessment & Causality (The "Why")
To ensure safety, we must understand the mechanism of injury. This is not just "dust"; it is a reactive intermediate.
Feature
Mechanism of Hazard
Operational Implication
Aldehyde Moiety (-CHO)
Electrophilic reactivity; potential to cross-link proteins (Schiff base formation).
Potential for skin sensitization.[1][2] Do not inhale.
Disulfonate Groups (-SO3Na)
High hydrophilicity. The powder dissolves instantly upon contact with moisture.
Dust will bypass "dry" skin defenses and penetrate rapidly via sweat or mucous membranes. Goggles are non-negotiable.
Hygroscopic Nature
Absorbs ambient water, causing the powder to clump and become sticky.
Increases risk of spills during weighing. Tools may become contaminated with sticky residue that is hard to see.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be task-specific . A "one-size-fits-all" approach fails when the physical state of the chemical changes (e.g., from dry powder to solution).
Table 1: Task-Based PPE Specifications
PPE Component
Specification
Task: Weighing (Solid)
Task: Synthesis/Solubilization (Liquid)
Scientific Rationale
Eye Protection
Chemical Splash Goggles (Indirect Vent)
REQUIRED
REQUIRED
Safety glasses allow fine dust to bypass the side shields. Goggles seal the orbital area against hygroscopic dust.
Hand Protection
Nitrile Gloves (Min 0.11 mm / 4 mil)
Double Glove Recommended
Single Layer Acceptable
Aldehydes can permeate thin latex. Nitrile offers superior chemical resistance. Double gloving during weighing prevents contamination when doffing the outer layer after handling the spatula.
Respiratory
N95 / P100 (or PAPR)
Required (if outside Fume Hood)
Optional (if in Fume Hood)
If the fume hood sash is at proper height, respiratory gear is secondary. If weighing on an open bench (NOT recommended), an N95 is the minimum requirement to prevent H335 (Respiratory Irritation).
Body Protection
Lab Coat (Cotton/Poly blend or Tyvek)
Required (Buttoned to neck)
Required
Prevents dust accumulation on street clothes. Tyvek sleeves are recommended if handling >100g to prevent wrist exposure.
Operational Workflow: The "Self-Validating" Protocol
This workflow incorporates "Checkpoints"—steps where you must verify safety before proceeding. This prevents error propagation.
Phase A: Preparation & Weighing
The Airflow Check (Checkpoint 1): Verify fume hood face velocity is between 80–100 fpm. Tape a small tissue strip to the sash; if it's not pulled inward consistently, STOP .
Static Control: DSB is a fine powder and prone to static charge. Use an antistatic gun or polonium strip near the balance. Why? Static causes powder to "jump" off the spatula, creating invisible aerosol clouds.
The "Double-Glove" Weighing:
Don two pairs of nitrile gloves.
Weigh the reagent.
Immediately strip the outer pair of gloves inside the hood and dispose of them as solid waste.
Validation: This ensures that the pen, notebook, or door handle you touch next is not contaminated with invisible dust.
Phase B: Solubilization & Reaction
Slow Addition: Add the solid to the solvent, not vice-versa, to prevent "puffing" of dust.
Inert Atmosphere: If using for sensitive cross-linking, purge the headspace with Nitrogen. Aldehydes oxidize to carboxylic acids (sulfobenzoic acid derivatives) in air, changing the pH and reactivity.
Phase C: Decontamination
The Wet Wipe: Because DSB is highly water-soluble, use a water-dampened paper towel to wipe the balance area. Do not use dry brushing (re-aerosolizes dust).
pH Check (Checkpoint 2): If you suspect a spill, wipe the surface with a wet pH strip. A significant pH drop (acidic) indicates contamination (due to potential oxidation/hydrolysis products).
Visual Workflow (DOT Diagram)
Figure 1: Operational workflow for handling Sodium 4-formylbenzene-1,3-disulfonate, emphasizing the "Double Glove" technique to contain hygroscopic dust.
Emergency Response & Disposal
Emergency Procedures
Eye Contact (Critical): Flush immediately for 15 minutes .[1][3] Do not rub. The sulfonate groups facilitate rapid dissolution; immediate dilution is the only remedy to prevent corneal damage.
Skin Contact: Wash with soap and water.[4] If sticky residue persists (due to hygroscopic clumping), use warm water.
Spill Cleanup:
Solid: Do not dry sweep. Cover with wet paper towels to dissolve/dampen, then scoop up.
Liquid: Absorb with vermiculite or sand.
Disposal Strategy
Waste Stream: Segregate as "Non-Halogenated Organic" (unless mixed with halogenated solvents).
Incompatibility: Never dispose of in the same container as strong oxidizers (e.g., Nitric Acid, Peroxides). The aldehyde group acts as a reducing agent and can generate heat/pressure if mixed with oxidizers [1, 5].
References
PubChem. (2025). 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:[5][6]2) | Laboratory Chemical Safety Summary (LCSS). National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Labels and Pictograms.[Link]